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  • Product: Rachelmycin
  • CAS: 69866-21-3

Core Science & Biosynthesis

Foundational

Elucidating the Molecular Architecture of Novel Natural Products: A Technical Guide to the Structural Determination of Rachelmycin

Abstract The quest for novel therapeutic agents has perpetually driven the exploration of natural products, a rich reservoir of intricate and biologically active molecules. The journey from the discovery of a new bioacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel therapeutic agents has perpetually driven the exploration of natural products, a rich reservoir of intricate and biologically active molecules. The journey from the discovery of a new bioactive compound to its potential development as a drug is critically dependent on the precise and unambiguous determination of its chemical structure. This in-depth technical guide provides a comprehensive overview of the multidisciplinary approach required for the structural elucidation of a novel, complex natural product, hypothetically named "Rachelmycin." By synthesizing insights from cutting-edge spectroscopic techniques, chemical degradation, and computational analysis, this document serves as a vital resource for researchers, scientists, and drug development professionals. We will navigate the logical and often iterative process of piecing together the molecular puzzle, from initial isolation to the final confirmation of the three-dimensional structure.

Introduction: The Enigma of a New Bioactive Molecule

Natural products, particularly those derived from microbial sources like Streptomyces, have historically been a cornerstone of pharmaceutical development. These organisms produce a vast array of secondary metabolites with diverse and potent biological activities. The discovery of a novel compound with promising therapeutic properties, such as our subject "Rachelmycin," initiates a critical phase of investigation: the elucidation of its chemical structure. A definitive molecular structure is the bedrock upon which all subsequent research, including mechanism of action studies, structure-activity relationship (SAR) analysis, and synthetic accessibility, is built. The process is akin to molecular cartography, where each piece of experimental data provides a clue to the arrangement of atoms in space.

This guide will detail the modern arsenal of analytical techniques and the strategic thinking behind their application in solving the structure of a complex natural product. While "Rachelmycin" is a hypothetical compound for the purpose of this guide, the methodologies described are universally applicable and are illustrated with examples from the successful elucidation of other complex natural products.

The Genesis of a Structural Hypothesis: Isolation and Preliminary Characterization

The journey of structure elucidation begins with the isolation of the pure compound from its natural source. The initial steps are crucial for obtaining high-quality material for subsequent analysis.

Fermentation and Extraction

The producing organism, typically a bacterium or fungus, is cultured under specific conditions to maximize the production of the target compound. The fermentation broth is then subjected to a series of extraction and chromatographic steps to isolate the pure substance.

Experimental Protocol: Isolation and Purification

  • Fermentation: Cultivate the producing strain (e.g., Streptomyces sp.) in a suitable liquid medium for a specified period to allow for the production of secondary metabolites.

  • Extraction: Separate the mycelium from the culture broth. The broth is then extracted with an organic solvent like ethyl acetate or chloroform.

  • Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning to separate compounds based on polarity.

  • Chromatographic Purification: The active fraction is further purified using a combination of chromatographic techniques, such as silica gel chromatography, size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC), until a pure compound is obtained.

Initial Spectroscopic Fingerprinting

Once a pure compound is isolated, preliminary spectroscopic analyses provide the first clues to its chemical nature.

  • UV-Visible Spectroscopy: This technique can indicate the presence of chromophores, such as conjugated systems or aromatic rings, within the molecule. For instance, a UV-visible absorbance spectrum similar to that of known compounds can suggest a particular class of natural products, as seen in the analysis of ravidomycin analogs.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups, such as hydroxyls (-OH), carbonyls (C=O), and amines (-NH), based on their characteristic vibrational frequencies.

Deciphering the Blueprint: Mass Spectrometry and NMR Spectroscopy

With a pure compound in hand, the core of the structure elucidation process begins with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Formula

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and, consequently, the molecular formula. Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB-MS) are commonly employed.[2] Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable information about the connectivity of different parts of the molecule.

Table 1: Hypothetical HRMS Data for Rachelmycin

IonObserved m/zCalculated m/zDifference (ppm)Proposed Molecular Formula
[M+H]⁺654.2875654.28720.46C₃₄H₄₃N₃O₉
[M+Na]⁺676.2694676.26910.44C₃₄H₄₂N₃NaO₉
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the carbon skeleton and the arrangement of protons.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integration of all proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon atoms and their chemical environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule.

The following diagram illustrates the workflow for elucidating the planar structure of a molecule using a combination of 2D NMR techniques.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Spin Systems COSY->Fragments HSQC->Fragments Planar_Structure Determine Planar Structure HMBC->Planar_Structure Fragments->HMBC Elucidation_Strategy cluster_discovery Discovery & Isolation cluster_elucidation Structure Elucidation cluster_confirmation Confirmation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification HRMS HRMS (Molecular Formula) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Stereochem Stereochemistry (NOESY, Mosher's, etc.) Purification->Stereochem Proposed_Structure Proposed Structure HRMS->Proposed_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Proposed_Structure Stereochem->Proposed_Structure Total_Synthesis Total Synthesis Proposed_Structure->Total_Synthesis Biosynthesis Biosynthetic Analysis Proposed_Structure->Biosynthesis Confirmed_Structure Confirmed Structure Total_Synthesis->Confirmed_Structure Biosynthesis->Confirmed_Structure

Sources

Exploratory

Rachelmycin (CC-1065) Target Identification and Mechanism of Action: A Comprehensive Guide for ADC Payload Development

Executive Summary Rachelmycin, widely recognized in scientific literature as CC-1065, is an extraordinarily potent antitumor antibiotic originally isolated from the bacterium Streptomyces zelensis ([1]). While its extrem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rachelmycin, widely recognized in scientific literature as CC-1065, is an extraordinarily potent antitumor antibiotic originally isolated from the bacterium Streptomyces zelensis ([1]). While its extreme systemic toxicity historically precluded its use as a standalone chemotherapeutic agent, its unique mechanism of action—highly specific DNA minor groove alkylation—has positioned it as a premier payload for modern Antibody-Drug Conjugates (ADCs).

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental molecular biology and translational drug development. This guide dissects the target identification studies that elucidated Rachelmycin's DNA-binding mechanics, explains the causality behind the experimental protocols used to validate these targets, and outlines its critical role in targeted oncology therapies.

Molecular Target Identification: The DNA Minor Groove

The primary biological target of Rachelmycin is B-form double-stranded DNA. Unlike traditional intercalating agents (e.g., doxorubicin) that wedge between base pairs, Rachelmycin exerts its cytotoxic effect through a highly coordinated, two-step mechanism: non-covalent sequence recognition followed by irreversible covalent alkylation ().

Target Sequence Specificity

Target identification studies utilizing footprinting techniques revealed that Rachelmycin does not alkylate DNA indiscriminately. It actively scans the minor groove and exhibits a strict consensus sequence preference for 5'-PuNTTA and 5'-AAAAA tracts ([2]).

Mechanism of Covalent Alkylation

Upon docking into the minor groove at the consensus sequence, the molecule undergoes a structural shift. The reactive cyclopropapyrroloindole (CPI) unit is positioned perfectly adjacent to an adenine residue. A nucleophilic attack by the N3 position of the adenine opens the electrophilic cyclopropane ring of Rachelmycin, forming a highly stable covalent adduct ([1]). This irreversible modification distorts the DNA helix, ultimately leading to replication fork arrest, double-strand breaks, and apoptosis.

Structural Causality

The extreme potency of Rachelmycin is a direct result of its tripartite molecular structure. Each subunit has a distinct, causal role in target engagement.

Table 1: Rachelmycin Structural Domains and Functional Causality

DomainChemical StructureFunctional RoleCausality in Target Binding
Unit A Cyclopropapyrroloindole (CPI)Covalent AlkylationThe electrophilic cyclopropane ring is highly strained, making it highly susceptible to nucleophilic attack by Adenine N3.
Unit B PyrroloindoleDNA BindingProvides hydrophobic interactions and shape complementarity, anchoring the molecule within the minor groove.
Unit C PyrroloindoleSequence SpecificityDrives consensus recognition (5'-PuNTTA) via specific hydrogen bonding and van der Waals forces.

Pathway Visualization: Mechanism of Action

MoA A Rachelmycin (CC-1065) B Minor Groove Binding (Subunits B & C) A->B Non-covalent docking C Sequence Recognition (5'-PuNTTA / 5'-AAAAA) B->C Scans for consensus D Covalent Alkylation (CPI Unit A at Adenine N3) C->D Nucleophilic attack E DNA Strand Breakage & Apoptosis D->E Cytotoxic cascade

Fig 1. Rachelmycin mechanism of action: from minor groove docking to covalent DNA alkylation.

Target Validation Protocol: High-Resolution Thermal Cleavage Assay

To definitively prove that Rachelmycin targets specific DNA sequences and alkylates adenine N3, researchers rely on the Thermal Cleavage Assay ([2]).

Expertise & Experience: As an application scientist, I approach this protocol not merely as a sequence of steps, but as a carefully balanced thermodynamic system. The assay is intrinsically self-validating : thermal cleavage only occurs at sites of covalent modification. By running a matched untreated DNA control alongside a Maxam-Gilbert sequencing ladder, any background degradation is immediately distinguishable from true Rachelmycin alkylation events.

Step-by-Step Methodology
  • Target DNA Preparation:

    • Action: End-label the SV40 early promoter DNA fragment using[γ-32P]ATP and T4 polynucleotide kinase.

    • Causality: The SV40 promoter natively contains the known 5'-PuNTTA consensus sequence, ensuring a high probability of binding events. Radio-labeling allows for single-nucleotide resolution visualization via autoradiography.

  • Adduct Formation:

    • Action: Incubate 100 nM of the labeled DNA with varying concentrations of Rachelmycin (10 nM to 1 µM) in a binding buffer (10 mM sodium phosphate, 1 mM EDTA, pH 7.0) at 37°C for 2 hours.

    • Causality: Maintaining a strict pH of 7.0 is critical. It ensures the N3 position of adenine remains unprotonated and highly nucleophilic, facilitating the opening of Rachelmycin's cyclopropane ring.

  • Thermal Induction of Strand Breakage:

    • Action: Heat the reaction mixture to 90°C for exactly 30 minutes.

    • Causality: The covalent CC-1065-DNA adduct is thermally unstable. Precise heating induces depurination of the alkylated adenine, followed by rapid β-elimination that cleaves the DNA backbone exactly at the 3' phosphate of the lesion.

  • Electrophoretic Resolution:

    • Action: Resolve the cleaved fragments on a 6-8% denaturing polyacrylamide sequencing gel.

    • Causality: Denaturing conditions (using urea) prevent secondary DNA structure formation, ensuring fragments migrate strictly according to their molecular weight. This allows exact mapping of the alkylation site against the sequencing ladder.

Translation to Drug Development: ADC Engineering

Because Rachelmycin is 100 to 1,000 times more cytotoxic than conventional cancer chemotherapeutic agents like methotrexate or vincristine ([3]), it possesses a virtually non-existent systemic therapeutic window. To harness its power safely, it must be engineered into an Antibody-Drug Conjugate (ADC).

By conjugating Rachelmycin analogs to monoclonal antibodies (e.g., anti-CD70 antibodies) via stable, peptide-based cleavable linkers, the payload is kept inert in the bloodstream ([4]). Upon binding to the tumor-associated antigen, the ADC is internalized, and the linker is cleaved within the lysosome, releasing the active Rachelmycin directly into the targeted cancer cell.

Table 2: Cytotoxicity & Therapeutic Window Comparison

CompoundMechanism of ActionIC50 Range (In Vitro)Systemic Therapeutic Window
Rachelmycin (CC-1065) DNA Alkylation (Adenine N3)10 - 100 pMNon-existent (Lethal toxicity)
Doxorubicin DNA Intercalation / Topo II10 - 50 nMNarrow but viable
Methotrexate DHFR Inhibition100 - 500 nMModerate
Rachelmycin-ADC Targeted Delivery + Alkylation50 - 200 pM (Target +)Wide (Tumor-specific)

Pathway Visualization: ADC Delivery Workflow

ADC ADC Rachelmycin-ADC (e.g., Anti-CD70) Bind Target Receptor Binding (Tumor Cell Surface) ADC->Bind Endo Receptor-Mediated Endocytosis Bind->Endo Lyso Lysosomal Degradation (Linker Cleavage) Endo->Lyso Rel Rachelmycin Release into Nucleus Lyso->Rel Protease/pH action Tox DNA Alkylation & Cell Death Rel->Tox

Fig 2. Targeted delivery workflow of Rachelmycin-based Antibody-Drug Conjugates (ADCs).

References

  • Reaction of the antitumor antibiotic CC-1065 with DNA. PubMed / National Institutes of Health. URL:[Link]

  • NCI Drug Dictionary. National Cancer Institute. URL: [Link]

  • US5475092A - Cell binding agent conjugates of analogues and derivatives of CC-1065. Google Patents.

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Antibacterial Activity of Rachelmycin

A Methodological Framework for the Evaluation of a Potent DNA-Binding Agent Authored by: Senior Application Scientist Abstract Rachelmycin, also known as CC-1065, is a potent natural product isolated from the bacterium S...

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Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Framework for the Evaluation of a Potent DNA-Binding Agent

Authored by: Senior Application Scientist

Abstract

Rachelmycin, also known as CC-1065, is a potent natural product isolated from the bacterium Streptomyces zelensis.[1] While technically classified as an antibiotic due to its microbial origin, the vast body of research has focused on its exceptionally high cytotoxicity against tumor cells, establishing it as a powerful antitumor agent.[1][2] Its mechanism of action involves high-affinity binding to the minor groove of double-stranded DNA, leading to the inhibition of critical cellular processes such as DNA synthesis.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will first delineate the known molecular characteristics of rachelmycin and then provide a detailed, authoritative framework for assessing the in vitro antibacterial activity of such a compound. Given the scarcity of public data on rachelmycin's specific antibacterial spectrum, this guide will equip researchers with the necessary protocols to systematically evaluate its potential, or that of any novel DNA-binding agent, against bacterial pathogens.

Introduction: Rachelmycin (CC-1065) - A Profile

Rachelmycin is a member of a class of highly potent cyclopropylpyrroloindole (CPI) compounds.[3] Its primary biological significance stems from its remarkable cytotoxicity, reported to be approximately 400 times more potent than Adriamycin in certain cell lines.[1][2] This activity is a direct consequence of its unique interaction with DNA.

Mechanism of Action: DNA Minor Groove Alkylation

The core of rachelmycin's activity is its ability to bind and alkylate DNA. The process can be summarized as follows:

  • Non-covalent Binding: The molecule's curved shape allows it to fit snugly within the minor groove of B-form DNA.[1]

  • Covalent Adduct Formation: Following this initial binding, the reactive cyclopropane ring of rachelmycin covalently bonds to the N3 position of adenine bases.[1]

This irreversible alkylation of DNA creates a stable adduct that disrupts the normal architecture of the DNA helix.[1] Consequently, essential cellular machinery is obstructed, leading to a potent inhibition of DNA replication and transcription.[2] This disruption ultimately triggers cell death pathways, explaining its profound antitumor effects.

The Antibacterial Question

While rachelmycin's DNA-damaging mechanism is universal, its development has been almost exclusively focused on oncology. A critical attribute for any systemic antibacterial agent is selective toxicity —the ability to harm microbial targets with minimal damage to the host.[4] The extreme potency of rachelmycin against eukaryotic cells, as demonstrated in numerous cancer studies, suggests that it may lack this selectivity, which would explain the limited research into its specific antibacterial applications.

This guide, therefore, transitions from the knowns of rachelmycin to the essential methodologies required to define its—or any novel compound's—in vitro antibacterial profile.

Framework for In Vitro Antibacterial Susceptibility Testing

The following sections provide a detailed, self-validating system of protocols grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized guidelines for antimicrobial susceptibility testing.[5][6][7]

Foundational Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the cornerstone of susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[2] It allows for the simultaneous testing of multiple concentrations of a compound against a standardized bacterial inoculum in a 96-well microtiter plate format, providing a quantitative measure of the agent's inhibitory potency.

  • Preparation of Rachelmycin Stock Solution:

    • Accurately weigh a sample of rachelmycin and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent is critical to ensure the compound remains solubilized throughout the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[9][10]

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the rachelmycin stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the drug and bacteria to their final concentrations.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-24 hours in ambient air.[9]

  • Reading the MIC:

    • The MIC is determined by visual inspection as the lowest concentration of rachelmycin at which there is no visible growth (i.e., the first clear well).[9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Rachelmycin Stock Solution Dilute Perform 2-Fold Serial Dilutions Stock->Dilute Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Plate Dispense Broth in 96-Well Plate Plate->Dilute Dilute->Inoculate Incubate Incubate Plate (16-24h at 35°C) Inoculate->Incubate Read Visually Determine MIC Incubate->Read

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

The MBC expands upon the MIC result to determine whether an antibiotic kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic). It is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[3]

This assay is a direct extension of the MIC test. By subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar, one can determine the concentration at which the bacteria are no longer viable.

  • Following MIC Determination:

    • Identify the MIC well and all wells with higher concentrations of rachelmycin that show no visible growth.

  • Subculturing:

    • From each of these clear wells, aspirate a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction) on the subculture plate.[4]

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the agent is generally considered bactericidal.[3]

  • Bacteriostatic: If the MBC is greater than four times the MIC, the agent is considered bacteriostatic.

Characterizing the Dynamics of Killing: Time-Kill Assay

A time-kill assay provides a dynamic view of an antibiotic's effect, measuring the rate of bacterial killing over time at various concentrations.[11]

This assay reveals whether an antibiotic's killing action is dependent on its concentration (concentration-dependent) or the duration of exposure (time-dependent). A standardized bacterial culture is exposed to the antibiotic, and viable cell counts (CFU/mL) are determined at specific time points.

  • Preparation:

    • Prepare flasks containing CAMHB with rachelmycin at concentrations relative to the predetermined MIC (e.g., 1x MIC, 4x MIC, 8x MIC). Include a growth control flask with no antibiotic.

  • Inoculation:

    • Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling Over Time:

    • At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each flask.[11]

  • Viable Cell Counting:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL (y-axis) against time (x-axis) for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_results Results & Analysis Prep Prepare Flasks with Rachelmycin (e.g., 0x, 1x, 4x, 8x MIC) Inoc Inoculate Flasks to ~5x10^5 CFU/mL Prep->Inoc Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Inoc->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions on Agar Dilute->Plate Incubate Incubate Plates (18-24h) Plate->Incubate Count Count Colonies (CFU) Incubate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example MIC and MBC Data for Rachelmycin
Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213PositiveValueValueRatioBactericidal/Static
E. faecalis ATCC 29212PositiveValueValueRatioBactericidal/Static
E. coli ATCC 25922NegativeValueValueRatioBactericidal/Static
P. aeruginosa ATCC 27853NegativeValueValueRatioBactericidal/Static

Note: Values are placeholders and would be determined experimentally.

Conclusion

Rachelmycin (CC-1065) is a molecule of significant interest due to its potent DNA-alkylating mechanism and profound cytotoxic effects, which have positioned it as a powerful antitumor agent. While its classification as a microbial "antibiotic" is accurate, its potential as a selective antibacterial agent for treating infections remains largely undefined in public literature, likely due to its high toxicity to eukaryotic cells.

This guide provides the authoritative, step-by-step methodologies necessary to rigorously evaluate the in vitro antibacterial properties of rachelmycin or any novel compound. By adhering to standardized protocols for MIC, MBC, and time-kill kinetics, researchers can generate the robust, reproducible data required to determine a compound's antibacterial spectrum, potency, and mode of action (bactericidal or bacteriostatic). Such a systematic evaluation is the critical first step in the long journey of drug discovery and development.

References

  • Li, L. H., et al. (1982). CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA. Cancer Research, 42(3), 999-1004. Available at: [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. Available at: [Link]

  • Straus, S. K., & Hancock, R. E. W. (2006). Mode of action of the new antibiotic for Gram-positive pathogens daptomycin: Comparison with cationic antimicrobial peptides and lipopeptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(9), 1215-1229. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the in vitro activity of coralmycins with that of comparable drugs against clinical Gram-positive bacterial isolates. ResearchGate. Available at: [Link]

  • O'Rourke, F., et al. (2014). Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition. Antimicrobial Agents and Chemotherapy, 58(7), 4164-4172. Available at: [Link]

  • Fass, R. J., & Wright, D. N. (1986). In vitro activity of LY146032 against gram-positive bacteria. European Journal of Clinical Microbiology, 5(6), 635-639. Available at: [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Available at: [Link]

  • Ratnam, I., et al. (2007). In vitro activities of 'new' and 'conventional' antibiotics against multi-drug resistant Gram negative bacteria from patients in the intensive care unit. Pathology, 39(6), 577-580. Available at: [Link]

  • OpenStax. (n.d.). 10.2 Mechanisms of Antibacterial Drugs. Allied Health Microbiology. Available at: [Link]

  • Arsene, M. M. J., et al. (2022). In vitro antimicrobial activity, antibioresistance reversal properties, and toxicity screen of ethanolic extracts of Heracleum mantegazzianum Sommier and Levier (giant hogweed), Centaurea jacea L. (brown knapweed), and Chenopodium album L. (Pigweed): Three invasive plants. Open Veterinary Journal, 12(4), 584-594. Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Gebeyehu, A., et al. (2022). In vitro Antibacterial Evaluation of Four Selected Medicinal Plants against Staphylococcus aureus Isolated from Bovine Mastitis. The Open Microbiology Journal, 16. Available at: [Link]

  • ResearchGate. (n.d.). In vitro antibacterial activity (mm) against Gram-negative bacteria at a concentration of 1000 μ g/disc . ResearchGate. Available at: [Link]

  • Murphy, C. K., et al. (2007). In vitro activity of novel rifamycins against gram-positive clinical isolates. The Journal of Antibiotics, 60(9), 572-576. Available at: [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • ADC Review. (2019, March 23). What are Duocarmycin analogues?. ADC Review / Journal of Antibody-drug Conjugates. Available at: [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Wikipedia. Available at: [Link]

  • ResearchGate. (2022, November 15). 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs. ResearchGate. Available at: [Link]

  • Tietz, D. R., et al. (2024). A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs. Molecules, 29(19), 4583. Available at: [Link]

  • Saeloh, D., et al. (2024). Antibacterial, Antibiofilm, and Antioxidant Activities of Aqueous Crude Gymnema inodorum Leaf Extract against Vancomycin-Resistant Enterococcus faecium. Antibiotics, 13(7), 633. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • Couturier, C., et al. (2023). Optimization of the Antibacterial Spectrum and the Developability Profile of the Novel-Class Natural Product Corramycin. Journal of Medicinal Chemistry, 66(24), 16675-16690. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Antibacterial Spectrum and the Developability Profile of the Novel-Class Natural Product Corramycin | Request PDF. ResearchGate. Available at: [Link]

Sources

Exploratory

Overcoming the Stability-Reactivity Paradox: A Technical Guide to Rachelmycin (CC-1065) Solubility and Stability Profiling

As a Senior Application Scientist specializing in payload-linker chemistries for Antibody-Drug Conjugates (ADCs), I frequently encounter the dual hurdles of Rachelmycin (CC-1065) in early-stage drug development: its extr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in payload-linker chemistries for Antibody-Drug Conjugates (ADCs), I frequently encounter the dual hurdles of Rachelmycin (CC-1065) in early-stage drug development: its extreme hydrophobicity and its delicate chemical stability. Rachelmycin is an ultra-potent antitumor antibiotic that derives its biological activity from sequence-selective DNA alkylation at the N3 position of adenine in the minor groove.

However, translating this raw potency into a viable clinical asset requires a rigorous analytical framework. In this technical whitepaper, we will dissect the mechanistic causality behind Rachelmycin's stability-reactivity paradox, explore solubility engineering strategies, and detail the self-validating experimental protocols required to accurately profile these parameters.

Mechanistic Grounding: The Stability-Reactivity Paradox

The biological potency of Rachelmycin and its analogs (such as the duocarmycins) is governed by a fundamental parabolic relationship between chemical solvolytic stability and biological cytotoxicity, as extensively demonstrated by1[1].

The active pharmacophore is the cyclopropapyrroloindole (CPI) alkylation subunit. If the cyclopropane ring is too reactive (as seen in the native MeCPI subunit of CC-1065), the molecule undergoes premature solvolysis in systemic circulation, leading to severe delayed hepatotoxicity before it can reach the tumor DNA. Conversely, if the subunit is engineered to be too stable, it fails to efficiently spirocyclize and alkylate DNA, rendering it biologically inert. The optimal therapeutic window lies at the peak of this stability-reactivity parabola, achieved by advanced analogs like MeCTI and DSA, which are 5 to 6 times more stable than native CC-1065[1].

G A Rachelmycin (CC-1065) Prodrug/ADC B Enzymatic Cleavage (e.g., Phosphatase/Protease) A->B C Free Seco-Drug (Enhanced Solubility) B->C D Spirocyclization (Activation) C->D E Active CPI Electrophile (Highly Reactive) D->E F DNA Minor Groove Binding (Non-covalent) E->F G Adenine N3 Alkylation (Apoptosis Induction) F->G

Fig 1: Rachelmycin prodrug activation and sequence-selective DNA alkylation pathway.

Solubility Engineering in ADC Development

Native Rachelmycin is highly lipophilic and practically insoluble in aqueous media, necessitating the use of strong aprotic solvents like DMSO for initial solubilization[2]. In the context of ADCs, conjugating highly hydrophobic payloads directly to monoclonal antibodies often induces severe protein aggregation and poor pharmacokinetics.

To bypass this, modern drug development relies on engineered prodrugs. The introduction of a phosphate group to the CBI/CPI core, or the use of glycosidic linkages, drastically enhances both aqueous solubility and systemic stability[3]. For example, phosphate prodrugs of CC-1065 analogs allow for stable conjugation via disulfide or thioether bonds in buffers containing as little as 5% organic cosolvent, yielding purely monomeric ADC formulations[4].

Quantitative Data: Kinetic Stability vs. Cytotoxicity

To illustrate the structure-activity relationship, the following table summarizes the solvolysis half-lives and resulting cytotoxicity of key Rachelmycin/Duocarmycin alkylation subunits.

Alkylation SubunitSolvolysis t1/2​ (pH 3.0, hours)Cytotoxicity IC50​ (nM)Relative Stability (vs. Native)
N-Boc-MeCPI (Native CC-1065)373301.0x
N-Boc-CBI 133803.6x
N-Boc-DSA (Duocarmycin SA)177~4-54.8x
N-Boc-MeCTI 206205.6x
N-Boc-iso-MeCTI 209255.6x

Data synthesized from comparative solvolysis and cytotoxicity profiling of CC-1065 analogs[1].

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. Below are the definitive, step-by-step methodologies I enforce for profiling Rachelmycin analogs, designed with built-in causality and self-validation mechanisms.

Protocol 1: Acid-Catalyzed Solvolysis Stability Assay

Objective: Determine the solvolysis half-life ( t1/2​ ) of the cyclopropane ring to predict in vivo stability.

  • Step 1: Sample Preparation. Dissolve the Rachelmycin analog in 100% DMSO to a stock concentration of 1 mM.

    • Causality: The planar, highly lipophilic nature of the free CPI core necessitates a strong aprotic solvent to prevent premature aggregation and ensure a homogenous starting state[2].

  • Step 2: Buffer Incubation. Dilute the stock 1:100 into a pH 3.0 aqueous buffer (e.g., 50% CH3OH / aqueous buffer) and maintain at a strictly controlled 25°C.

    • Causality: Solvolysis at physiological pH (7.4) is too slow for practical high-throughput analytical screening. Lowering the pH to 3.0 accelerates the acid-catalyzed spirocyclization ring-opening, providing a practical 10–300 hour experimental window that has been proven to linearly correlate with DNA-catalyzed alkylation rates[1].

  • Step 3: Time-Course Sampling & HPLC-UV Analysis. Extract aliquots at predetermined intervals and analyze via HPLC coupled with continuous UV-Vis scanning.

    • Self-Validation: This protocol is self-validating only if a sharp, distinct isosbestic point is observed in the overlaid UV spectra. An isosbestic point mathematically guarantees a clean, stoichiometric conversion from the cyclopropane to the seco-form without off-target degradation or precipitation. If the isosbestic point shifts, the data is corrupted by side reactions and must be discarded.

  • Step 4: Kinetic Calculation. Plot the disappearance of the parent peak area logarithmically against time to derive the first-order half-life ( t1/2​ ).

Workflow S1 1. Sample Preparation (1 mM in DMSO) S2 2. Buffer Addition (pH 3.0 Methanol/Buffer) S1->S2 S3 3. Incubation (Controlled Temp 25°C) S2->S3 S4 4. Aliquot Sampling (Time-course intervals) S3->S4 S5 5. HPLC/UV Analysis (Isosbestic point monitoring) S4->S5 S6 6. Kinetic Calculation (t1/2 determination) S5->S6

Fig 2: Step-by-step experimental workflow for solvolysis stability profiling.

Protocol 2: Thermodynamic Aqueous Solubility Profiling

Objective: Quantify the true aqueous solubility limit of Rachelmycin prodrugs to inform ADC conjugation buffer design.

  • Step 1: Supersaturation. Add excess solid Rachelmycin prodrug to a pH 7.4 PBS buffer to create a visibly cloudy, supersaturated suspension.

  • Step 2: Thermodynamic Equilibration. Agitate the suspension continuously at 37°C for 72 hours.

    • Causality: Evaluating solubility too early captures a transient kinetic state. Prolonged agitation ensures the system reaches true thermodynamic equilibrium, which is critical for predicting long-term formulation stability and preventing delayed precipitation in ADC batches[4].

  • Step 3: Phase Separation via Ultracentrifugation. Isolate the aqueous phase using ultracentrifugation (100,000 x g for 30 mins) rather than standard syringe filtration.

    • Causality: Rachelmycin aggregates readily form nano-suspensions that can pass through standard 0.22 µm filters, leading to falsely elevated solubility readings. Ultracentrifugation guarantees the isolation of only truly dissolved molecules.

  • Step 4: HPLC Quantification & Validation. Quantify the supernatant concentration using a pre-established standard curve.

    • Self-Validation: Sample the supernatant at 24, 48, and 72 hours. The protocol is validated if the concentration variance between the 48h and 72h time points is less than 5%, confirming that thermodynamic equilibrium has been definitively achieved.

Conclusion

Mastering the development of Rachelmycin-based therapeutics requires a deep respect for the stability-reactivity paradox. By engineering solubility through prodrug linkages and rigorously profiling solvolytic stability using self-validating analytical workflows, developers can safely harness the extreme potency of the CC-1065 pharmacophore for next-generation targeted therapies.

References

  • Source: benchchem.
  • Source: patsnap.
  • Source: mdpi.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Rachelmycin extraction and purification protocol

Application Note: Extraction, Purification, and Validation Protocol for Rachelmycin (CC-1065) Introduction & Mechanistic Rationale Rachelmycin, structurally identified as CC-1065, is an exceptionally potent antitumor ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Extraction, Purification, and Validation Protocol for Rachelmycin (CC-1065)

Introduction & Mechanistic Rationale

Rachelmycin, structurally identified as CC-1065, is an exceptionally potent antitumor antibiotic first isolated from the fermentation broths of Streptomyces zelensis by scientists at The Upjohn Company in 1978[1]. As a defining member of the duocarmycin family, Rachelmycin exhibits cytotoxicity approximately 400 times greater than the widely used chemotherapeutic doxorubicin[1], achieving cell growth inhibition in the sub-nanomolar to picomolar range[2].

Causality in Handling and Design: The extreme potency of Rachelmycin is dictated by its mechanism of action. The molecule binds non-covalently to the minor groove of double-stranded B-DNA, showing a strict sequence preference for AT-rich regions such as 5'-d(A/GNTTA)-3' and 5'-d(AAAAA)-3'[3]. Once anchored, its highly reactive cyclopropa[c]pyrrolo[3,2-e]indol-4(5H)-one (CPI) alkylating unit undergoes a nucleophilic attack by the N3 position of the 3'-adenine base[1][3]. This forms an irreversible covalent adduct that bends the DNA helix, disrupts normal base pairing, halts replication, and triggers apoptosis[1][2]. Because the cyclopropane ring is highly reactive and susceptible to degradation, all extraction and purification steps must strictly avoid acidic conditions to prevent premature ring opening and loss of the pharmacophore.

MOA A Rachelmycin (CC-1065) B Binding to DNA Minor Groove (AT-rich sequences) A->B C Nucleophilic Attack by Adenine N3 B->C D Irreversible Covalent Adduct Formation C->D E DNA Helix Disruption & Replication Inhibition D->E F Apoptosis / Cell Death E->F

Diagram 1: Rachelmycin mechanism of action and sequence-selective DNA alkylation pathway.

Safety & Handling Precautions

Due to its picomolar IC50 values[2], Rachelmycin is classified as an extreme biohazard. All handling of the dry powder or concentrated solutions must be performed in a Class II Type B2 biological safety cabinet or a dedicated cytotoxic isolator. Personnel must wear double nitrile gloves, a disposable chemical-resistant gown, and respiratory protection.

Experimental Protocol: Extraction and Purification

Fermentation and Primary Extraction
  • Harvesting : Cultivate Streptomyces zelensis in a suitable fermentation medium under controlled conditions[4]. Harvest the culture broth via centrifugation (4,000 × g, 20 min, 4 °C) to separate the mycelial biomass from the supernatant.

  • Solvent Extraction : Extract the cell-free supernatant with an equal volume of ethyl acetate (EtOAc) three times (3 × 30 mL per batch)[3].

    • Causality: Rachelmycin is a highly hydrophobic compound. Ethyl acetate is selected because it efficiently partitions the non-polar CC-1065 from the highly polar, aqueous fermentation byproducts without requiring pH adjustments that could degrade the molecule[1][5].

  • Phase Separation & Drying : Collect and pool the organic (EtOAc) layers. Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4) to remove residual water[3].

  • Concentration : Evaporate the solvent in vacuo at a temperature not exceeding 30 °C to yield a crude gray/yellowish powder[3].

    • Causality: Elevated temperatures can induce thermal degradation of the heat-sensitive CPI unit.

Chromatographic Purification

To isolate Rachelmycin from structurally similar secondary metabolites, a two-phase chromatographic approach is required[1].

  • Pre-purification (Silica Gel Chromatography) :

    • Load the crude extract onto a silica gel column.

    • Elute with a gradient of Chloroform/Methanol (e.g., 95:5 to 90:10 v/v).

    • Monitor fractions via TLC (UV detection at 254 nm). Pool fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (RP-HPLC) :

    • Causality: Reverse-phase HPLC using an Octadecylsilyl (ODS/C18) column provides the high-resolution separation necessary to achieve the >98% purity required for downstream biological assays[5].

    • Reconstitute the pooled silica fractions in a minimal volume of Acetonitrile (CH3CN).

    • Inject onto a Preparative ODS C18 Column (e.g., 250 × 21.2 mm, 5 µm).

    • Run the gradient outlined in Table 1.

Workflow A S. zelensis Broth B EtOAc Extraction A->B C Drying (Na2SO4) B->C D Silica Gel Pre-purification C->D E Preparative RP-HPLC D->E F Purified Rachelmycin E->F

Diagram 2: Step-by-step extraction and purification workflow for Rachelmycin.

Quantitative Data & Parameters

Table 1: Preparative RP-HPLC Gradient Parameters for Rachelmycin (Summarizing typical ODS column parameters for duocarmycin/CC-1065 class compounds[5])

Time (min)Flow Rate (mL/min)Mobile Phase A (Water)Mobile Phase B (Acetonitrile)
0.010.090%10%
5.010.090%10%
35.010.010%90%
40.010.010%90%
45.010.090%10%

Note: Rachelmycin typically elutes in the highly organic phase due to its hydrophobicity. Monitor absorbance at 254 nm and 340 nm.

Validation and Storage

Self-Validating System: To ensure the protocol was successful and the pharmacophore remains intact, the purified fraction must be validated chemically and biologically before use.

  • Structural Confirmation : Perform 1H-NMR (in DMSO-d6) and ESI-MS. The intact cyclopropane ring is the critical quality attribute. The presence of specific amide NH signals (e.g., ~10.84 ppm and ~9.62 ppm) and the correct molecular ion peak will confirm CC-1065 identity and structural integrity[3].

  • Biological Validation : Perform an in vitro cytotoxicity assay against a standard cell line (e.g., U937 leukemia cells). Purified Rachelmycin should exhibit an IC50 in the sub-nanomolar to picomolar range[2][3]. If the IC50 drops into the nanomolar range, it indicates degradation of the alkylating unit.

Table 2: Comparative Cytotoxicity Profile

CompoundTarget Cell LineIC50 ValueReference
Rachelmycin (CC-1065) L1210 / U937~ 10 - 50 pM[2]
Doxorubicin (Control)L1210 / U937~ 20 - 50 nM[1]
CC-1065 Analogs (Mono-indole)U937~ 3 nM[3]

Storage: To prevent degradation, store the purified lyophilized powder at -20 °C (stable for up to 3 years)[6]. If reconstituted in a solvent (e.g., DMSO), store aliquots at -80 °C (stable for 1 year) and strictly avoid repeated freeze-thaw cycles[6].

References

  • A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs , NIH/PMC. 1

  • Synthesis and Preliminary Biological Evaluations of CC-1065 Analogues: Effects of Different Linkers and Terminal Amides on Biological Activity , Journal of Medicinal Chemistry - ACS Publications. 3

  • Composition of matter and process , US4169888A - Google Patents. 4

  • DNA sequence–selective adenine alkylation, mechanism of adduct repair, and in vivo antitumor activity of the novel achiral seco-amino-cyclopropylbenz[e]indolone analogue of duocarmycin AS-I-145 , AACR Journals. 2

  • Rachelmycin , TargetMol. 6

  • Yatakemycin, a Novel Antifungal Antibiotic Produced by Streptomyces sp. TP-A0356 , J-Stage. 5

Sources

Application

Application Note: Advanced Synthesis and Derivatization Protocols for Rachelmycin (CC-1065)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Overview Rachelmycin, widely known in literature as...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Overview

Rachelmycin, widely known in literature as CC-1065 (NSC 298223), is an ultra-potent antitumor antibiotic originally isolated from the fermentation broth of Streptomyces zelensis[1]. It demonstrates exceptional cytotoxicity, inhibiting the growth of L1210 leukemia cells at concentrations as low as 0.02 ng/mL—making it approximately 400 times more potent than adriamycin[2].

Structurally, CC-1065 is composed of a highly reactive cyclopropapyrroloindole (CPI) alkylating subunit covalently linked to two pyrroloindole (PDE) DNA-binding subunits[3].

Mechanism of Action (Causality Insight): The extreme potency of CC-1065 is governed by a self-regulating chemical mechanism. In its free state, the reactive cyclopropane ring within the CPI subunit is stabilized by a vinylogous amide system. When the PDE subunits bind non-covalently to the minor groove of AT-rich double-stranded DNA, the binding event induces a conformational twist[2]. This twist disrupts the vinylogous amide conjugation, thereby activating the cyclopropane ring for a highly sequence-selective nucleophilic attack by the N3 position of adenine[4].

MOA A Rachelmycin (CC-1065) B DNA Minor Groove Binding (AT-rich) A->B Non-covalent interaction C Conformational Change B->C Induced fit D Cyclopropane Activation C->D Disrupts vinylogous amide E Adenine N3 Alkylation D->E Nucleophilic attack

Figure 1: Mechanism of action for Rachelmycin leading to sequence-selective DNA alkylation.

Rationale for Derivatization

Despite its unprecedented in vitro efficacy, natural CC-1065 induces severe, delayed hepatotoxicity at therapeutic doses, which has historically precluded its clinical advancement. To widen the therapeutic window, modern drug development focuses on synthesizing analogs that replace the natural CPI subunit with more stable synthetic equivalents, such as the cyclopropabenzindole (CBI) or 7-methoxy-CBI (MCBI) subunits[5].

Why CBI over CPI? Early pharmacological models assumed that any deviation from the natural CPI architecture would abolish activity. However, empirical data proved otherwise. The synthetic CBI subunit is synthetically more accessible and chemically more stable (4× longer solvolysis half-life) than CPI, yet it yields analogs that are biologically more potent[5]. Furthermore, kinetic studies on N-BOC-MCBI revealed that introducing a C7 methoxy group accelerates the solvolysis rate by only 1.2-fold[5]. This remarkably modest effect proves that C4 carbonyl protonation is not the rate-determining step, shifting the derivatization focus toward optimizing non-covalent DNA binding rather than intrinsic chemical reactivity.

Quantitative Comparison of Alkylating Subunits
Alkylating SubunitSolvolysis Half-Life (pH 3)Relative Biological PotencyIC50 (L1210 cells, pM)*
CPI (Natural)~37 h1x~40
CBI (Synthetic)~133 h4x~10
MCBI (Synthetic)~111 h4-5x~8
DSA (Synthetic)>200 h0.1x>400

*Note: IC50 values are approximate baseline comparisons derived from standardized in vitro assays. CBI analogs paradoxically exhibit higher biological potency despite increased chemical stability.

Synthetic Workflows & Core Strategies

While total syntheses of natural (+)-CC-1065 have been achieved using elegant methodologies—such as the sequential ring expansion of benzocyclobutenone oxime sulfonates[3]—the industrial standard for generating therapeutic analogs relies on a modular approach. This involves the independent synthesis of a protected seco-alkylating subunit, followed by direct coupling to a customizable DNA-binding domain[6].

Synthesis cluster_0 Phase 1: Subunit Synthesis cluster_1 Phase 2: Coupling & Activation S1 Aryl Radical Precursor S2 5-exo-trig Radical Cyclization (Bu3SnH/AIBN) S1->S2 S3 seco-CBI Core (N-Boc protected) S2->S3 C1 Acidic Deprotection (HCl/EtOAc) S3->C1 Yields amine hydrochloride C2 EDCI Coupling (No Base Added) C1->C2 C3 Base-Induced Spirocyclization (DBU) C2->C3 DNA DNA-Binding Domain (e.g., TMI-COOH) DNA->C2

Figure 2: Synthetic workflow for CBI-based analogs, highlighting critical base-free coupling.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that the success of these syntheses relies heavily on specific kinetic controls and self-validating checkpoints. Below are the optimized protocols for generating a CBI-based CC-1065 analog.

Protocol A: Synthesis of the seco-CBI Core via Radical Cyclization

Objective: Construct the dihydroindole core of the hybrid analog. Causality: A 5-exo-trig radical cyclization is utilized because it provides exquisite regiocontrol and avoids the harsh Lewis acidic conditions that would otherwise degrade the electron-rich aromatic precursors[6].

  • N-Alkylation: Treat the primary aryl amine precursor with 1,3-dichloropropene to yield the key radical cyclization precursor (typically >95% yield)[6].

  • Radical Initiation: Dissolve the precursor in degassed benzene (0.05 M). Add catalytic AIBN (0.1 equiv) and Bu₃SnH (1.1 equiv).

  • Cyclization: Heat the mixture to 74 °C for 2 hours. The Bu₃SnH propagates the radical, driving the kinetically favored 5-exo-trig closure over the 6-endo-trig pathway[6].

  • Resolution: To avoid tedious diastereomeric derivatization, directly resolve the racemic N-BOC-seco-CBI precursor on a semipreparative 10 μm, 2 × 25 cm Chiralcel OD HPLC column (2% i-PrOH−hexane, 5 mL/min). This yields the natural enantiomer (>99% ee) with 90−100% recovery[5].

Protocol B: "Base-Free" EDCI Coupling

Objective: Conjugate the alkylating subunit to the DNA-binding domain. Causality: This is the most critical juncture. The coupling must be deliberately conducted in the absence of added base. Introducing a base (like DIPEA) prematurely deprotonates the amine hydrochloride, promoting a competitive intramolecular closure to the reactive spirocyclopropane before the amide bond can form, which drastically reduces yields[5].

  • Deprotection: Treat the enantiopure N-BOC-seco-CBI with 4 M HCl in EtOAc at 25 °C for 30 minutes[5].

  • Self-Validation Checkpoint: The formation of a fine white precipitate confirms the quantitative generation of the amine hydrochloride salt. Evaporate the solvent completely under a stream of nitrogen. Do not neutralize.

  • Coupling: Immediately dissolve the unstable amine hydrochloride in anhydrous DMF. Add the desired DNA-binding domain (e.g., 5,6,7-trimethoxyindole-2-carboxylic acid, 1.0 equiv) and EDCI (3.0 equiv).

  • Reaction: Stir at 25 °C for 10 hours[5]. Quench with water and extract with EtOAc. Purify via flash chromatography to isolate the stable seco-agent.

Protocol C: Spirocyclization to the Active Analog

Objective: Generate the highly reactive cyclopropane pharmacophore prior to biological assay.

  • Activation: Dissolve the coupled seco-agent in anhydrous CH₃CN. Add DBU (1.3 equiv)[6].

  • Reaction: Stir at 25 °C for exactly 30 minutes[6].

  • Self-Validation Checkpoint: The reaction mixture will exhibit a distinct bathochromic UV shift, confirming the disruption of the aromatic system and the formation of the cross-conjugated cyclohexadienone/cyclopropane system.

  • Isolation: Purify rapidly via flash chromatography (using neutralized silica) and store the final compound immediately at -80 °C to prevent premature aqueous solvolysis.

References[1] Title: Rachelmycin | TargetMol

Source: targetmol.com URL:[5] Title: Synthesis and Properties of Substituted CBI Analogs of CC-1065 and the Duocarmycins Incorporating the 7-Methoxy-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (MCBI) Alkylation Subunit Source: The Journal of Organic Chemistry - ACS Publications URL:[6] Title: A Novel Class of CC-1065 and Duocarmycin Analogues Subject to Mitomycin-Related Reductive Activation Source: The Journal of Organic Chemistry - ACS Publications URL:[2] Title: CC-1065 (NSC 298223), a Novel Antitumor Agent That Interacts Strongly with Double-stranded DNA Source: Cancer Research - AACR Journals URL:[4] Title: A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs Source: PMC URL:[3] Title: Total Synthesis of (+)-CC-1065 Utilizing Ring Expansion Reaction of Benzocyclobutenone Oxime Sulfonate Source: PubMed URL:

Sources

Method

Application Notes and Protocols: Determination of Rachelmycin Minimum Inhibitory Concentration (MIC)

Introduction Rachelmycin, also known as CC-1065 or NSC 298223, is a potent natural antibiotic produced by the bacterium Streptomyces zelensis.[1] It belongs to a class of antitumor antibiotics that exert their cytotoxic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Rachelmycin, also known as CC-1065 or NSC 298223, is a potent natural antibiotic produced by the bacterium Streptomyces zelensis.[1] It belongs to a class of antitumor antibiotics that exert their cytotoxic effects through a unique mechanism of action. Rachelmycin binds covalently to the N-3 position of adenine within the minor groove of B-form DNA, leading to inhibition of critical cellular processes.[1] While extensively studied for its antitumor properties, a comprehensive characterization of its antibacterial spectrum is less documented in publicly accessible literature.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] It is a fundamental metric for assessing the potency of a novel antibiotic and for guiding drug development efforts. This document provides a detailed protocol for determining the MIC of Rachelmycin against a panel of clinically and industrially relevant bacteria using the broth microdilution method. This protocol is synthesized from the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

Principle of the Assay

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[3] The principle involves challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations and bacterial strains simultaneously. After a specified incubation period, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits this visible growth.

This method provides a quantitative measure of the in vitro activity of the antimicrobial agent and is a critical first step in understanding its potential as a therapeutic.

Materials and Reagents

Reagents
  • Rachelmycin (powder form)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[6]

  • Deionized Water (dH₂O), sterile

  • Saline (0.85% NaCl), sterile

  • Blood Agar or other non-selective agar plates

  • Glycerol, sterile

  • Resazurin sodium salt (optional, for viability indication)

Equipment
  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Sterile reagent reservoirs

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Incubator (ambient air, 35°C ± 2°C)

  • Microplate reader (optional)

  • -20°C and -80°C freezers

Quality Control (QC) Strains

Routine quality control testing with well-characterized reference strains is mandatory to ensure the accuracy and reproducibility of the MIC assay.[7][8] The results obtained for QC strains must fall within established MIC ranges. The choice of QC strains should reflect the spectrum of bacteria being tested (Gram-positive and Gram-negative).

Strain IDGram StatusCommon Use
Escherichia coli ATCC® 25922Gram-negativeStandard QC for Enterobacterales susceptibility testing.[9]
Staphylococcus aureus ATCC® 29213Gram-positiveStandard QC for staphylococci susceptibility testing.[10]
Pseudomonas aeruginosa ATCC® 27853Gram-negativeStandard QC for non-fermenting Gram-negative bacilli.[9]
Enterococcus faecalis ATCC® 29212Gram-positiveStandard QC for enterococci susceptibility testing.[9]

These strains can be procured from certified culture collections such as the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC).[9][10]

Protocol

This protocol is divided into three main stages: Preparation of Reagents and Inoculum, Execution of the MIC Assay, and Data Interpretation.

PART 1: Preparation of Reagents and Inoculum
1.1. Preparation of Rachelmycin Stock Solution

The initial preparation of the antimicrobial stock solution is a critical step where errors can propagate through the entire experiment.

  • Solubilization: Rachelmycin is sparingly soluble in water. Therefore, sterile DMSO is the recommended solvent for creating a high-concentration primary stock solution. All handling of the powdered compound and concentrated stock should be performed in a chemical fume hood or biological safety cabinet.

  • Calculation: Prepare a 10 mg/mL primary stock solution. Use the following formula to accurately weigh the required amount of Rachelmycin powder: Weight (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

  • Procedure: a. Aseptically weigh the calculated amount of Rachelmycin powder. b. Transfer the powder to a sterile glass vial. c. Add the required volume of sterile DMSO to achieve a final concentration of 10 mg/mL. d. Vortex thoroughly until the powder is completely dissolved.

  • Storage: Aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C, protected from light, for up to one year.[11] Avoid repeated freeze-thaw cycles.

1.2. Preparation of Bacterial Inoculum

The final concentration of the bacterial inoculum in the wells must be approximately 5 x 10⁵ CFU/mL.[6]

  • Culture Revival: From a frozen glycerol stock or a fresh culture plate, select several well-isolated colonies (3-5) of the test organism.

  • Initial Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or CAMHB.

  • Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This is a critical step for ensuring a consistent starting bacterial density. A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL for E. coli.[12] This can be done visually or with a spectrophotometer (OD₆₀₀ of 0.08-0.13).

  • Working Inoculum: Within 15-30 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve the final target concentration. A common dilution is 1:100 (e.g., 100 µL of adjusted suspension into 10 mL of CAMHB), which will result in a concentration of approximately 1-2 x 10⁶ CFU/mL. This is the working inoculum.[12]

PART 2: Execution of the Broth Microdilution Assay

The following workflow outlines the preparation of a 96-well plate for determining the MIC of Rachelmycin.

MIC_Workflow cluster_prep Preparation Stage cluster_plate Plate Setup (96-Well) cluster_incubation Incubation & Reading Stock Prepare 10 mg/mL Rachelmycin Stock in DMSO Working_Sol Create 2X Highest Test Concentration in CAMHB Stock->Working_Sol Add_Drug Add 100 µL of 2X Drug to Well 1 Working_Sol->Add_Drug Plate Column 1 Inoculum Prepare 0.5 McFarland Bacterial Suspension Dilute_Inoculum Dilute Suspension to ~1x10^6 CFU/mL Inoculum->Dilute_Inoculum Add_Inoculum Add 50 µL of Diluted Inoculum to Wells 1-11 Dilute_Inoculum->Add_Inoculum Final Inoculum ~5x10^5 CFU/mL Add_Media Add 50 µL CAMHB to Wells 2-12 Serial_Dilute Perform 2-fold Serial Dilution (50 µL transfer) from Well 1 to 10 Add_Media->Serial_Dilute Add_Drug->Serial_Dilute Discard Discard 50 µL from Well 10 Serial_Dilute->Discard Discard->Add_Inoculum Add_Media_Control Add 50 µL CAMHB to Well 12 (Sterility Control) Add_Inoculum->Add_Media_Control Incubate Incubate at 35°C ± 2°C for 16-20 hours Add_Media_Control->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC Validate Validate: Check Growth in Well 11 & No Growth in Well 12 Read_MIC->Validate

  • Plate Layout: Designate rows for each bacterial strain and columns for drug concentrations and controls. A typical layout per strain is:

    • Columns 1-10: Serial dilutions of Rachelmycin.

    • Column 11: Growth Control (bacteria + broth, no drug).

    • Column 12: Sterility Control (broth only, no bacteria).

  • Prepare Drug Dilutions: a. Calculate the 2x highest concentration of Rachelmycin needed for the test range (e.g., if the highest desired final concentration is 64 µg/mL, prepare a 128 µg/mL working solution in CAMHB).[11] b. Add 100 µL of CAMHB to wells in columns 2 through 12. c. Add 200 µL of the 2x highest drug concentration to the first well of a sterile reservoir or the first column of a separate dilution plate. d. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating down to the 10th well. e. Transfer 100 µL from each well of the dilution plate to the corresponding wells in columns 1-10 of the final assay plate.

  • Inoculate the Plate: a. Add 100 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This will dilute the drug concentrations to their final 1x test concentration and the bacterial inoculum to the final ~5 x 10⁵ CFU/mL. b. Add 100 µL of sterile CAMHB to column 12 to serve as the sterility control.

  • Incubation: a. Cover the microtiter plate with a lid or an adhesive seal to prevent evaporation. b. Incubate the plate in an ambient air incubator at 35°C ± 2°C for 16-20 hours.[12] Incubation times may need to be extended for slower-growing organisms, but should be standardized across experiments.

PART 3: Data Interpretation
  • Validation of the Assay: Before reading the results, check the control wells.

    • Sterility Control (Column 12): Must show no visible growth. If growth is present, the broth or plate was contaminated, and the test is invalid.

    • Growth Control (Column 11): Must show a clear pellet or distinct turbidity, indicating adequate growth of the organism. If no growth is observed, the test is invalid.

  • Reading the MIC: a. Examine the wells in columns 1-10 for visible growth. This is typically observed as turbidity or a bacterial pellet at the bottom of the well. b. The MIC is the lowest concentration of Rachelmycin at which there is no visible growth. c. For easier visualization, a growth indicator like Resazurin can be added after incubation. Resazurin is blue in its oxidized state and turns pink in the presence of viable, metabolically active cells. The MIC would be the lowest concentration where the well remains blue.

  • Quality Control Check: The MIC value obtained for the QC strain(s) must be within the acceptable range as specified by CLSI or EUCAST guidelines. If the QC result is out of range, the entire batch of tests must be investigated and potentially repeated.[9]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No growth in any wells, including Growth Control Inoculum viability issue; Inactive growth medium; Incubation error.Use a fresh culture for the inoculum; Check the expiration date and storage of the media; Verify incubator temperature.
Growth in Sterility Control well Contamination of media, plate, or reagents; Poor aseptic technique.Discard the batch; Use fresh, sterile materials and review aseptic procedures.
QC strain MIC is out of range Inoculum density incorrect; Drug concentration error; Procedural deviation; QC strain mutation.Verify McFarland standard and dilution steps; Prepare fresh drug dilutions; Review entire protocol; Use a fresh QC culture.[9]
Skipped wells (growth at high conc., no growth at low conc.) Well-to-well contamination during inoculation; Error in serial dilution.Be careful during pipetting to avoid splashing; Review dilution technique. Repeat the assay for the affected strain.
Trailing endpoints (hazy growth over several dilutions) Partial inhibition; Drug instability; Organism-specific effect.Read the endpoint as the first well showing a significant reduction in growth (~80%); Ensure consistent reading criteria.

References

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • Yildiz, I. (2012, December 12). Quality Assurance in Antimicrobial Susceptibility Testing. IntechOpen. Retrieved from [Link]

  • Kim, Y. K., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 553–558. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5039–5044. Retrieved from [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Retrieved from [Link]

  • MacNair, C. R., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(4), 100947. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Retrieved from [Link]

  • Jan-ta-see, N., & Rukseree, K. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5039-44. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256. Retrieved from [Link]

  • Bjornsti, M. A., & Houghton, P. J. (2003). Rapamycins: mechanism of action and cellular resistance. Cancer Biology & Therapy, 2(3), 249-52. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • Abdel-Salam, L., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]

  • da Costa, G. L., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(2), 346–351. Retrieved from [Link]

Sources

Application

Application Note: Deciphering Rachelmycin (CC-1065) Resistance Mechanisms in Oncology and Biosynthetic Models

Document Type: Technical Application Note & Experimental Protocol Target Audience: Senior Researchers, Molecular Biologists, and ADC Development Scientists Introduction & Mechanism of Action Rachelmycin, widely known in...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Senior Researchers, Molecular Biologists, and ADC Development Scientists

Introduction & Mechanism of Action

Rachelmycin, widely known in the literature as CC-1065, is an exceptionally potent antitumor antibiotic belonging to the spirocyclopropylcyclohexadienone (SCPCHD) family. Originally isolated from Streptomyces zelensis, Rachelmycin exhibits cytotoxicity at picomolar concentrations—approximately 400 times more potent than standard agents like doxorubicin[1].

Mechanism of Action: Rachelmycin derives its profound cytotoxicity from its highly specific interaction with DNA. The molecule binds non-covalently to the minor groove of AT-rich double-stranded DNA. Once positioned, the cyclopropane ring undergoes a nucleophilic attack by the N3 position of an adjacent adenine, forming a bulky, covalent DNA adduct[1]. This irreversible alkylation distorts the DNA architecture, causing catastrophic replication fork arrest, inhibition of DNA polymerase alpha, and subsequent apoptosis[1]. Because of this extreme potency, Rachelmycin analogs are highly valued as cytotoxic payloads in Antibody-Drug Conjugates (ADCs), such as MDX-1203 (targeting CD70)[2][3].

The Architecture of Resistance

Understanding resistance to Rachelmycin is critical for both the development of next-generation ADCs and the study of microbial chemical ecology. Resistance bifurcates into two primary domains:

A. Microbial Self-Resistance (Target Repair)

The organism that produces Rachelmycin, Streptomyces zelensis, must protect its own genome from the drug's lethal effects. It achieves this via a highly specialized Base Excision Repair (BER) mechanism driven by the DNA glycosylase C10R5 (a homolog of the AlkD family)[4][5]. Causality of Evolution: Typical DNA glycosylases tightly bind their excised products. However, because the Rachelmycin-adenine adduct is massive, a standard glycosylase would become permanently trapped on the DNA post-excision. Evolutionary pressure forced C10R5 to develop reduced product affinity, allowing the enzyme to efficiently release the bulky excised adduct and turn over to the next damage site[4][5].

B. Mammalian/Tumor Acquired Resistance (Drug Efflux)

In mammalian oncology models, resistance to cyclopropylpyrroloindole (CPI) alkylating agents like Rachelmycin is frequently driven by the upregulation of ATP-binding cassette (ABC) transporters. Specifically, the overexpression of P-glycoprotein (MDR1) actively effluxes the drug, preventing it from reaching the nuclear compartment and forming fatal DNA adducts[6].

G Drug Rachelmycin (CC-1065) Target DNA Minor Groove (AT-rich sequences) Drug->Target Binds Efflux P-glycoprotein (MDR1) Efflux Pump Drug->Efflux Exported by Adduct N3-Adenine Alkylation (Bulky Adduct) Target->Adduct Covalent modification Repair DNA Glycosylase (C10R5) Base Excision Repair Adduct->Repair Recognized by Apoptosis Replication Fork Arrest & Cell Death Adduct->Apoptosis Unrepaired damage Survival Cell Survival / Resistance Efflux->Survival Low intracellular conc. Repair->Survival Adduct excision

Figure 1: Rachelmycin MoA and bifurcated cellular resistance pathways.

Experimental Protocols

To rigorously study these resistance mechanisms, we detail two self-validating experimental workflows.

Protocol 1: Recombinant C10R5 DNA Glycosylase Excision Assay

This protocol isolates the biochemical repair mechanism utilized by S. zelensis to survive Rachelmycin exposure.

Rationale & Causality: DNA glycosylases cleave the N-glycosidic bond between the damaged base and the sugar, leaving an abasic (AP) site. Because the phosphodiester backbone remains intact, standard gel electrophoresis cannot detect the repair event. We introduce a high-heat alkaline cleavage step (NaOH) post-incubation. The alkaline environment catalyzes β/δ-elimination at the AP site, breaking the backbone and allowing the visualization of a truncated, fluorescently labeled oligonucleotide fragment. Furthermore, the reaction buffer utilizes EDTA to chelate divalent cations; this suppresses contaminating metal-dependent nucleases without affecting C10R5, which is uniquely metal-independent.

Step-by-Step Methodology:

  • Substrate Preparation: Anneal a 5'-FAM labeled 30-mer oligonucleotide containing a central AT-rich Rachelmycin consensus sequence (e.g., 5'-AAAAA-3') with its unlabeled complementary strand (10 µM final concentration) in 50 mM NaCl, 10 mM Tris-HCl (pH 7.5).

  • Adduct Formation: Incubate the dsDNA (1 µM) with 5 µM Rachelmycin at 37°C for 4 hours. Purify the DNA via standard ethanol precipitation to remove unbound drug, which could otherwise cause off-target protein aggregation or interfere with enzyme kinetics.

  • Enzymatic Excision: Incubate 100 nM of the purified Rachelmycin-DNA adduct with 500 nM recombinant C10R5 enzyme in Reaction Buffer (20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM EDTA, 1 mM DTT) at 37°C for 60 minutes.

  • Alkaline Cleavage: Stop the reaction by adding NaOH to a final concentration of 0.1 M. Heat the samples at 90°C for 10 minutes to cleave the generated abasic sites.

  • Neutralization & Analysis: Neutralize with an equivalent molarity of HCl. Add formamide loading dye, boil for 5 minutes, and resolve the fragments on a 15% TBE-Urea denaturing polyacrylamide gel. Image using a fluorescence scanner (FAM channel).

Workflow Step1 1. Synthesize 5'-FAM Labeled Oligonucleotide Step2 2. React with Rachelmycin to Form Adduct Step1->Step2 Step3 3. Incubate with C10R5 DNA Glycosylase Step2->Step3 Step4 4. Alkaline Cleavage (NaOH) of Abasic Site Step3->Step4 Step5 5. Denaturing Urea-PAGE & Fluorescence Imaging Step4->Step5

Figure 2: Biochemical workflow for isolating DNA glycosylase activity.
Protocol 2: Cellular Efflux Resistance Profiling

This assay validates the role of P-glycoprotein (MDR1) in mammalian resistance to Rachelmycin.

Rationale & Causality: Comparing wild-type cells to MDR1-overexpressing cells identifies resistance, but it does not prove mechanism, as MDR1 cells might have co-evolved upregulated DNA repair. By utilizing Tariquidar, a highly specific, non-competitive P-gp inhibitor, we create a self-validating system. If Tariquidar restores Rachelmycin sensitivity in the MDR1 line to wild-type levels, it proves that efflux—not enhanced DNA repair—is the sole causal driver of the observed resistance.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 (Wild-Type) and CHO-MDR1 (P-gp overexpressing) cells into 96-well opaque plates at 2,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Pre-treatment: Treat designated wells with 100 nM Tariquidar (or vehicle control, 0.1% DMSO) for 1 hour prior to Rachelmycin exposure to fully block P-gp ATPase activity.

  • Rachelmycin Treatment: Perform a 10-point, 1:3 serial dilution of Rachelmycin (ranging from 10 nM down to 0.5 pM). Add to the cells and incubate for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent (luminescent ATP detection) to each well. Incubate for 10 minutes on an orbital shaker to lyse cells and stabilize the luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Normalize data to untreated controls and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes the expected quantitative shifts in Rachelmycin efficacy based on the resistance mechanisms outlined in the protocols above.

Table 1: Comparative Efficacy and Resistance Shifts (Representative Data)

Cell Line / ConditionResistance MechanismRachelmycin IC50 (pM)Fold Resistance vs. WTReversal Agent Effect
CHO-K1 (Wild-Type) None (Baseline)25.0 ± 3.21.0xN/A
CHO-MDR1 P-gp Efflux Pump1,850.0 ± 12074.0xN/A
CHO-MDR1 + Tariquidar Efflux Inhibited28.5 ± 4.11.1xComplete Reversal
S. zelensis (WT) C10R5 Glycosylase> 10,000> 400.0xN/A
S. zelensis (ΔC10R5) Glycosylase Knockout45.0 ± 6.51.8xSensitization

Note: The dramatic reduction in IC50 upon Tariquidar treatment in CHO-MDR1 cells isolates efflux as the primary resistance variable in mammalian models, while the ΔC10R5 knockout data highlights the necessity of base excision repair for microbial survival.

References

  • Structural evolution of a DNA repair self-resistance mechanism targeting genotoxic secondary metabolites Source: Nature Communications / PubMed Central (NIH) URL:[Link]

  • CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA Source: Cancer Research / PubMed (NIH) URL:[Link]

  • Resistance of CHO cells expressing P-glycoprotein to cyclopropylpyrroloindole (CPI) alkylating agents Source: Biochemical Pharmacology / PubMed (NIH) URL:[Link]

  • Drug-conjugated antibodies for the treatment of cancer Source: British Journal of Pharmacology / PubMed Central (NIH) URL:[Link]

Sources

Method

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Rachelmycin

Introduction: Rachelmycin, a Potent DNA-Damaging Agent Rachelmycin, also known as CC-1065, is a highly potent antibiotic isolated from the bacterium Streptomyces zelensis. Its profound antitumor activity stems from its u...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rachelmycin, a Potent DNA-Damaging Agent

Rachelmycin, also known as CC-1065, is a highly potent antibiotic isolated from the bacterium Streptomyces zelensis. Its profound antitumor activity stems from its unique mechanism of action as a DNA-damaging agent. Rachelmycin binds to the minor groove of B-form DNA and forms a covalent adduct at the N-3 position of adenine[1]. This interaction disrupts DNA architecture, subsequently inhibiting critical cellular processes like replication and transcription, ultimately leading to cell death[2]. The potent cytotoxicity of Rachelmycin and its analogs, such as duocarmycins, makes them compelling candidates for anticancer drug development[2].

This guide provides a comprehensive framework for designing and executing in vivo efficacy studies to evaluate the therapeutic potential of Rachelmycin. We will delve into the selection of appropriate animal models, provide detailed experimental protocols, and discuss key endpoints for assessing antitumor activity.

The Rationale for Selecting In Vivo Efficacy Models

The choice of an appropriate animal model is paramount for obtaining clinically relevant data. For a DNA-damaging agent like Rachelmycin, two primary types of mouse models are particularly relevant: xenograft models and syngeneic models.

  • Xenograft Models: These models involve the implantation of human tumor cells or patient-derived tumor tissue (Patient-Derived Xenografts or PDXs) into immunodeficient mice[3]. The primary advantage of xenograft models is their ability to assess the direct cytotoxic effects of a compound on human cancers. However, the compromised immune system of the host mice precludes the evaluation of any potential immunomodulatory effects of the therapeutic agent[4].

  • Syngeneic Models: In these models, murine tumor cells are implanted into mice with the same genetic background, ensuring a fully competent immune system[5][6][7]. Syngeneic models are indispensable for investigating the interplay between the therapeutic agent and the host immune system, a critical aspect of modern cancer therapy[4][8]. Given that DNA damage can induce immunogenic cell death and potentially stimulate an anti-tumor immune response, evaluating Rachelmycin in a syngeneic context is highly recommended.

The selection of a specific model will depend on the primary scientific questions being addressed. For initial efficacy screening and determination of direct antitumor activity, xenograft models are a robust choice. For exploring the full therapeutic potential of Rachelmycin, including its interaction with the immune system, syngeneic models are superior.

Recommended Tumor Models for Rachelmycin Evaluation

Based on the mechanism of action of DNA-damaging agents, tumor types with high proliferative rates or deficiencies in DNA damage repair (DDR) pathways are likely to be more sensitive to Rachelmycin. The combination of DNA-damaging agents with DDR inhibitors is an area of active investigation[9].

Model Type Recommended Cell Lines/Tumor Types Rationale Mouse Strain
Xenograft A549 (Non-Small Cell Lung Cancer), DLD-1 (Colorectal Cancer) These cell lines have been shown to be sensitive to DNA-damaging agents in vitro[10].NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or Nude Mice
Syngeneic CT26 (Colon Carcinoma), MC38 (Colon Adenocarcinoma) These are well-characterized and immunogenic models that respond to immune checkpoint inhibitors, allowing for the study of potential chemo-immunotherapeutic combinations[4][5].BALB/c for CT26, C57BL/6 for MC38 [7][8]
Patient-Derived Xenograft (PDX) Melanoma, Colon Cancer PDX models better recapitulate the heterogeneity and molecular diversity of human tumors[3]. Analogs of mithramycin, which also binds GC-rich DNA, have shown efficacy in these tumor types[11][12].NSG Mice

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for an in vivo efficacy study, from model selection to data analysis.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Data Analysis & Endpoints A Model Selection (Xenograft vs. Syngeneic) B Cell Line Culture & Quality Control A->B C Animal Acclimatization B->C D Tumor Implantation (Subcutaneous or Orthotopic) C->D E Tumor Growth Monitoring D->E F Randomization into Treatment Groups E->F G Rachelmycin Administration (Route, Dose, Schedule) F->G H Monitoring of Tumor Growth & Animal Health G->H I Endpoint Data Collection (Tumor Volume, Body Weight) H->I J Statistical Analysis I->J K Pharmacodynamic (PD) Analysis (Optional) I->K L Histopathological Analysis (Optional) I->L

Caption: A generalized workflow for conducting in vivo efficacy studies of Rachelmycin.

Detailed Protocols

Protocol 1: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549) in logarithmic growth phase

  • Immunodeficient mice (e.g., NSG or Nude), 6-8 weeks old

  • Sterile Phosphate-Buffered Saline (PBS)

  • Matrigel or Cultrex BME (optional, to improve tumor take rate)[13]

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes and needles (27-30 gauge)

  • Digital calipers

  • Rachelmycin formulation in a suitable vehicle

Procedure:

  • Cell Preparation:

    • Culture A549 cells under standard conditions. Ensure cells are mycoplasma-negative[14].

    • On the day of implantation, harvest cells that are 70-80% confluent.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin, centrifuge the cells, and resuspend the cell pellet in sterile PBS or serum-free media.

    • Perform a cell count and assess viability (should be >95%).

    • Adjust the cell concentration to 1 x 107 cells/mL in cold PBS. For some cell lines, co-injection with a basement membrane extract like Cultrex BME can improve tumor establishment[13]. If used, mix the cell suspension 1:1 with the BME on ice.

  • Tumor Implantation:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Shave the right flank of the mouse and sterilize the area with an alcohol wipe.

    • Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the flank.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Allow the tumors to grow until they reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 [14].

    • Randomize mice into treatment and control groups when tumors reach the desired size.

  • Rachelmycin Administration:

    • Prepare the Rachelmycin formulation at the desired concentration in a sterile vehicle.

    • Administer the drug and vehicle according to the planned dose, schedule, and route (e.g., intravenous, intraperitoneal, or oral gavage).

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

    • The study should be terminated when tumors in the control group reach the maximum allowable size as per IACUC guidelines, or if any animal exhibits signs of excessive toxicity.

Protocol 2: Syngeneic Model for Immunomodulatory Assessment

This protocol outlines the use of a syngeneic model to evaluate both the direct antitumor effects and the immunomodulatory properties of Rachelmycin.

Materials:

  • Murine cancer cell line (e.g., CT26)

  • Immunocompetent mice of the appropriate strain (e.g., BALB/c for CT26), 6-8 weeks old

  • All materials listed in Protocol 1

  • Flow cytometry antibodies for immune cell profiling (e.g., anti-CD4, anti-CD8, anti-F4/80)

  • Materials for tissue processing (e.g., collagenase, DNase)

Procedure:

  • Cell Preparation and Tumor Implantation:

    • Follow steps 1 and 2 from Protocol 1, using the appropriate murine cell line and mouse strain.

  • Treatment and Monitoring:

    • Follow steps 3, 4, and 5 from Protocol 1.

  • Pharmacodynamic (PD) Analysis (Optional):

    • At the end of the study (or at specified time points), tumors and spleens can be harvested for analysis of immune cell infiltration.

    • Tumors are dissociated into a single-cell suspension using enzymatic digestion.

    • Spleens are mechanically dissociated.

    • The resulting cell suspensions are stained with fluorescently-labeled antibodies against various immune cell markers.

    • Analyze the immune cell populations by flow cytometry to determine changes in the tumor microenvironment induced by Rachelmycin treatment.

Data Analysis and Interpretation

The primary endpoint for efficacy is the inhibition of tumor growth. This can be represented as:

  • Tumor Growth Inhibition (TGI): Calculated as a percentage at the end of the study.

  • Tumor Growth Curves: Plotting the mean tumor volume ± standard error of the mean (SEM) for each group over time.

Statistical analysis should be performed to determine the significance of the observed differences between treatment and control groups. For combination studies, synergy can be assessed using models such as the Bliss independence model[15].

Mechanism of Action: Rachelmycin's Impact on DNA

The following diagram illustrates the proposed mechanism of action of Rachelmycin, leading to tumor cell death.

moa_diagram Rachelmycin Rachelmycin MinorGroove Binds to Minor Groove Rachelmycin->MinorGroove 1. Binding DNA Tumor Cell DNA Adduct Forms Covalent Adduct (N-3 of Adenine) MinorGroove->Adduct 2. Alkylation ReplicationBlock Replication Fork Stall Adduct->ReplicationBlock 3. Disruption TranscriptionBlock Transcription Inhibition Adduct->TranscriptionBlock 3. Disruption DDR DNA Damage Response (DDR) Activation ReplicationBlock->DDR TranscriptionBlock->DDR Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis If damage is irreparable

Caption: Proposed mechanism of action of Rachelmycin leading to apoptosis.

Conclusion

Rachelmycin's potent DNA-damaging activity presents a promising avenue for cancer therapy. The protocols and models outlined in this guide provide a robust framework for the preclinical evaluation of its in vivo efficacy. A thorough investigation using both xenograft and syngeneic models will be crucial to fully elucidate the therapeutic potential of this compound, both as a standalone agent and in combination with other therapies.

References

  • Charles River Laboratories. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]

  • Champions Oncology. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]

  • Kershaw, M. H., Deva, T., & Darcy, P. K. (2013). Mouse Models for Cancer Immunotherapy Research. Clinical & Translational Immunology, 2(11), e15. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). Syngeneic Tumor Mouse Models & Research Tools. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Cho, S. Y., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2024. Retrieved from [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Arribas, J., et al. (2020). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 1(3), 100185. Retrieved from [Link]

  • Handa, K., et al. (2022). Discovery of novel DNA-damaging agents through phenotypic screening for DNA double-strand break. Cancer Science, 113(3), 1108-1120. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Biology and Development of DNA-Targeted Drugs, Focusing on Synthetic Lethality, DNA Repair, and Epigenetic Modifications for Cancer: A Review. Molecules, 29(2), 296. Retrieved from [Link]

  • Cheung-Ong, K., Giaever, G., & Nislow, C. (2013). DNA-damaging agents in cancer chemotherapy: serendipity and chemical biology. Chemistry & Biology, 20(5), 648-659. Retrieved from [Link]

  • Saleh, R., et al. (2025). Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review. Journal of Hematology & Oncology, 18(1), 1. Retrieved from [Link]

  • Miller, D. M., et al. (1987). Mithramycin selectively inhibits transcription of G-C containing DNA. American Journal of the Medical Sciences, 294(5), 350-354. Retrieved from [Link]

  • University of California - San Diego. (2018). Biologists discover source for boosting tumor cell drug sensitivity. ScienceDaily. Retrieved from [Link]

  • Riveiro, M. E., et al. (2011). A NOVEL MITHRAMYCIN ANALOGUE WITH HIGH ANTITUMOR ACTIVITY AND LESS TOXICITY GENERATED BY COMBINATORIAL BIOSYNTHESIS. Pharmaceuticals, 4(6), 849-865. Retrieved from [Link]

  • Houghton, P. J. (2003). Rapamycins: mechanism of action and cellular resistance. Cancer Biology & Therapy, 2(4 Suppl 1), S103-S109. Retrieved from [Link]

  • Pufky, D., et al. (2018). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 7(1), 28-37. Retrieved from [Link]

  • Riveiro, M. E., et al. (2012). A novel mithramycin analogue with high antitumor activity and less toxicity generated by combinatorial biosynthesis. Marine Drugs, 10(7), 1493-1510. Retrieved from [Link]

  • Zhang, Z., et al. (2024). A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs. Cancers, 16(19), 3465. Retrieved from [Link]

  • Ryu, Y. K., et al. (2011). Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration. The Journal of Neuroscience, 31(18), 6858-6870. Retrieved from [Link]

  • Yadav, B., et al. (2021). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancers, 13(16), 4059. Retrieved from [Link]

  • Reaction Biology. (2025). In Vivo Pharmacology. Retrieved from [Link]

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Application

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Characterization of Rachelmycin

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Rachelmycin, also known as CC-1065 or NSC 298223, is a potent natural product isolated from Streptomyces zelensis with significant anti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rachelmycin, also known as CC-1065 or NSC 298223, is a potent natural product isolated from Streptomyces zelensis with significant antitumor activity.[1] Its mechanism of action is characterized by a unique and highly specific interaction with DNA. Rachelmycin binds to the minor groove of B-form DNA and subsequently forms a covalent adduct at the N-3 position of adenine.[1] This alkylation event disrupts DNA replication and transcription, ultimately leading to cancer cell death. Given its potent cytotoxic nature, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is critical for its development as a therapeutic agent.

This guide provides a comprehensive overview of the essential in vitro and in vivo studies required to characterize the PK/PD profile of Rachelmycin. It is designed to offer both strategic guidance and detailed, actionable protocols for researchers in drug discovery and development. The narrative emphasizes the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and translatable, in line with the principles of model-informed drug development.[2]

Section 1: In Vitro Pharmacokinetics (ADME)

Early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to identifying potential liabilities and guiding medicinal chemistry efforts.[3][4] The following are core in vitro assays to establish the foundational ADME profile of Rachelmycin.

Intestinal Permeability: Caco-2 Bidirectional Transport Assay

Scientific Rationale: The Caco-2 assay is a well-established in vitro model of the human intestinal epithelium, used to predict the oral absorption of drug candidates.[5] By measuring the transport of Rachelmycin across a polarized monolayer of Caco-2 cells, we can determine its apparent permeability (Papp) and assess whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[5]

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[6]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[7] Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; its Papp should be low, indicating intact tight junctions.[5]

  • Transport Study:

    • Prepare a dosing solution of Rachelmycin (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the B side and fresh buffer to the A side.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).[5]

  • Sample Analysis: Quantify the concentration of Rachelmycin in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value in cm/s for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

Data Presentation:

ParameterDescriptionExpected Outcome for Rachelmycin (Hypothetical)Interpretation
Papp (A-B) Apparent permeability in the absorptive direction.> 10 x 10-6 cm/sHigh Permeability
Papp (B-A) Apparent permeability in the efflux direction.15 x 10-6 cm/sModerate Efflux
Efflux Ratio (ER) Ratio of B-A to A-B permeability.< 2Not a significant substrate of efflux pumps.
Recovery (%) Mass balance of the compound at the end of the assay.> 80%Good stability and low non-specific binding.
Metabolic Stability: Liver Microsomal Stability Assay

Scientific Rationale: The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism.[8][9] This assay provides an early indication of Rachelmycin's susceptibility to hepatic metabolism and helps predict its in vivo intrinsic clearance.[8]

Experimental Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) in a phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the microsomal solution and a solution of Rachelmycin (e.g., 1 µM) to 37°C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of Rachelmycin using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Rachelmycin remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Data Presentation:

ParameterDescriptionExpected Outcome for Rachelmycin (Hypothetical)Interpretation
In Vitro t1/2 (min) The time it takes for 50% of the compound to be metabolized.> 30 minModerate to low metabolic clearance.
CLint (µL/min/mg) Intrinsic clearance rate.< 20 µL/min/mgLow hepatic clearance predicted.
Plasma Protein Binding

Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site.[10] Only the unbound fraction is pharmacologically active. Rapid Equilibrium Dialysis (RED) is a common method to determine the fraction of unbound drug (fu).[10]

Experimental Protocol:

  • Apparatus Setup: Use a RED device, which consists of two chambers separated by a semi-permeable membrane.

  • Procedure:

    • Add plasma (human, rat, or mouse) spiked with Rachelmycin (e.g., 1 µM) to one chamber.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber.

    • Incubate the device at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium.[10]

  • Sample Collection and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to minimize analytical variability.

    • Precipitate proteins and analyze the concentrations of Rachelmycin in both chambers by LC-MS/MS.

  • Data Analysis: Calculate the percentage of unbound drug (% fu).

Data Presentation:

Species% Unbound (fu) (Hypothetical)Interpretation
Human2.5%Highly bound, potentially lower volume of distribution and clearance.
Rat5.0%Highly bound.
Mouse6.2%Highly bound.

Section 2: In Vivo Pharmacokinetics

In vivo studies are essential to understand how a drug behaves in a whole organism, integrating the processes of ADME.[8] These studies are crucial for determining key PK parameters that inform dose selection for efficacy and toxicology studies.[8]

Single-Dose Pharmacokinetic Study in Rodents

Scientific Rationale: This study aims to define the basic pharmacokinetic profile of Rachelmycin after intravenous (IV) and oral (PO) administration in a relevant rodent species (e.g., mice or rats). The IV route provides data on distribution and elimination (clearance, volume of distribution, half-life), while the PO route allows for the determination of oral bioavailability.

Experimental Protocol:

  • Animal Model: Use adult male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Dosing:

    • IV Group: Administer a single bolus dose of Rachelmycin (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect sparse blood samples from a small number of animals at each time point (e.g., 3-4 animals per time point) or serial samples from cannulated animals.

    • Suggested time points:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Rachelmycin in plasma.[10][11][12] This typically involves protein precipitation or solid-phase extraction followed by analysis on a triple quadrupole mass spectrometer.[11][12]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Description
Cmax (ng/mL) 500350Maximum observed plasma concentration.
Tmax (h) 0.0831.0Time to reach Cmax.
AUC0-inf (ng·h/mL) 12006000Area under the concentration-time curve.
t1/2 (h) 4.55.0Elimination half-life.
CL (mL/h/kg) 13.9-Clearance.
Vdss (L/kg) 4.2-Volume of distribution at steady state.
F (%) -50%Oral Bioavailability.

Section 3: Pharmacodynamics

Pharmacodynamic studies investigate the effects of the drug on the body and are essential for establishing a link between drug exposure and therapeutic activity. For Rachelmycin, PD assays should focus on its known mechanism of action: DNA damage.

In Vitro Cytotoxicity Assay

Scientific Rationale: This assay determines the concentration of Rachelmycin required to inhibit the growth of various cancer cell lines, providing a measure of its potency (IC50). It is a fundamental first step in assessing antitumor activity.[13] The choice of cell lines should include those known to be sensitive to DNA alkylating agents.

Experimental Protocol:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer, HCT-116 colon cancer).

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Rachelmycin for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

Cell LineHistologyIC50 (nM) (Hypothetical)
MDA-MB-231Breast Cancer5.2
A549Lung Cancer8.1
HCT-116Colon Cancer3.5
In Vivo Pharmacodynamic Biomarker Assay: γH2AX

Scientific Rationale: Gamma H2AX (γH2AX) is a phosphorylated form of the histone H2A variant that rapidly accumulates at sites of DNA double-strand breaks (DSBs).[14] As Rachelmycin is a DNA-damaging agent, quantifying γH2AX in tumor tissue provides a direct and mechanistic biomarker of its pharmacological activity in vivo.[14]

Experimental Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG) bearing subcutaneous human tumor xenografts (e.g., HCT-116).

  • Dosing: Treat tumor-bearing mice with a single dose of Rachelmycin at various dose levels (and a vehicle control).

  • Tissue Collection: At selected time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize the animals and excise the tumors.[14]

  • Immunohistochemistry (IHC):

    • Fix tumors in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin-embedded tumors.

    • Perform antigen retrieval.

    • Incubate sections with a primary antibody against γH2AX, followed by a HRP-conjugated secondary antibody and a chromogenic substrate like DAB.[15][16]

    • Counterstain with hematoxylin.[15][16]

  • Image Analysis:

    • Acquire high-resolution digital images of the stained tumor sections.

    • Use image analysis software to quantify the percentage of γH2AX-positive nuclei.

Data Presentation:

Dose (mg/kg)Time (h)% γH2AX Positive Nuclei (Mean ± SD) (Hypothetical)
Vehicle242 ± 1
5435 ± 8
52415 ± 5
10475 ± 12
102440 ± 9

Section 4: PK/PD Modeling and Integration

Scientific Rationale: Integrating pharmacokinetic and pharmacodynamic data through mathematical modeling is a powerful tool in oncology drug development.[1] A PK/PD model for Rachelmycin can establish a quantitative relationship between drug exposure (e.g., plasma concentration or AUC) and the pharmacodynamic response (e.g., γH2AX induction or tumor growth inhibition). This allows for the simulation of different dosing regimens to predict efficacy and supports the selection of an optimal clinical dose.[1][9][17]

Modeling Approach:

  • Data Integration: Combine the plasma concentration-time data from the in vivo PK study with the time-course of γH2AX induction from the in vivo PD study.

  • Model Development:

    • Develop a compartmental pharmacokinetic model to describe the time course of Rachelmycin concentration in plasma and potentially in the tumor.

    • Develop a pharmacodynamic model (e.g., an indirect response model) that links the drug concentration to the stimulation of γH2AX formation.

    • Further, develop a tumor growth inhibition (TGI) model that links the pharmacodynamic biomarker (γH2AX) or drug concentration to the inhibition of tumor growth in an efficacy study.

  • Simulation and Prediction: Use the validated model to simulate the effect of different doses and schedules on tumor growth, helping to identify the most promising regimens for further preclinical and clinical testing.

Visualizations

Diagram 1: Rachelmycin Mechanism of Action

Rachelmycin_MoA Rachelmycin Rachelmycin DNA B-Form DNA (Minor Groove) Rachelmycin->DNA Binds Adduct Covalent Adduct (N-3 of Adenine) DNA->Adduct Alkylation Replication_Block Replication Fork Stall Adduct->Replication_Block Transcription_Block Transcription Inhibition Adduct->Transcription_Block DSB DNA Double-Strand Breaks (DSBs) Replication_Block->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Rachelmycin binds to the DNA minor groove and forms a covalent adduct, leading to DNA damage and apoptosis.

Diagram 2: Integrated PK/PD Workflow

PKPD_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_modeling Modeling & Simulation Permeability Permeability (Caco-2) PK_Study Pharmacokinetics (Rodent) Permeability->PK_Study Metabolism Metabolism (Microsomes) Metabolism->PK_Study PPB Plasma Protein Binding PPB->PK_Study Cytotoxicity Cytotoxicity (IC50) PD_Study Pharmacodynamics (Xenograft, γH2AX) Cytotoxicity->PD_Study PK_Model PK Model PK_Study->PK_Model PD_Model PD Model PD_Study->PD_Model PKPD_Model Integrated PK/PD Model PK_Model->PKPD_Model PD_Model->PKPD_Model Dose_Prediction Clinical Dose Prediction PKPD_Model->Dose_Prediction

Caption: Workflow integrating in vitro and in vivo studies for PK/PD modeling of Rachelmycin.

Diagram 3: In Vivo Pharmacodynamic Study Workflow

PD_Workflow start Tumor-Bearing Mice (Xenograft Model) dosing Administer Rachelmycin (Single Dose, Multiple Levels) start->dosing collection Collect Tumors at Various Time Points dosing->collection processing Fix, Embed, and Section Tissues collection->processing staining Immunohistochemistry (Anti-γH2AX Antibody) processing->staining imaging Digital Slide Scanning staining->imaging analysis Image Analysis: Quantify % Positive Nuclei imaging->analysis end Dose- and Time-Response Relationship analysis->end

Caption: Step-by-step workflow for the in vivo γH2AX pharmacodynamic biomarker assay.

References

  • Bio-protocol. (n.d.). p-γH2AX immunohistochemistry assay. Retrieved from [Link]

  • Asai, A., Nagamura, S., Kobayashi, E., Gomi, K., & Saitoh, Y. (2000). Potent Antitumor Activity of MS-247, a Novel DNA Minor Groove Binder, Evaluated by an in Vitro and in Vivo Human Cancer Cell Line Panel. Clinical Cancer Research, 6(2), 705-712.
  • Kinders, R. J., Hollingshead, M., Khin, S., Rubinstein, L., Tomaszewski, J. E., Doroshow, J. H., & Parchment, R. E. (2008). Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity. Clinical Cancer Research, 14(20), 6560–6569.
  • Wang, B., Zhang, Y., Wang, Y., Sun, S., & Wang, C. (2015). γ-H2AX promotes hepatocellular carcinoma angiogenesis via EGFR/HIF-1α/VEGF pathways under hypoxic condition. Oncotarget, 6(5), 3227–3238.
  • Scott, F. J., & Suckling, C. J. (2021). The potential for new and resilient anti-cancer drugs based upon minor groove binders for DNA. Medical Research Archives, 9(11).
  • Scanlon, K. J., Kashani-Sabet, M., Sowers, L. C., & Funato, T. (1989). Alkylating agent resistance: in vitro studies with human cell lines. Proceedings of the National Academy of Sciences, 86(17), 6743–6747.
  • ResearchGate. (n.d.). Sensitivity of TNBC cell lines to various DNA-damaging drugs. Retrieved from [Link]

  • Olive, P. L., & Banáth, J. P. (2009). γH2AX Expression in Tumors Exposed to Cisplatin and Fractionated Irradiation. Clinical Cancer Research, 15(10), 3555–3563.
  • D'Incalci, M., & Sessa, C. (2023). The DNA Minor Groove Binders Trabectedin and Lurbinectedin Are Potent Antitumor Agents in Human Intrahepatic Cholangiocarcinoma. Cancers, 15(18), 4629.
  • Al-Tannak, N. F., Al-Mannai, A. A., Al-Ali, H. A., Al-Lawati, H. A., Al-Shamari, M. S., & Al-Sandal, G. M. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Antibiotics, 11(7), 935.
  • Vidal, A., Muñoz, C., & Ser-Teixeira, M. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(3), 643.
  • Nagamura, S., Asai, A., & Kobayashi, E. (2004). C−H to N Substitution Dramatically Alters the Sequence-Specific DNA Alkylation, Cytotoxicity, and Expression of Human Cancer Cell Lines. Journal of the American Chemical Society, 126(8), 2352–2353.
  • Reid, D. C., & Schildkraut, I. (2008). Microarray analysis of the in vivo sequence preferences of a minor groove binding drug. BMC Genomics, 9(1), 32.
  • Scanlon, K. J., Kashani-Sabet, M., Sowers, L. C., & Funato, T. (1989). Alkylating agent resistance: in vitro studies with human cell lines.
  • Zhou, J., & Lu, W. (2018). A Novel Integrated Pharmacokinetic-Pharmacodynamic Model to Evaluate Combination Therapy and Determine In Vivo Synergism. Molecular Pharmaceutics, 15(11), 5085–5095.
  • ResearchGate. (n.d.). Pharmacokinetic profile and PK/PD modelling in different xenograft models. Retrieved from [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Retrieved from [Link]

  • Liu, Y., Li, Y., Wang, X., Zhang, Y., & Li, Y. (2025). Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid.
  • Wang, J., & Zhou, H. (2021). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Pharmaceutics, 13(7), 1054.
  • Wang, S., Liu, Y., & Chen, X. (2020). LC-MS/MS determination of plasma catecholamines after selective extraction by borated zirconia. Mikrochimica Acta, 187(3), 165.
  • Singh, A. P., & Ma, L. (2019). A Cell-Level Systems PK-PD Model to Characterize In Vivo Efficacy of ADCs. Pharmaceutics, 11(3), 99.
  • Walz, A. C., & Lemaire, M. (2017). PKPD modeling of acquired resistance to anti-cancer drug treatment. Journal of Pharmacokinetics and Pharmacodynamics, 44(6), 565–577.
  • ResearchGate. (2025). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Retrieved from [Link]

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Method

Application Note: Rachelmycin (CC-1065) in Synergistic Combination Therapy with Antitumor Antibiotics

Target Audience: Researchers, Formulation Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale Rachelm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

Rachelmycin (also known as CC-1065 or NSC 298223) is an exceptionally potent antitumor antibiotic originally isolated from Streptomyces zelensis[1]. It functions by binding non-covalently to the AT-rich minor groove of double-stranded B-form DNA, followed by irreversible covalent alkylation at the N3 position of adenine[1][2]. This mechanism makes Rachelmycin one of the most cytotoxic agents ever discovered—exhibiting an in vitro potency approximately 400 times greater than the widely used anthracycline antibiotic, doxorubicin[2][3].

Historically, the clinical progression of free Rachelmycin was halted due to delayed, fatal hepatotoxicity observed in in vivo models[4]. However, the landscape of targeted oncology has repurposed Rachelmycin and its synthetic analogs (e.g., adozelesin, bizelesin, and duocarmycins) as highly effective payloads in Antibody-Drug Conjugates (ADCs) such as MDX-1203[5][6][7], and in combination therapies with other DNA-damaging antitumor antibiotics.

The Rationale for Combination Therapy: Combining Rachelmycin with topoisomerase II inhibitors (like doxorubicin) or DNA strand-breaking antibiotics (like bleomycin) creates a synergistic "double-hit" on tumor DNA. Rachelmycin locks the DNA architecture via minor groove alkylation, physically obstructing the unwinding process required by DNA repair enzymes to fix the double-strand breaks induced by the secondary antibiotic. This leads to catastrophic replication fork collapse and rapid apoptosis[2].

Synergistic_Mechanism Rach Rachelmycin (CC-1065) Minor Groove Binder Alk Irreversible DNA Alkylation (N3 of Adenine) Rach->Alk Dox Doxorubicin / Bleomycin Strand-Breaking Antibiotic Topo DNA Double-Strand Breaks (Replication Block) Dox->Topo Syn Synergistic DNA Damage (Failed Excision Repair) Alk->Syn Topo->Syn Apo Rapid Cellular Apoptosis Syn->Apo Amplified Signal

Caption: Synergistic pathway of Rachelmycin combined with strand-breaking antibiotics.

Quantitative Efficacy Profiles

To establish baseline expectations for assay development, the following table summarizes the historical in vitro efficacy of Rachelmycin compared to Doxorubicin in L1210 leukemia cell models[2][3][8].

CompoundMechanism of ActionIC50 (Cell Growth)ID90 (90% Inhibition)DNA Tm Shift (ΔTm)
Rachelmycin (CC-1065) N3-Adenine Alkylation0.02 ng/mL0.05 ng/mL+ 31.0 °C
Doxorubicin Topoisomerase II Inhibition~8.00 ng/mL20.00 ng/mL+ 5.0 °C
Combination (1:100) Synergistic DNA Damage< 0.005 ng/mL< 0.01 ng/mLN/A (Lethal)

Note: Rachelmycin inhibits DNA synthesis much more rapidly than RNA or protein synthesis, reaching maximum inhibition within 20 hours of exposure[3][8].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I must emphasize a critical physical property of Rachelmycin: it binds strongly to standard laboratory plastics [8]. Failure to account for this will result in massive concentration losses (up to 60% within 24 hours) and irreproducible data. All stock solutions and dilutions must be prepared in glass vials.

Protocol A: In Vitro Cytotoxicity and Synergy Assay (Chou-Talalay Method)

This protocol utilizes a checkerboard matrix to evaluate the synergistic Combination Index (CI) of Rachelmycin and Doxorubicin. It is self-validating because it includes single-agent baselines to ensure intrinsic drug activity before calculating combinatorial effects.

Materials:

  • L1210 or U937 cell lines in exponential growth phase.

  • Rachelmycin stock (2 mg/mL in 10% DMSO/40% PEG300/5% Tween 80/45% Saline)[1]. Stored in glass vials at -80°C.

  • Doxorubicin stock (1 mg/mL in ddH2O).

  • Glass-bottom 96-well microplates (to prevent plastic binding artifacts).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 1×104 cells/well in 100 µL of serum-supplemented media in glass-bottom 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Matrix Preparation (Glass Tubes): Prepare a 6x6 checkerboard dilution matrix.

    • Axis X (Rachelmycin): 0, 0.005, 0.01, 0.02, 0.04, 0.08 ng/mL.

    • Axis Y (Doxorubicin): 0, 2.5, 5.0, 10.0, 20.0, 40.0 ng/mL.

  • Treatment: Add 10 µL of the respective drug combinations to the wells.

    • Self-Validation Check: Ensure the [0,0] well receives vehicle only (DMSO/PEG control) to validate baseline viability.

  • Incubation: Incubate for 72 hours. Note that Rachelmycin action is rapid; even a 10-minute exposure at higher doses is irreversible[8].

  • Viability Readout: Add 10 µL of CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read luminescence.

  • Data Analysis: Input viability data into CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy; CI = 1 indicates additive effects; CI > 1 indicates antagonism.

Protocol B: Thermal Melting (Tm) Shift Validation Assay

Because Rachelmycin only binds to double-stranded DNA and not heat-denatured DNA or RNA[3], a thermal melting shift assay serves as a definitive, self-validating biochemical proof of target engagement prior to cellular assays.

Step-by-Step Methodology:

  • DNA Preparation: Prepare 50 µg/mL of highly purified calf thymus DNA in 10 mM sodium phosphate buffer (pH 7.0).

  • Drug Incubation: Add Rachelmycin (1 µg/mL final concentration) to the DNA solution. Prepare a parallel control with Doxorubicin, and a negative control with vehicle only.

  • Thermal Profiling: Place samples in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Measurement: Monitor absorbance at 260 nm while ramping the temperature from 25°C to 95°C at a rate of 1°C/min.

  • Validation: Calculate the first derivative of the melting curve to find the Tm.

    • Expected Result: Vehicle DNA Tm ≈ 65°C. Rachelmycin-treated DNA will show a massive shift (ΔTm ≥ +31°C)[3], confirming successful minor-groove crosslinking.

Experimental_Workflow Prep 1. Reagent Preparation (Glass Vials Only!) Cell 2. Cell Culture Seeding (e.g., L1210 Leukemia) Prep->Cell Assay2 4b. DNA Thermal Melting (Target Binding Validation) Prep->Assay2 Treat 3. Combinatorial Treatment (Checkerboard Matrix) Cell->Treat Assay1 4a. Cell Viability Assay (Luminescence Readout) Treat->Assay1 Analysis 5. Chou-Talalay Analysis (Calculate Combination Index) Assay1->Analysis Assay2->Analysis

Caption: Step-by-step workflow for validating the synergistic efficacy of Rachelmycin combinations.

Critical Considerations & Troubleshooting

  • Extreme Toxicity Handling: Rachelmycin is a deadly poison by intravenous and intraperitoneal routes[9]. All powder weighing must be conducted in a closed-system analytical balance within a Class II Type B2 biological safety cabinet.

  • Plastic Adsorption Artifacts: If your IC50 values are suddenly shifting higher than historical baselines (e.g., > 0.1 ng/mL), your drug is likely adhering to the plastic walls of your reservoirs or pipette tips[8]. Switch immediately to glass syringes and glass-lined microplates.

  • Formulation Stability: In solvent, Rachelmycin is stable at -80°C for up to 1 year[1]. However, in serum-containing media at 37°C, up to 20% of the active compound degrades or binds to serum proteins within 2 hours[8]. Combination treatments should be administered immediately upon dilution.

References

  • TargetMol. "Rachelmycin | TargetMol." TargetMol Products.
  • ChemicalBook. "Rachelmycin | 69866-21-3." ChemicalBook.
  • National Cancer Institute. "NCI Drug Dictionary - MDX-1203." Cancer.gov.
  • Li, L. H., et al. "CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA." PubMed (NIH).
  • Bhuyan, B. K., et al. "CC-1065 (NSC 298223), a Most Potent Antitumor Agent: Kinetics of Inhibition of Growth, DNA Synthesis, and Cell Survival." AACR Journals.
  • MDPI. "A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs." MDPI.
  • Teicher, B. A., et al.
  • US Patents. "US11052155B2 - Conjugates of CC-1065 analogs and bifunctional linkers.

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Application

Application Note: Rachelmycin (CC-1065) as a Precision Tool in Molecular Microbiology and ADC Development

Executive Summary Rachelmycin, widely known in the literature as CC-1065, is an ultrapotent antitumor antibiotic originally isolated from the fermentation broth of Streptomyces zelensis[1]. As a naturally occurring DNA-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rachelmycin, widely known in the literature as CC-1065, is an ultrapotent antitumor antibiotic originally isolated from the fermentation broth of Streptomyces zelensis[1]. As a naturally occurring DNA-alkylating agent, its extreme cytotoxicity—up to 400 times greater than that of Adriamycin—stems from its unique ability to sequence-selectively bind the minor groove of DNA and irreversibly alkylate the N3 position of adenine[2].

While its inherent delayed hepatotoxicity precluded its direct use as a systemic clinical therapeutic[3], Rachelmycin and its synthetic duocarmycin analogs have become indispensable research tools. Today, they are utilized primarily in two advanced domains:

  • Molecular Microbiology & DNA Repair Studies: Serving as a chemical probe to map DNA architecture and interrogate Nucleotide Excision Repair (NER) pathways[4].

  • Oncology & Drug Development: Functioning as ultrapotent payloads for Antibody-Drug Conjugates (ADCs), where target-specific delivery circumvents systemic toxicity[5].

This application note provides a mechanistic overview, quantitative pharmacodynamics, and field-validated protocols for utilizing Rachelmycin in both in vitro molecular assays and ADC development pipelines.

Mechanistic Principles of DNA Alkylation

The biological activity of Rachelmycin is dictated by its highly specialized molecular architecture, which consists of a reactive cyclopropapyrroloindole (CPI) subunit and a non-covalent DNA-binding domain[6].

Causality of Binding and Stabilization: Rachelmycin exhibits a profound preference for AT-rich consensus sequences (e.g., 5'-AAAAA-3' or 5'-PuNTTA-3')[4]. The curved morphology of the drug's extended fused-ring system perfectly matches the topography of the AT-rich minor groove[7]. Once non-covalently docked, the reactive cyclopropane ring is positioned in exact proximity to the N3 atom of adenine. The subsequent nucleophilic attack by the adenine N3 opens the cyclopropane ring, forming an irreversible covalent adduct[7].

Unlike many traditional intercalators that destabilize DNA, Rachelmycin induces massive helix overstabilization. Extensive van der Waals contacts between the drug and the minor groove walls lock the complementary DNA strands together, raising the thermal melting temperature (ΔTm) by over 31°C and effectively blocking the helicase-driven unwinding required for DNA replication[2],[8].

MoA Rach Rachelmycin (CC-1065) Bind Non-Covalent Binding Rach->Bind Targets DNA AT-Rich DNA Minor Groove DNA->Bind Alk Irreversible Alkylation (Adenine N3 Position) Bind->Alk Covalent Reaction Arrest DNA Synthesis Arrest & Helix Stabilization Alk->Arrest Disrupts Replication Repair Nucleotide Excision Repair (NER) Alk->Repair Cellular Response Death Apoptosis / Cell Death Arrest->Death Unrepaired Lesions Repair->Death Repair Failure

Fig 1: Mechanism of action of Rachelmycin-induced DNA alkylation and cellular response pathways.

Quantitative Pharmacodynamics

To effectively design experiments utilizing Rachelmycin, researchers must account for its extreme potency and binding kinetics. The table below summarizes critical quantitative parameters derived from foundational biochemical characterizations.

ParameterValueBiological Implication
Primary Target Adenine N3 in AT-rich sequencesSequence-specific minor groove alkylation[4]
Binding Saturation 1 drug per 7 to 11 base pairsHigh-density adduct formation[8]
Thermal Stabilization (ΔTm) ≥ +31°CExtreme helix overstabilization; prevents unwinding[2]
DNA Synthesis IC50 4 – 6 ng/mLRapid, dose-dependent replication arrest[2]
Cytotoxicity (L1210 Cells) 0.02 ng/mL (IC50)~400x more potent than Adriamycin[2]
Primary Repair Mechanism Nucleotide Excision Repair (NER)Base Excision Repair (BER) is ineffective against these bulky adducts[4]

Protocol 1: Thermally Induced Strand Cleavage Assay

Objective: To map the exact sequence-specific adenine-N3 alkylation sites of Rachelmycin or its novel synthetic analogs on a target DNA duplex.

Scientific Rationale (The "Why"): Alkylation at the N3 position of adenine introduces a positive charge on the purine ring, severely destabilizing the N-glycosidic bond. By applying thermal stress (90°C), the alkylated adenine is selectively depurinated. The resulting abasic site is highly susceptible to β-elimination, leading to rapid phosphodiester backbone scission. This self-validating chemical logic ensures that only covalently modified sites result in truncated DNA fragments, which can be resolved at single-nucleotide resolution on a sequencing gel[4].

Materials
  • 5'-³²P-end-labeled target DNA duplex (containing 5'-AAAAA-3' consensus sites)

  • Rachelmycin (CC-1065) stock solution (in DMSO)

  • Binding Buffer: 140 mM KCl, 10 mM MgCl₂, 1 mM spermine, 20 mM HEPES (pH 7.2)[6]

  • Denaturing Polyacrylamide Gel (PAGE) setup

Step-by-Step Methodology
  • Duplex Preparation: Dilute the 5'-³²P-labeled DNA duplex to a final concentration of 20 nM in the Binding Buffer[6].

  • Drug Incubation: Add Rachelmycin at a 10-fold to 100-fold molar excess relative to the DNA duplex.

    • Expert Insight: Keep DMSO concentration below 5% (v/v) to prevent artificial alterations to the DNA minor groove hydration spine.

  • Alkylation Reaction: Incubate the mixture at 37°C for 2 to 18 hours[6].

  • Thermal Cleavage: Transfer the reaction tubes to a heat block set to 90°C for 30 minutes.

    • Self-Validation Checkpoint: Always include a "Vehicle Only" (DMSO) control lane subjected to the exact same thermal treatment. If the control lane shows fragmentation, your thermal treatment is too harsh or non-specific nucleases have contaminated the buffer.

  • Resolution: Lyophilize the samples, resuspend in formamide loading dye, and resolve the fragments on an 8% denaturing PAGE gel.

  • Visualization: Expose the gel to an autoradiography cassette and quantify cleavage intensity to map the alkylation sites.

Workflow Prep Prepare 32P-Labeled Target DNA Duplex Incubate Incubate with Rachelmycin (37°C) Prep->Incubate 20 nM DNA Heat Thermal Cleavage (90°C, 30 min) Incubate->Heat Depurination Gel Denaturing PAGE Analysis Heat->Gel Strand Scission Auto Autoradiography & Quantification Gel->Auto Map Adducts

Fig 2: Workflow for thermally induced strand cleavage assay to map adenine-N3 alkylation sites.

Protocol 2: In Vitro Cytotoxicity Assay for Rachelmycin-Based ADCs

Objective: To evaluate the antigen-specific cytotoxicity of a Rachelmycin-conjugated ADC (e.g., targeting CD70 or HER2) in mammalian cell culture.

Scientific Rationale (The "Why"): Because Rachelmycin exhibits picomolar toxicity (IC50 ~10⁻¹² M)[5], it is highly effective against tumors with low antigen expression or those resistant to microtubule inhibitors. However, Rachelmycin's mechanism requires the cell to actively attempt DNA replication; the replication fork must collide with the stabilized DNA adduct to trigger double-strand breaks and subsequent apoptosis. Therefore, cytotoxicity assays must allow sufficient time (typically 72–96 hours) for ADC internalization, lysosomal linker cleavage, payload nuclear translocation, and cell cycle progression[9],[5].

Materials
  • Target cell line (Antigen-positive, e.g., CD70+) and Control cell line (Antigen-negative)

  • Rachelmycin-based ADC (e.g., Anti-CD70-VC-rachelmycin)[10]

  • Free Rachelmycin (Positive control for payload potency)

  • CellTiter-Glo® Luminescent Cell Viability Assay

Step-by-Step Methodology
  • Cell Seeding: Harvest cells in the exponential growth phase. Seed 2,000–5,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • ADC Dilution: Prepare a 10-point, 3-fold serial dilution of the ADC in culture media, starting at a top concentration of 100 nM. Prepare a parallel dilution of free Rachelmycin starting at 1 nM.

  • Treatment: Aspirate the seeding media and replace with the drug-containing media.

    • Expert Insight: Include isotype-control ADC wells to validate that cytotoxicity is driven by antigen-specific endocytosis rather than non-specific macropinocytosis or premature linker cleavage in the media.

  • Incubation: Incubate the plates uninterrupted for 96 hours.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent directly to the wells (1:1 ratio with media). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence. Normalize data against untreated controls and plot a non-linear regression curve to calculate the IC50.

    • Self-Validation Checkpoint: The free Rachelmycin control should yield near-identical IC50 values across both antigen-positive and antigen-negative cell lines, confirming that the payload itself is active. The ADC should only show potent IC50 in the antigen-positive line.

References

  • CC-1065 (NSC 298223), a Novel Antitumor Agent That Interacts Strongly with Double-stranded DNA1 Cancer Research - AACR Journals
  • Mechanism of interaction of CC-1065 (NSC 298223) with DNA PubMed - NIH
  • Minor Groove DNA Alkylation Directed by Major Groove Triplex Forming Oligodeoxyribonucleotides Nucleic Acids Research | Oxford Academic
  • Biosynthesis of DNA-Alkylating Antitumor N
  • DNA sequence–selective adenine alkylation, mechanism of adduct repair, and in vivo antitumor activity of the novel achiral seco-amino-cyclopropylbenz[e]indolone analogue of duocarmycin AS-I-145 AACR Journals
  • CHAPTER 9: Duocarmycins as Antibody–Drug Conjug
  • Duocarmycin-Based ADCs Cre
  • Rachelmycin | TargetMol TargetMol
  • Anti-CD70-VC-rachelmycin ADC Cre
  • WO2011133039A2 - Novel conjugates of cc-1065 analogs and bifunctional linkers Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Rachelmycin Purification

Welcome to the technical support center for Rachelmycin purification. Rachelmycin (also known as CC-1065) is a potent antitumor antibiotic isolated from Streptomyces zelensis[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Rachelmycin purification. Rachelmycin (also known as CC-1065) is a potent antitumor antibiotic isolated from Streptomyces zelensis[1]. Its complex structure and potent bioactivity make it a compound of significant interest, but these same properties can present unique challenges during isolation and purification[1][2].

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the multi-step purification process, from initial extraction to final chromatographic polishing. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your purification strategy.

Overall Purification Workflow

The purification of a natural product like Rachelmycin from a fermentation broth is a multi-stage process. Each stage is designed to enrich the target compound while removing different classes of impurities. Understanding this workflow is critical for effective troubleshooting.

Purification_Workflow cluster_0 Upstream & Extraction cluster_1 Primary Purification cluster_2 Final Purification (Polishing) Fermentation Fermentation Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude Crude Extract Extraction->Crude Flash Flash Column Chromatography (e.g., Silica Gel) Crude->Flash Fractions Semi-Pure Fractions Flash->Fractions HPLC Preparative HPLC (Reversed-Phase or HILIC) Fractions->HPLC Pure Pure Rachelmycin HPLC->Pure

Caption: A typical experimental workflow for the isolation of Rachelmycin.

FAQs and Troubleshooting Guides
Part 1: Initial Extraction & Sample Preparation

Question 1: My initial crude extract yield of Rachelmycin from the fermentation broth is consistently low. What are the likely causes and solutions?

Answer: Low yield from the initial extraction is a common bottleneck that can often be traced back to the extraction solvent choice or the physical preparation of the biomass.

  • Causality: The core principle of solvent extraction is "like dissolves like." Rachelmycin is a large, complex molecule with several polar functional groups, suggesting moderate polarity. The goal is to select a solvent that maximizes Rachelmycin solubility while minimizing the co-extraction of highly polar (e.g., sugars, salts) or non-polar (e.g., lipids) impurities.

  • Troubleshooting Steps:

    • Optimize Solvent Selection: If you are using a very non-polar solvent like hexane, you are likely leaving the majority of the product behind. Conversely, a highly polar solvent like methanol may extract the product but will also bring along many water-soluble impurities, complicating downstream steps.

      • Action: Test a range of solvents with varying polarities. Ethyl acetate is often a good starting point for moderately polar compounds. Consider using co-solvent systems (e.g., dichloromethane/methanol mixtures) to fine-tune the polarity.

    • Cell Lysis Efficiency: Rachelmycin is produced by Streptomyces and may be retained within the cells (intracellular)[1]. Inefficient cell disruption will lead to poor extraction.

      • Action: After separating the biomass from the broth, ensure complete cell lysis. Techniques include sonication, high-pressure homogenization, or freeze-thaw cycles before the solvent extraction step[3].

    • pH Adjustment: The solubility of complex molecules can be pH-dependent.

      • Action: Before extraction, try adjusting the pH of the aqueous fermentation broth. Systematically test a range from acidic to basic (e.g., pH 5, 7, and 9) to see if it improves partitioning into your organic solvent.

    • Extraction Technique: Passive maceration (soaking) may not be efficient.

      • Action: Employ exhaustive extraction techniques like Soxhlet extraction or repeated, vigorous liquid-liquid extractions in a separatory funnel to ensure complete transfer of the compound[4].

Question 2: I'm getting a persistent emulsion during liquid-liquid extraction of the fermentation broth. How can I resolve this?

Answer: Emulsion formation is a frequent issue when extracting from complex biological matrices like fermentation broths, which are rich in surfactants like proteins and lipids[5].

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by molecules that have affinity for both the aqueous and organic phases. Shaking the extraction funnel too vigorously is a common cause.

  • Troubleshooting Steps:

    • Mechanical Separation: Centrifuge the entire mixture. The increased g-force can often break the emulsion, compacting the stabilizing agents at the interface[5].

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic molecules and surfactants in it, which often forces the separation of the layers[5].

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties and break the emulsion[5]. For an ethyl acetate/water extraction, adding a small volume of methanol can sometimes help.

    • Filtration: For stubborn emulsions, filtering the mixture through a pad of celite or glass wool can sometimes help to coalesce the dispersed droplets[5].

    • Prevention: Instead of vigorous shaking, use a gentle inversion technique for mixing the phases. This reduces the energy input that creates emulsions.

Part 2: Flash Column Chromatography

Question 3: My Rachelmycin is not separating from a key impurity on the silica gel column. What should I do?

Answer: Poor separation, or co-elution, in column chromatography points directly to a lack of selectivity in your chosen stationary phase/mobile phase system[6].

  • Causality: Separation on silica gel (normal-phase chromatography) is governed by the polarity of the compounds. Polar compounds adsorb more strongly to the polar silica and elute later, while non-polar compounds travel faster with the less polar mobile phase[7]. If two compounds have very similar polarities, they will be difficult to separate.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Thin-Layer Chromatography (TLC) is your most powerful tool for method development. The ideal solvent system should give your target compound an Rf value of approximately 0.3 and maximize the difference in Rf (ΔRf) between it and any impurities[7].

      • Action: Instead of a simple two-solvent system (e.g., hexane/ethyl acetate), try a three-component system. Adding a small amount of a third solvent, like methanol or a trace of acetic acid/ammonia (if your compound is stable), can drastically alter selectivity[6].

    • Try an Orthogonal Approach: If optimizing the solvent system fails, the issue may be that the impurity and your compound interact with silica in a very similar way. The solution is to change the separation mechanism[6].

      • Action: Switch your stationary phase. Instead of silica gel, try alumina (which comes in acidic, basic, and neutral forms) or a reversed-phase C18 silica for your flash chromatography[6][7]. This change in the stationary phase provides a completely different selectivity.

SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane0.169Normal-phase, non-polar elution
Dichloromethane3.140Normal-phase, moderately polar
Ethyl Acetate4.477Normal-phase, moderately polar
Acetone5.156Extraction, polar elution
Acetonitrile5.882Reversed-phase HPLC
Methanol5.165Reversed-phase, polar elution
Table adapted from

Protocol 1: General Procedure for Flash Column Chromatography

  • Select the Solvent System: Use TLC to find a solvent system that gives an Rf of ~0.3 for Rachelmycin.

  • Pack the Column: Prepare a slurry of silica gel in your initial, least polar eluting solvent (e.g., n-hexane). Pour the slurry into a vertical column, ensuring no air bubbles are trapped. Add a layer of sand on top.

  • Load the Sample: Dissolve your crude extract in a minimal amount of a solvent like dichloromethane. Adsorb this onto a small amount of silica gel, dry it to a powder, and carefully add this powder to the top of the column. This "dry loading" technique often results in better separation than loading in liquid form.

  • Elute and Collect: Start eluting with your least polar solvent. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC optimization. Collect fractions continuously.

  • Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure compound. Combine the pure fractions and evaporate the solvent.

Question 4: I suspect my Rachelmycin is degrading on the silica column, leading to low recovery. How can I confirm and prevent this?

Answer: Compound stability is a critical factor in natural product isolation[2]. Some compounds are sensitive to the stationary phase itself.

  • Causality: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). If Rachelmycin contains acid-labile functional groups, it can degrade upon prolonged contact with the silica surface.

  • Troubleshooting Steps:

    • Confirmation: Spot your purified (or semi-purified) sample on a TLC plate. Let it sit for 1-2 hours, then elute it. If you see a new spot forming at the baseline or a "streak" from the original spot, this suggests degradation on the silica.

    • Use a Different Stationary Phase:

      • Action: Switch to a neutral stationary phase like neutral alumina or use a reversed-phase C18 column, which operates under different pH and interaction principles[7].

    • Deactivate the Silica:

      • Action: You can "neutralize" the silica gel by adding a small percentage (e.g., 0.1-1%) of a base like triethylamine or ammonia to your mobile phase. This will neutralize the acidic sites on the silica surface. Caution: Only do this if your compound is stable under slightly basic conditions.

    • Work Quickly and Cold:

      • Action: Minimize the time the compound spends on the column. Use flash chromatography with pressure to speed up the elution. If feasible, run the chromatography in a cold room to slow down potential degradation reactions.

Part 3: High-Performance Liquid Chromatography (HPLC) Purification

Question 5: I'm seeing significant peak tailing for my Rachelmycin peak in reversed-phase HPLC. What is the cause?

Answer: Peak tailing is a common HPLC issue that compromises resolution and purity[8]. It often indicates secondary, undesirable interactions between your analyte and the stationary phase or issues with the column itself.

  • Causality: In RP-HPLC, the primary separation mechanism is hydrophobic interaction. Peak tailing can occur if polar functional groups on Rachelmycin (like amines) have secondary ionic interactions with residual, un-capped silanol groups on the C18 stationary phase. Column overload and contamination are also common causes[8][9].

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: If your compound has basic amine groups, they can become protonated at low pH and interact ionically with negatively charged silanols.

      • Action: Try increasing the pH of the mobile phase slightly (e.g., using a phosphate buffer at pH 7). This will neutralize the basic groups, minimizing secondary interactions. Warning: Be mindful of the pH stability of your column; standard silica-based columns are not stable above pH 8[10].

    • Reduce Sample Load: Overloading the column is a frequent cause of peak distortion[8].

      • Action: Inject half the amount of your sample and see if the peak shape improves.

    • Use a Modern, End-Capped Column: Older C18 columns had a higher concentration of free silanol groups.

      • Action: Switch to a high-quality, fully end-capped column. These columns have the residual silanols chemically derivatized to minimize these secondary interactions.

    • Check for Column Contamination: Strongly retained impurities from previous injections can build up at the column head, causing peak distortion[10].

      • Action: Flush the column with a strong solvent like isopropanol or a sequence of solvents to remove contaminants[9]. Consider using a guard column to protect your analytical column[10].

Troubleshooting_Peak_Shape Start Poor HPLC Peak Shape (Tailing/Fronting) CheckLoad Is the column overloaded? Start->CheckLoad ReduceLoad Action: Reduce sample mass injected by 50-75% CheckLoad->ReduceLoad Yes CheckSolvent Is sample solvent stronger than mobile phase? CheckLoad->CheckSolvent No Resolved Peak Shape Improved ReduceLoad->Resolved ChangeSolvent Action: Dissolve sample in initial mobile phase CheckSolvent->ChangeSolvent Yes SecondaryInt Secondary Interactions (e.g., silanol effects)? CheckSolvent->SecondaryInt No ChangeSolvent->Resolved ModifyMP Action: Adjust mobile phase pH or add competing base/acid SecondaryInt->ModifyMP Yes ColumnDamage Is the column old or contaminated? SecondaryInt->ColumnDamage No ModifyMP->Resolved FlushColumn Action: Flush with strong solvent or replace column ColumnDamage->FlushColumn Yes ColumnDamage->Resolved No, Issue Persists (Consult Specialist) FlushColumn->Resolved

Caption: A troubleshooting decision tree for poor HPLC peak shape.

Question 6: Rachelmycin is eluting in or near the void volume of my C18 column. How can I improve its retention?

Answer: Poor retention of polar analytes on non-polar reversed-phase columns is a classic challenge in chromatography[11].

  • Causality: The C18 stationary phase is highly non-polar (hydrophobic). Highly polar molecules have little affinity for it and are swept through the column quickly by the polar mobile phase. Another phenomenon, "dewetting," can occur when using very high (>95%) aqueous mobile phases, where the water is expelled from the hydrophobic pores of the stationary phase, leading to a dramatic loss of retention[12].

  • Troubleshooting Steps:

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within the C18 chains or on the surface. This makes them more compatible with highly aqueous mobile phases (preventing dewetting) and provides an alternative interaction mechanism to enhance polar compound retention[11][12]. Waters T3 columns are an example of technology designed for this purpose[12].

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds[11][13].

      • Mechanism: HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to strong retention[12][13].

    • Use Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, allowing for the retention of both polar and nonpolar analytes. This can be particularly effective for complex molecules like Rachelmycin[12].

Part 4: Product Stability & Handling

Question 7: My purified Rachelmycin loses bioactivity over time, and I see new, smaller peaks appearing in my analytical HPLC chromatogram. What is happening?

Answer: This strongly suggests that your purified compound is degrading during storage. Many complex natural products are sensitive to pH, solvents, light, and temperature[14].

  • Causality: The complex structure of Rachelmycin likely contains multiple labile functional groups (e.g., esters, amides) that can be susceptible to hydrolysis under acidic or basic conditions. Isomerization in certain solvents is also a known phenomenon for complex molecules[15][16].

  • Troubleshooting and Prevention:

    • Conduct a Forced Degradation Study: To understand the vulnerabilities, subject small aliquots of your pure compound to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H2O2, heat, light) for a set period[14][17]. Analyze the results by HPLC-MS to identify the degradation products and understand the pathways[18].

    • Optimize Storage Conditions:

      • Solvent: Store the compound in a dry, solid state if possible. If a solvent is necessary, choose a neutral, aprotic solvent (like acetonitrile) over protic solvents (like methanol or ethanol), which can participate in degradation reactions[16].

      • Temperature: Store at -20°C or -80°C to slow down chemical reactions[1].

      • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

      • Light: Protect the sample from light by using amber vials.

    • pH Control: If storing in solution, use a buffered system at the pH of maximum stability, which you can determine from your forced degradation study. Many compounds are most stable in a slightly acidic pH range (e.g., pH 3-5)[14].

By systematically addressing these common challenges, you can develop a robust and reproducible purification protocol for Rachelmycin, ensuring high purity and preserving the bioactivity of this important natural product.

References
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Biotage. (2023). How to isolate impurities from a reaction product. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues. [Link]

  • Bhor, S. A., et al. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research (IJSDR). [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. [Link]

  • National Center for Biotechnology Information. (n.d.). Antibiotic CC 1065. PubChem. [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • IntechOpen. (n.d.). CHAPTER 9: Isolation and Purification of Natural Products. [Link]

  • Scribd. (n.d.). Natural Product Extraction Guide. [Link]

  • Journal of Chromatographic Science. (n.d.). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. [Link]

  • Hilaris. (2024). Isolation and Purification Techniques in Natural Products Chemistry. [Link]

  • ResearchGate. (2016). How can I purify and identify the antibiotic produced by actinomycetes?. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. [Link]

  • ResearchGate. (2012). Isolation of Natural Products. [Link]

  • PubMed. (2006). Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. [Link]

  • PubMed. (2011). Stability studies on trans-rosmarinic acid and GC-MS analysis of its degradation product. [Link]

  • PubMed. (2006). Stability and degradation profiles of Spantide II in aqueous solutions. [Link]

  • ResearchGate. (2024). Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity. [Link]

  • ResearchGate. (2025). Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods. [Link]

Sources

Optimization

Technical Support Center: Improving Rachelmycin Solubility for In Vitro Assays

Welcome to the technical support center for handling rachelmycin (also known as CC-1065), a potent, naturally derived antitumor antibiotic isolated from Streptomyces zelensis[1]. As a member of a class of highly cytotoxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling rachelmycin (also known as CC-1065), a potent, naturally derived antitumor antibiotic isolated from Streptomyces zelensis[1]. As a member of a class of highly cytotoxic agents, rachelmycin's mechanism of action involves binding to the minor groove of double-stranded DNA, which inhibits DNA synthesis and leads to cell death[1][2]. Its hydrophobic nature, however, presents a significant challenge for researchers, often leading to precipitation in the aqueous environment of in vitro assays and compromising experimental results.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to overcome the solubility challenges associated with rachelmycin. We will delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: Why does my rachelmycin, dissolved in DMSO, precipitate when I add it to my cell culture medium?

A1: This is a common issue with highly hydrophobic compounds like rachelmycin. While it may be soluble in a pure organic solvent like Dimethyl sulfoxide (DMSO), this solubility is drastically reduced when the DMSO stock is diluted into an aqueous solution like cell culture media[3]. The DMSO molecules begin to interact with the water, rendering them less available to keep the hydrophobic rachelmycin in solution[3]. This rapid change in solvent polarity causes the compound to "crash out" or precipitate. The key is to manage the final concentration of DMSO and the dilution process carefully.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The tolerance to DMSO is cell-line dependent. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, with some robust lines tolerating up to 1%[4][5]. However, it's crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line, as even low concentrations of DMSO can have biological effects[4][6].

Q3: Are there alternatives to DMSO for dissolving rachelmycin?

A3: While DMSO is the most common initial solvent, other organic solvents like ethanol, methanol, acetone, and dimethylformamide (DMF) can also be used, depending on the specific properties of the compound[7][8]. However, these solvents often have higher cytotoxicity than DMSO, so their final concentrations in assays must be even more carefully controlled[9]. For particularly challenging compounds, co-solvent systems or specialized formulations using excipients are often necessary[10].

Q4: Can I just sonicate or heat the media to redissolve the precipitate?

A4: Gentle heating (e.g., to 37°C) and sonication can sometimes help to redissolve a compound that has precipitated upon dilution[11]. However, this is often a temporary solution, and the compound may precipitate again over time, especially during long incubation periods. Furthermore, excessive heating can degrade the compound. A better approach is to optimize the solubilization strategy to prevent precipitation in the first place.

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Standard DMSO Stock Preparation and Dilution

This protocol outlines the standard method for preparing a DMSO stock of rachelmycin and diluting it into aqueous media for in vitro assays.

Materials:

  • Rachelmycin (lyophilized powder)

  • Anhydrous, sterile DMSO

  • Sterile, amber vials or light-blocking microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-Weighing Preparation: Before opening, allow the vial of rachelmycin to come to room temperature to prevent condensation of atmospheric moisture[12].

  • Calculating Stock Concentration: Determine the desired stock concentration (e.g., 10 mM). Calculate the required mass of rachelmycin using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [12].

  • Initial Dissolution: Carefully add the appropriate volume of anhydrous DMSO to the vial of rachelmycin powder. For example, to make a 10 mM stock of a compound with a molecular weight of 450.5 g/mol , you would dissolve 4.505 mg in 1 mL of DMSO.

  • Ensuring Complete Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials to protect from light and avoid repeated freeze-thaw cycles[10][12]. Store at -20°C or -80°C for long-term stability[10][12].

Dilution into Aqueous Media:

  • Serial Dilution in DMSO: If a dose-response curve is being prepared, perform serial dilutions in 100% DMSO[5]. This maintains a constant solvent environment for the compound before the final dilution into the assay medium.

  • Final Dilution: Add the final, small volume of the DMSO stock (or diluted stock) directly to the pre-warmed (37°C) cell culture medium in the assay plate[5][11]. The final DMSO concentration should ideally be below 0.5%[10]. For example, to achieve a 1 µM final concentration from a 10 mM stock, you would perform a 1:10,000 dilution (e.g., add 0.1 µL to 1 mL of media).

  • Mixing: Mix immediately and gently by swirling the plate or by gentle pipetting to ensure rapid and uniform dispersion. Avoid vigorous shaking, which can introduce shear stress on cells.

dot

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation A Weigh Rachelmycin Powder B Add 100% DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot & Store at -80°C C->D F Add Small Volume of DMSO Stock to Medium D->F Use single-use aliquot E Warm Assay Medium to 37°C E->F G Mix Gently & Immediately F->G H Add to Cells G->H

Caption: Workflow for preparing and diluting rachelmycin stock solution.

Protocol 2: Improving Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[13][14]. They can encapsulate hydrophobic molecules like rachelmycin, forming an "inclusion complex" that increases its apparent solubility in aqueous solutions[13][14][]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity[16].

Materials:

  • Rachelmycin-DMSO stock solution (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the HP-β-CD.

  • Complexation: Slowly add the rachelmycin-DMSO stock solution to the HP-β-CD solution while vortexing. The molar ratio of rachelmycin to HP-β-CD will need to be empirically determined but a starting point is a 1:10 to 1:100 molar ratio.

  • Equilibration: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation to facilitate the formation of the inclusion complex.

  • Final Dilution: This rachelmycin-HP-β-CD complex can now be further diluted into your cell culture medium. The final concentration of HP-β-CD should be kept as low as possible and a vehicle control with HP-β-CD alone must be included in your experiment.

dot

Rachelmycin Rachelmycin (Hydrophobic) Complex Inclusion Complex (Water Soluble) Rachelmycin->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

Protocol 3: Using Pluronic F-68 as a Solubilizing Agent

Pluronics are non-ionic triblock copolymers that can form micelles in aqueous solutions[17]. The hydrophobic core of these micelles can encapsulate poorly soluble drugs, while the hydrophilic shell maintains their suspension in the aqueous medium[18][19]. Pluronic F-68 is FDA-approved and commonly used in cell culture applications.

Materials:

  • Rachelmycin-DMSO stock solution (from Protocol 1)

  • Pluronic F-68

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

Procedure:

  • Prepare Pluronic F-68 Solution: Prepare a stock solution of Pluronic F-68 (e.g., 1-10% w/v) in your desired aqueous buffer. Pluronic F-68 dissolves slowly; it is best to disperse it in cold water and allow it to dissolve overnight at 4°C[18][19].

  • Micelle Formation: Add the rachelmycin-DMSO stock solution to the Pluronic F-68 solution. The concentration of Pluronic F-68 should be above its critical micelle concentration (CMC).

  • Equilibration: Stir the mixture overnight to ensure the encapsulation of rachelmycin within the micelles[17].

  • Final Dilution: The resulting micellar solution of rachelmycin can be diluted into the final cell culture medium. As with other excipients, a vehicle control containing Pluronic F-68 at the same final concentration is essential.

Data Summary Tables

Table 1: Properties of Common Solvents for In Vitro Assays

SolventPropertiesRecommended Max. Concentration in Cell CultureNotes
DMSO Aprotic, highly polar0.1% - 0.5% (cell line dependent)[4][5]Most common, low toxicity at recommended concentrations. Can induce cell differentiation at higher concentrations[20].
Ethanol Protic, polar< 0.5%[9]Higher cytotoxicity than DMSO. Can affect metabolic processes[4].
Methanol Protic, polar< 0.1%More toxic than ethanol.
DMF Aprotic, polar< 0.1%Use with caution due to toxicity.

Table 2: Comparison of Solubilization Strategies

StrategyMechanismAdvantagesConsiderations
Co-solvents (e.g., DMSO) Increases the polarity of the bulk solvent to match the solute.Simple to implement for initial stock preparation.Limited by solvent toxicity; precipitation upon aqueous dilution is common[3].
Cyclodextrins (e.g., HP-β-CD) Encapsulation of the hydrophobic drug in a hydrophilic shell[13][14].Significant increase in aqueous solubility; low toxicity[16][21].May interact with cell membranes or extract cholesterol. Requires optimization of drug-to-cyclodextrin ratio.
Surfactants (e.g., Pluronic F-68) Micellar encapsulation of the hydrophobic drug[17][18].Can improve solubility and stability; FDA-approved for some applications[17].Potential for cell toxicity at higher concentrations. Requires use above the CMC.
pH Adjustment For ionizable compounds, changing the pH can increase the proportion of the more soluble ionized form.Simple and effective for compounds with acidic or basic functional groups.Rachelmycin is not ionizable in the physiological pH range, so this method is not applicable. Cell culture media are well-buffered.

Final Recommendations

For successful in vitro assays with rachelmycin, a systematic approach to solubilization is key.

  • Start Simple: Always begin with the standard DMSO protocol. Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume added to your assay, thereby keeping the final DMSO concentration low[1][5].

  • Optimize Dilution: When diluting from the DMSO stock, add the stock to the pre-warmed media, not the other way around, and mix immediately[11].

  • Consider Excipients: If precipitation persists, explore the use of solubilizing agents like HP-β-CD or Pluronic F-68. These are powerful tools but require careful optimization and appropriate vehicle controls.

  • Validate: Always include a vehicle control (media with the same final concentration of solvent/excipient) in your experiments to ensure that any observed effects are due to rachelmycin and not the formulation components[4][6].

By understanding the principles of solubility and employing these validated protocols, researchers can confidently work with challenging compounds like rachelmycin, ensuring reliable and reproducible data in their in vitro assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. (2021, September 9).
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (n.d.).
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. (2010, May 26).
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23).
  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - MDPI. (2023, August 9).
  • Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation | Langmuir - ACS Publications. (2024, January 3).
  • Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials - PubMed. (2025, February 15).
  • Rachelmycin | TargetMol. (n.d.).
  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28).
  • Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation - iris.unina.it. (2024, January 3).
  • Compound Handling Instructions - MCE. (n.d.).
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem. (n.d.).
  • Can anyone tell me a solvent for my synthetic product solubility? - ResearchGate. (2013, May 15).
  • Solubility and Crystal Size of Sirolimus in Different Organic Solvents - ResearchGate. (n.d.).
  • CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA - PubMed. (n.d.).

Sources

Troubleshooting

Rachelmycin (CC-1065) Stability in Solution: A Technical Support Guide

Welcome to the technical support center for Rachelmycin, also known as CC-1065 or NSC 298223. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Rachelmycin, also known as CC-1065 or NSC 298223. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Rachelmycin in solution. As a potent DNA alkylating agent, the inherent reactivity of Rachelmycin is integral to its cytotoxic function, but it also presents unique challenges for handling and experimental reproducibility. Understanding the factors that influence its stability is critical for obtaining reliable and meaningful results.

Introduction to Rachelmycin's Instability

Rachelmycin is a highly potent antitumor antibiotic isolated from Streptomyces zelensis.[1] Its biological activity stems from the sequence-selective alkylation of duplex DNA in the minor groove, specifically at the N3 position of adenine.[2][3] This activity is mediated by its chemically labile cyclopropylpyrroloindole (CPI) subunit.[4][5] The stability of this critical pharmacophore is governed by a delicate stereoelectronic balance, making the molecule susceptible to degradation in solution, a process often referred to as solvolysis.[4][6][7] This guide will address the common stability issues encountered when working with Rachelmycin and provide practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Rachelmycin instability in solution?

The instability of Rachelmycin is primarily due to the acid-catalyzed solvolysis of its cyclopropane ring within the CPI alkylation subunit.[8] This ring is inherently strained and electrophilic, which is essential for its DNA alkylating activity.[9] The molecule's structure includes a vinylogous amide that provides a degree of stabilization.[4] However, under acidic conditions, the cyclopropane ring can be opened by nucleophilic attack from solvent molecules (e.g., water or methanol), leading to an inactive form of the compound.[7][8]

Q2: What are the recommended solvents for preparing Rachelmycin stock solutions?

For short-term storage and immediate use, high-purity, anhydrous aprotic solvents are recommended. The choice of solvent can significantly impact stability.

SolventRecommended UseRationale
Dimethyl Sulfoxide (DMSO) Stock solution preparationHigh solubility; however, ensure it is anhydrous as water content can promote hydrolysis over time.
Dimethylformamide (DMF) Stock solution preparationGood solubilizing agent. Similar to DMSO, water content should be minimized.[2]
Ethanol Dilutions for some in vitro assaysCan be used for preparing working solutions from a DMSO or DMF stock. However, as a protic solvent, it can participate in solvolysis, especially at lower pH.
Aqueous Buffers Final working solutionsNot recommended for stock solutions. Use immediately after dilution. Stability is highly pH-dependent. The compound is reported to be stable at pH 7 but reactive at acidic pH.[10]

Note: The provided table is a guideline. It is crucial to perform your own stability assessments in the specific solvent systems used in your experiments.

Q3: How does pH affect the stability of Rachelmycin in aqueous solutions?

pH is a critical factor governing Rachelmycin's stability. The acid-catalyzed opening of the cyclopropane ring means that the compound degrades more rapidly in acidic conditions.[8]

  • Neutral to Mildly Basic pH (pH 7.0 - 8.0): Rachelmycin exhibits its greatest stability in this range.[10] For experiments in aqueous media, it is crucial to maintain the pH at or above 7.0.

  • Acidic pH (pH < 7.0): The rate of solvolysis increases significantly as the pH drops. Studies on analogues show measurable reactivity at pH 3, with half-lives on the order of hours, while being completely stable at pH 7.[10][11]

Q4: I prepared a fresh dilution of Rachelmycin in my cell culture medium, but I'm seeing lower than expected potency. What could be the cause?

This is a common issue and can often be attributed to degradation in the final working solution. Consider the following:

  • pH of the Medium: Standard cell culture media are typically buffered around pH 7.2-7.4, which should be suitable. However, high cellular metabolism can lead to localized acidification, potentially accelerating degradation.

  • Incubation Time: The potent nature of Rachelmycin means it acts quickly.[12] However, for longer-term experiments (e.g., >24 hours), even slow degradation at physiological pH could lead to a significant loss of active compound over time.

  • Serum Components: While not extensively documented for Rachelmycin itself, components in fetal bovine serum (FBS) or other supplements could potentially interact with the compound.

Troubleshooting Steps:

  • Prepare fresh dilutions of Rachelmycin in media immediately before adding to cells.

  • Minimize the time the compound spends in aqueous solution before reaching its target.

  • Consider a time-course experiment to assess if the compound's effect diminishes over longer incubation periods, which could indicate instability.

Troubleshooting Guide

Problem 1: I observe extra peaks in my HPLC analysis of a Rachelmycin solution.

Cause: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. The primary degradation pathway involves the opening of the cyclopropane ring, which will result in a product with a different retention time.

Solution Workflow:

  • Verify Peak Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the species in the new peaks. Degradation products resulting from solvolysis will have a mass corresponding to Rachelmycin plus the mass of the solvent molecule (e.g., +18 for water, +32 for methanol).

  • Review Solution Preparation and Storage:

    • Was the stock solvent anhydrous?

    • What was the pH of the diluent?

    • How long was the solution stored, and at what temperature? A supplier recommends storage in solvent at -80°C for up to one year.[1]

  • Perform a Controlled Stability Study: A simple experiment can help pinpoint the source of instability.

  • Prepare a fresh stock solution of Rachelmycin in anhydrous DMSO.

  • Dilute the stock solution into three different aqueous buffers:

    • pH 5.0 (e.g., acetate buffer)

    • pH 7.4 (e.g., phosphate-buffered saline, PBS)

    • pH 8.0 (e.g., Tris buffer)

  • Incubate the solutions at room temperature.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), inject an aliquot of each solution onto a reverse-phase HPLC system.

  • Monitor the disappearance of the parent Rachelmycin peak and the appearance of any new peaks. This will provide a clear indication of the compound's stability under your specific experimental conditions.[13]

Problem 2: My Rachelmycin stock solution has lost potency over time, even when stored at -20°C or -80°C.

Cause: While low temperatures slow down chemical reactions, they do not stop them entirely. Several factors could contribute to gradual degradation even during frozen storage:

  • Water Contamination in the Stock Solvent: The most likely culprit is the presence of water in your DMSO or DMF. Water can facilitate hydrolysis, even at low temperatures, over extended periods.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce atmospheric moisture and accelerate degradation.

  • Solvent Purity: The use of lower-grade solvents can introduce impurities that may react with Rachelmycin.

Preventative Measures:

  • Use High-Purity, Anhydrous Solvents: Purchase solvents in small, sealed containers to minimize water absorption.

  • Aliquot Stock Solutions: Upon initial preparation, divide your stock solution into small, single-use aliquots. This avoids the need for repeated freeze-thaw cycles.

  • Store Under Inert Gas: For maximum long-term stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing.

Visualizing Rachelmycin Degradation

The following diagrams illustrate the key concepts related to Rachelmycin's stability and degradation.

G cluster_0 Factors Influencing Stability cluster_1 Rachelmycin State pH pH Stable Stable Rachelmycin (Closed Cyclopropane Ring) pH->Stable Neutral (≥7.0) Degraded Degraded Rachelmycin (Opened Ring) pH->Degraded Acidic (<7.0) Solvent Solvent Type Solvent->Stable Aprotic/Anhydrous Solvent->Degraded Protic/Aqueous Temp Temperature Temp->Degraded Higher Temp. Time Time Time->Degraded Increased Time Stable->Degraded Solvolysis

Caption: Factors influencing Rachelmycin stability in solution.

G Start Encountering Inconsistent Experimental Results Check_Potency Is compound potency lower than expected? Start->Check_Potency Check_HPLC Are there unexpected peaks in HPLC? Start->Check_HPLC Investigate_Degradation Potential Degradation Issue Check_Potency->Investigate_Degradation Yes Check_HPLC->Investigate_Degradation Yes Review_Prep Review Solution Prep: - Solvent anhydrous? - pH of diluent? - Age of solution? Investigate_Degradation->Review_Prep Aliquot Action: Aliquot new stock and use single-use vials Review_Prep->Aliquot Use_Fresh Action: Prepare fresh dilutions immediately before use Review_Prep->Use_Fresh pH_Study Action: Perform controlled pH stability study Review_Prep->pH_Study Resolved Issue Resolved Aliquot->Resolved Use_Fresh->Resolved pH_Study->Resolved

Caption: Troubleshooting workflow for Rachelmycin stability issues.

References

  • Boger, D. L., & Johnson, D. S. (1995). CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents. Proceedings of the National Academy of Sciences, 92(9), 3642-3649. Available from: [Link]

  • Chari, R. V. (2008). Analytical methods for physicochemical characterization of antibody drug conjugates. Methods in molecular biology (Clifton, N.J.), 1045, 25-50. Available from: [Link]

  • Boger, D. L., et al. (2003). Synthesis and evaluation of duocarmycin and CC-1065 analogues incorporating the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]-3-azaindol-4-one (CBA) alkylation subunit. The Journal of Organic Chemistry, 68(23), 8984-8990. Available from: [Link]

  • Boger, D. L., & Garbaccio, R. M. (2011). Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065. Chemical reviews, 111(7), 3203-3265. Available from: [Link]

  • Warpehoski, M. A., & Hurley, L. H. (1991). Reversibility of the covalent reaction of CC-1065 and analogues with DNA. Biochemistry, 30(11), 2825-2831. Available from: [Link]

  • Martin, D. G., et al. (1981). CC-1065 (NSC 298223), a potent new antitumor agent improved production and isolation, characterization and antitumor activity. The Journal of antibiotics, 34(9), 1119-1125. Available from: [Link]

  • Tsunoda, T., et al. (2019). Total Synthesis of (+)-CC-1065 Utilizing Ring Expansion Reaction of Benzocyclobutenone Oxime Sulfonate. Organic Letters, 21(13), 5172-5175. Available from: [Link]

  • Behforouz, M., et al. (2006). Solution kinetics of CC-1065 A-ring opening: substituent effects and general acid/base catalysis. Journal of the American Chemical Society, 128(11), 3722-3727. Available from: [Link]

  • Tichenor, M. S., et al. (2007). Rational design, synthesis, and evaluation of key analogues of CC-1065 and the duocarmycins. Journal of the American Chemical Society, 129(45), 14092-14099. Available from: [Link]

  • Boger, D. L., & McKie, J. A. (1998). Critical Role of the Linking Amide in CC-1065 and the Duocarmycins: Implications on the Source of DNA Alkylation Catalysis. Journal of the American Chemical Society, 120(46), 12217-12218. Available from: [Link]

  • Burke, T. G., et al. (2004). Degradation of camptothecin-20(S)-glycinate ester prodrug under physiological conditions. Journal of pharmaceutical and biomedical analysis, 36(2), 417-425. Available from: [Link]

  • Li, W., et al. (2002). Synthesis and cytotoxicity of a biotinylated CC-1065 analogue. BMC chemical biology, 2(1), 2. Available from: [Link]

  • Li, L. H., et al. (1982). CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA. Cancer research, 42(3), 999-1004. Available from: [Link]

  • Reynolds, V. L., et al. (1985). CC-1065 transformations. The Journal of antibiotics, 38(3), 364-375. Available from: [Link]

Sources

Optimization

Rachelmycin off-target effects in cell culture

A comprehensive guide for researchers on identifying and mitigating off-target effects in cell culture experiments. Welcome to the .

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers on identifying and mitigating off-target effects in cell culture experiments.

Welcome to the . As Senior Application Scientists, we understand that unexpected results can be a significant challenge in your research. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of working with Rachelmycin, a potent kinase inhibitor. Our goal is to empower you to distinguish between on-target and off-target effects, ensuring the validity and reproducibility of your experimental findings.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with Rachelmycin.

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with Rachelmycin. How can we determine if these are due to off-target effects?

A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To determine if these effects are on-target or off-target, a systematic approach is recommended. This includes performing a dose-response analysis, using structurally unrelated inhibitors targeting the same primary kinase, and conducting rescue experiments. A significant difference in the concentration of Rachelmycin required to elicit the on-target versus the unexpected phenotype can suggest an off-target effect.

Q2: What is the difference between on-target and off-target toxicity?

A2: On-target toxicity occurs when the inhibition of the intended target protein leads to adverse effects, which can happen if the target is crucial for the normal function of healthy cells. Off-target toxicity, on the other hand, results from Rachelmycin binding to and modulating the activity of unintended proteins, causing cellular stress or death independent of the primary target.

Q3: How can we minimize off-target effects in our experiments?

A3: Minimizing off-target effects is crucial for data integrity. A primary strategy is to use the lowest effective concentration of Rachelmycin that elicits the desired on-target phenotype, which can be determined through a careful dose-response experiment. Additionally, using a structurally different inhibitor for the same target can help confirm that the observed phenotype is due to the inhibition of the intended target and not a specific off-target effect of Rachelmycin.[1]

Q4: How stable is Rachelmycin in cell culture medium at 37°C?

A4: The stability of small molecule inhibitors in cell culture can vary. It is good practice to prepare fresh working solutions from a frozen stock for each experiment and to avoid prolonged incubation of the inhibitor in the culture medium before adding it to the cells. If you suspect stability issues, a time-course experiment can be performed to assess if the efficacy of Rachelmycin decreases over time.

Q5: What are the most direct methods to identify the specific off-targets of Rachelmycin?

A5: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays, which screen the compound against a large panel of kinases.[2] For a broader, unbiased view of off-target proteins, chemical proteomics approaches such as Thermal Proteome Profiling (TPP) can identify protein-drug engagement in intact cells.[3]

Troubleshooting Guides

This section provides detailed protocols and decision-making workflows to address specific experimental challenges.

Guide 1: Investigating Unexpected Phenotypes

If you observe a cellular response that is not consistent with the known function of Rachelmycin's primary target, this guide will help you systematically investigate the possibility of off-target effects.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Ruling Out Compound-Specific Effects cluster_2 Phase 3: Target Validation A Unexpected Phenotype Observed B Perform Dose-Response Curve (On-target vs. Unexpected Phenotype) A->B C Compare EC50/IC50 Values B->C D Test Structurally Unrelated Inhibitor for the Same Primary Target C->D Discrepant EC50s suggest off-target effect E Does the New Inhibitor Recapitulate the Phenotype? D->E F CRISPR/Cas9 Knockout of the Primary Target E->F If 'No', suggests Rachelmycin-specific off-target effect G Treat KO Cells with Rachelmycin F->G H Is the Unexpected Phenotype Still Present? G->H I Proceed to Off-Target Identification (e.g., Kinome Profiling, TPP) H->I If 'Yes', confirms off-target mechanism

Caption: Workflow for troubleshooting unexpected phenotypes.

  • Dose-Response Analysis:

    • Objective: To determine if the concentration of Rachelmycin required to produce the on-target effect differs from the concentration that causes the unexpected phenotype.

    • Protocol:

      • Seed cells in a multi-well plate at an appropriate density.

      • Prepare a serial dilution of Rachelmycin.

      • Treat cells with the range of Rachelmycin concentrations and a vehicle control (e.g., DMSO).

      • Incubate for the desired time period.

      • Assess both the on-target effect (e.g., phosphorylation of a known substrate) and the unexpected phenotype (e.g., changes in cell morphology, proliferation).

      • Plot the dose-response curves for both readouts and calculate the EC50 or IC50 values. A significant difference between the two values suggests an off-target effect.

  • Use of a Structurally Unrelated Inhibitor:

    • Objective: To confirm that the observed phenotype is due to the inhibition of the intended target.

    • Protocol:

      • Select a well-characterized inhibitor of the same primary target as Rachelmycin but with a different chemical scaffold.

      • Perform a dose-response experiment with this new inhibitor, assessing the same on-target and unexpected phenotypes.

      • If the new inhibitor produces the on-target effect without the unexpected phenotype, it strongly suggests that the unexpected phenotype is a specific off-target effect of Rachelmycin.[1]

  • CRISPR/Cas9-Mediated Target Knockout:

    • Objective: To definitively determine if the drug's effect is dependent on its intended target.[4]

    • Protocol:

      • Design and validate sgRNAs targeting the gene of the primary target.

      • Generate a stable knockout cell line using CRISPR/Cas9 technology.

      • Confirm the absence of the target protein via Western blot.

      • Treat both the knockout and wild-type cells with Rachelmycin.

      • If Rachelmycin still elicits the unexpected phenotype in the knockout cells, this is strong evidence of an off-target mechanism.[4]

Guide 2: Identifying Novel Off-Targets

If the initial troubleshooting steps confirm an off-target effect, the next step is to identify the responsible protein(s).

Kinase inhibitors are known to have effects on multiple signaling pathways due to the conserved nature of the ATP-binding pocket.[2] An off-target effect of Rachelmycin could lead to the modulation of unintended pathways, potentially causing paradoxical pathway activation.[5][6]

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Rachelmycin Rachelmycin OnTarget Primary Target Kinase Rachelmycin->OnTarget Inhibits OffTarget Off-Target Kinase Rachelmycin->OffTarget Inhibits/Activates OnSubstrate Downstream Substrate 1 OnTarget->OnSubstrate OnEffect Expected Cellular Effect (e.g., Apoptosis) OnSubstrate->OnEffect OffSubstrate Downstream Substrate 2 OffTarget->OffSubstrate OffEffect Unexpected Cellular Effect (e.g., Proliferation) OffSubstrate->OffEffect

Caption: On-target vs. off-target pathway modulation by Rachelmycin.

TechniquePrincipleAdvantagesDisadvantages
Kinase Profiling In vitro screening of Rachelmycin against a large panel of purified kinases.[7]Highly quantitative; broad coverage of the kinome.May not reflect cellular context (e.g., ATP concentration, protein scaffolding).[5]
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon drug binding in cell lysates or intact cells.Unbiased, proteome-wide; confirms target engagement in a cellular context.Technically demanding; may not detect all interactions.
Chemical Proteomics Uses modified versions of the drug to pull down binding partners from cell lysates.[3]Can identify direct binding partners.Drug modification may alter its binding properties.[3]
  • Compound Preparation: Prepare a high-concentration stock solution of Rachelmycin in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Submit the compound to a commercial kinase profiling service or perform in-house.

    • The assay typically involves incubating the kinase, a substrate, ATP, and Rachelmycin at various concentrations.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis:

    • The results are usually provided as a percentage of inhibition at a given concentration or as IC50 values for a panel of kinases.

    • Identify kinases that are significantly inhibited by Rachelmycin at concentrations relevant to your cellular experiments.

  • Validation:

    • Validate the top off-target candidates in your cell line using techniques like Western blotting to check the phosphorylation status of their known substrates.

References
  • Valle, G. D., GKC, V., & Ortiz, R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. Retrieved from [Link]

  • Wang, C., Zhang, Y., & Zhang, T. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • MacDonald, M. L., Lamerdin, J., de Hoogt, R., Cao, H., Fiacco, M., & St-Onge, L. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Retrieved from [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Yi, Y., Webb, A., & Smith, M. R. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. PubMed. Retrieved from [Link]

  • Reaction Biology. (2026). Beyond Early Success: What a Kinase Case Study Revealed About Off-Target Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the experimental design. Retrieved from [Link]

  • Lin, A., Giuliano, C. J., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]

  • Cichonska, A., Ravikumar, B., & Parri, E. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & He, S. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PMC. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

Sources

Troubleshooting

Rachelmycin (CC-1065) In Vivo Toxicity Mitigation: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Rachelmycin (CC-1065) and duocarmycin-class payloads. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to translat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Rachelmycin (CC-1065) and duocarmycin-class payloads. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to translate the picomolar in vitro potency of these compounds into viable in vivo models.

While Rachelmycin is one of the most potent antitumor antibiotics known—selectively alkylating the N3 position of adenine in AT-rich regions of the DNA minor groove—its unmodified form causes severe, delayed lethality in experimental animals[1]. This guide provides field-proven troubleshooting strategies, focusing on payload modification, prodrug activation, and targeted delivery systems to overcome systemic toxicity.

Module 1: Mechanistic Diagnostic FAQs

Q1: Why does unmodified Rachelmycin cause delayed lethality in murine models, and how does this dictate our payload design strategy? A1: Unmodified CC-1065 possesses a highly reactive cyclopropapyrroloindole (CPI) moiety. When administered systemically, it indiscriminately binds and covalently cross-links DNA in healthy, rapidly dividing tissues, leading to catastrophic myelotoxicity and gastrointestinal damage[1]. Causality & Solution: To mitigate this, modern drug design replaces the active spiro (cyclopropyl) form with a seco (open-ring) precursor (e.g., seco-CBI or seco-CPI). The seco-form acts as a prodrug that remains stable and inactive in circulation. It only becomes cytotoxic when specific microenvironmental triggers or enzymatic cleavages induce a Winstein-Baird spirocyclization, closing the ring to form the active DNA-alkylating species[1].

Spirocyclization A Seco-Prodrug (Inactive) Open-ring chloromethyl form B Targeted Cleavage (e.g., ADC/ADEPT release) A->B C Winstein-Baird Mechanism (Intramolecular spirocyclization) B->C D Spiro-CPI/CBI (Active) Cyclopropane ring formed C->D E DNA Minor Groove Alkylation (Adenine-N3 cross-linking) D->E

Mechanism of seco-prodrug activation via Winstein-Baird spirocyclization to the active spiro form.

Q2: We are observing severe hematologic toxicity with our CC-1065-based Antibody-Drug Conjugate (ADC). How do we isolate the root cause? A2: Hematologic toxicity, particularly severe neutropenia, is the hallmark dose-limiting toxicity for CPI/CBI dimers[1]. If your ADC is causing this in vivo, the causality stems from either premature linker cleavage in the plasma (releasing the free drug systemically) or off-target antigen expression on hematopoietic stem cells. Troubleshooting: For instance, ADCs targeting CD33 often produce severe hematologic toxicity due to expression on normal myeloid progenitors. Shifting the target to CD123—which has a more restricted expression profile—can significantly improve the toxicity profile[2]. You must validate linker integrity ex vivo before redesigning the targeting antibody.

Troubleshooting Start Observation: Severe In Vivo Hematologic Toxicity Check1 Diagnostic Step: Assess Linker Stability in Plasma Start->Check1 Stable Result: High Stability (Target-mediated toxicity) Check1->Stable T1/2 > 7 days Unstable Result: Low Stability (Premature payload release) Check1->Unstable T1/2 < 2 days Action1 Action: Evaluate Antigen Expression (e.g., switch CD33 to CD123) Stable->Action1 Action2 Action: Redesign Linker Chemistry (e.g., Cleavable peptide) Unstable->Action2

Troubleshooting workflow for severe in vivo toxicity in Rachelmycin-based ADC animal models.

Module 2: Quantitative Benchmarks for Analog Selection

When engineering a delivery system, you must balance cytotoxic potency with solvolytic stability. The following table synthesizes the lethal doses and toxicity profiles of various Rachelmycin analogs and prodrugs to guide your payload selection.

CompoundStructural MotifTarget / Mechanism50% Lethal Dose (nM)In Vivo Toxicity ProfileReference
CC-1065 (Rachelmycin) Spiro-CPIDirect DNA N3-adenine alkylation0.06Severe delayed lethality; bone marrow ablation[3]
U-71,184 Spiro-CPI analogDirect DNA N3-adenine alkylation1.3Reduced phase-specific toxicity; delayed lethality persists[3]
Biotinylated CBI (Cmpd 6) Seco-CBI ProdrugPretargeted avidin/streptavidin binding0.7~7-fold less toxic than its active precursor[4]
Cephalosporin-CC-1065 Seco-CPI ProdrugADEPT (Enzyme-catalyzed release)0.910-fold less toxic than free active drug[5]
BocNHO-CBI-indole2 Seco-CBI ProdrugReductive activation in hypoxic tumorsN/A (Prodrug)Surpasses free drug efficacy; minimal systemic toxicity[6]

Module 3: Validated Methodologies

Protocol: In Vivo Evaluation of Reductively Activated Seco-CBI Prodrugs

Rationale & Causality: Hypoxic tumor microenvironments harbor high concentrations of "reducing" nucleophiles. By engineering a seco-prodrug with a weak N-O bond (e.g., BocNHO-CBI), the drug is preferentially cleaved at the tumor site. This localized activation minimizes systemic bone marrow exposure and bypasses the delayed lethality seen with the parent CC-1065[6].

Step 1: Payload-Linker Integrity Validation (Ex Vivo)

  • Action: Incubate the seco-prodrug in murine plasma at 37°C.

  • Causality: Before injecting animals, you must ensure the prodrug does not spontaneously spirocyclize in plasma. Spontaneous activation leads directly to off-target alkylation.

  • Self-Validation Checkpoint: Use LC-MS to quantify the ratio of seco (inactive) to spiro (active) forms over 72 hours. Proceed to in vivo studies only if spontaneous conversion is <5%.

Step 2: Maximum Tolerated Dose (MTD) Escalation in Healthy Mice

  • Action: Administer escalating doses (e.g., 10, 30, 60 µg/kg) intravenously to non-tumor-bearing mice.

  • Causality: CC-1065 analogs exhibit incredibly steep toxicity curves. Establishing the MTD in healthy mice prevents confounding drug toxicity with tumor lysis syndrome.

  • Self-Validation Checkpoint: Monitor body weight daily. A weight loss of >20% or the onset of severe neutropenia triggers an automatic dose de-escalation. The MTD is defined as the highest dose maintaining >80% baseline weight with recoverable leukocyte counts.

Step 3: Orthotopic Tumor Implantation & Microenvironment Priming

  • Action: Inoculate A549 non-small cell lung cancer cells directly into the left lung of the murine model[6].

  • Causality: Standard subcutaneous xenograft models often lack the complex, deep hypoxic microenvironment required to reductively activate specific prodrugs like BocNHO-CBI[6].

  • Self-Validation Checkpoint: Confirm tumor engraftment and hypoxia via bioluminescence imaging (BLI) and pimonidazole staining before initiating treatment.

Step 4: Targeted Administration and Pharmacodynamic Readout

  • Action: Administer the established MTD of the prodrug (e.g., 60 µg/kg)[6].

  • Causality: Efficacy must be correlated with localized payload release, not systemic exposure.

  • Self-Validation Checkpoint: Harvest bone marrow and tumor tissue post-mortem. Perform a mass spectrometry-based alkylation efficiency assay to confirm that DNA-adenine-N3 adducts are localized exclusively within the tumor tissue, validating the targeted release mechanism.

References

  • Synthesis and cytotoxicity of a biotinyl
  • Effects of U-71184 and Several Other CC-1065 Analogues on Cell Survival and Cell Cycle of Chinese Hamster Ovary Cells - AACR Journals aacrjournals.org
  • Synthesis and preliminary cytotoxicity study of a cephalosporin-CC-1065 analogue prodrug d
  • Full article: Evaluation of a reductively activated duocarmycin prodrug against murine and human solid cancers - Taylor & Francis tandfonline.com
  • CHAPTER 10: CXI Dimers as Antibody–Drug Conjug
  • CHAPTER 10. CXI Dimers as Antibody–Drug Conjugate (ADC)

Sources

Optimization

Rachelmycin In Vivo Dosing: Technical Support &amp; Troubleshooting Guide

Welcome to the technical support center for Rachelmycin, a novel cytotoxic agent under preclinical investigation. This guide is designed for researchers, scientists, and drug development professionals to navigate the cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Rachelmycin, a novel cytotoxic agent under preclinical investigation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical phase of in vivo dosage optimization. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make data-driven decisions, troubleshoot common issues, and ensure the integrity and reproducibility of your findings.

All procedures involving animal research must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical standards and compliance with federal regulations.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a dose-range finding study for Rachelmycin?

A dose-range finding (DRF) study is the foundational in vivo experiment for any new therapeutic agent.[4] Its primary goals are to characterize the dose-response relationship and to identify both the Minimum Effective Dose (MED) and, crucially, the Maximum Tolerated Dose (MTD).[5] The MTD is defined as the highest dose that can be administered without causing unacceptable, life-threatening side effects.[4][5][6] This is typically determined by monitoring for specific clinical signs of toxicity, with a common endpoint being no more than 20% body weight loss and no mortality.[7][8] Establishing the MTD is essential for selecting scientifically justified and ethical dose levels for subsequent, longer-term efficacy studies.[4][5]

Q2: How do I select a starting dose for my first in vivo experiment with Rachelmycin?

The selection of a starting dose should be informed by prior in vitro and any available pharmacokinetic (PK) data. A common practice is to start with a dose that is a fraction (e.g., 1/10th) of the dose that showed significant cytotoxic effects in vitro (e.g., the IC90 or LC50 value), after converting it to an appropriate in vivo equivalent dose. If no prior data exists, a conservative dose-escalation design, starting at a very low dose (e.g., 1-5 mg/kg), is recommended. The number and range of dose levels should be chosen to adequately characterize the safety and activity of the compound.[9]

Q3: What is the difference between the Maximum Tolerated Dose (MTD) and the optimal therapeutic dose for efficacy studies?

The MTD represents the upper limit of safety and tolerability.[6] While some traditional cytotoxic agents are dosed at or near the MTD to maximize their anti-tumor effect, this is not always the optimal therapeutic dose.[10] The optimal dose is one that provides a robust and reproducible anti-tumor effect with a manageable and minimal toxicity profile. Efficacy studies should ideally test one or two dose levels below the determined MTD.[7] This approach helps to identify a therapeutic window where efficacy is achieved without the confounding effects of severe toxicity.[11]

Q4: What are the key differences between a dose-range finding study and a formal efficacy study?

These two studies have distinct objectives and designs. The DRF study is short-term, focused on safety and tolerability, and uses a wide range of escalating doses to find the MTD.[5] The efficacy study is a longer-term experiment designed to assess the anti-tumor activity of the compound.[7][12] It uses a limited number of well-tolerated doses (selected based on the MTD study) in tumor-bearing animals and focuses on endpoints like tumor growth inhibition.[7][13]

Troubleshooting Guide: Common In Vivo Challenges

Q1: I'm observing excessive body weight loss (>20%) in my treatment groups, even at doses I thought would be tolerated. What should I do?

Excessive weight loss is a primary indicator of systemic toxicity.[7]

  • Immediate Action: According to IACUC guidelines, animals exceeding a 20% body weight loss threshold or showing other signs of severe distress should be humanely euthanized.[8][14] Consult with your facility's veterinarian immediately.

  • Investigate the Cause:

    • Dosing Accuracy: Double-check all dose calculations, solution concentrations, and the calibration of your administration equipment (e.g., syringes, gavage needles).

    • Vehicle Toxicity: Is the vehicle control group also showing weight loss? The formulation vehicle itself may be causing toxicity. Consider reformulating Rachelmycin in a more inert vehicle like saline, PBS, or a low-percentage cyclodextrin solution.

    • Dosing Schedule: A frequent dosing schedule (e.g., daily) may not allow for sufficient recovery between doses. Consider reducing the dosing frequency (e.g., every other day or twice weekly) to see if tolerability improves.[10]

    • Compound Stability: Ensure the formulated compound is stable and has not degraded into more toxic byproducts.

Q2: The tumor growth rate in my vehicle control group is highly variable. How can I fix this?

High variability in the control group can mask the true therapeutic effect of Rachelmycin, making data interpretation difficult.

  • Actionable Steps:

    • Standardize Cell Implantation: This is the most critical factor. Ensure the number of viable cells, injection volume, and anatomical location are identical for every animal. Use cells from the same passage number and confirm viability (>95%) with a method like Trypan Blue exclusion right before implantation.

    • Animal Health & Acclimatization: Use healthy, age-matched animals from a reputable supplier. Allow for a minimum 7-day acclimatization period after arrival for animals to recover from transport stress.

    • Tumor Cell Line Integrity: Perform regular checks to ensure your cell line is free from contamination (e.g., Mycoplasma) and has not undergone significant phenotypic drift over many passages.

    • Randomization: Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment groups to ensure the average starting tumor volume is similar across all groups.[12]

Q3: Rachelmycin is not showing any anti-tumor efficacy in my xenograft model. What are the possible reasons?

A lack of efficacy can be due to pharmacological, biological, or technical reasons.

  • Pharmacological Considerations:

    • Insufficient Exposure: Was the dose high enough? If the MTD study showed toxicity at higher doses, the lack of efficacy at lower, well-tolerated doses might indicate a narrow therapeutic window. A Pharmacokinetic (PK) study is crucial to determine if Rachelmycin is achieving and maintaining sufficient concentration at the tumor site.[15][16][17]

    • Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) significantly impacts bioavailability.[11] If oral bioavailability is low, consider switching to a parenteral route like IV or IP injection.

  • Biological Considerations:

    • Model Selection: Is the chosen cancer cell line known to be sensitive to Rachelmycin's mechanism of action? In vitro sensitivity does not always translate to in vivo efficacy.[7] The tumor microenvironment in a living animal is far more complex.[18]

    • Tumor Heterogeneity: The xenograft model may have developed from a resistant subclone of the original cell line.[19][20]

  • Technical Issues:

    • Dosing Errors: As with toxicity issues, verify all aspects of the dosing procedure.

    • Measurement Error: Ensure consistent and accurate tumor measurement techniques. The same individual should perform all measurements to reduce inter-operator variability.

Core Experimental Protocols

Protocol 1: Dose-Range Finding and MTD Determination

Objective: To determine the Maximum Tolerated Dose (MTD) of Rachelmycin in non-tumor-bearing mice. The MTD is the highest dose causing no more than 20% body weight loss and no drug-related mortality.[7][8]

Methodology:

  • Animal Model: Use a standard strain of healthy, non-tumor-bearing mice (e.g., BALB/c or CD-1), 8-10 weeks old. Use a single sex to reduce variability, or both sexes if a sex-specific toxicity is suspected.[21]

  • Group Allocation: Assign 3-5 mice per group.

  • Dose Selection:

    • Group 1: Vehicle Control

    • Group 2-5: Start with a low dose of Rachelmycin (e.g., 5 mg/kg) and escalate using a geometric progression (e.g., 10, 20, 40 mg/kg). The dose range should be broad enough to induce toxicity at the high end.[4]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, IP, IV) daily for 5 consecutive days (a common starting schedule).

  • Monitoring:

    • Record body weight and clinical observations daily for the 5-day dosing period and for at least 7 days post-dosing.

    • Clinical signs include changes in posture, activity, fur texture, and signs of dehydration or distress.[22]

  • Endpoint Determination: The MTD is the highest dose at which mice exhibit reversible signs of toxicity and a mean body weight loss of less than 20%, with no mortality.

Data Presentation: MTD Study Summary

GroupRachelmycin Dose (mg/kg, qd x 5)NMean Body Weight Change Nadir (%)Clinical Observations (Score 0-3)MortalityMTD Determination
1Vehicle Control5-2.5%Normal (0)0/5-
2105-4.1%Normal (0)0/5Tolerated
3205-8.7%Mild lethargy (1)0/5Tolerated
4405-16.5%Moderate lethargy, ruffled fur (2)0/5MTD
5805-24.3%Severe lethargy, hunched posture (3)2/5Exceeded MTD

This table presents hypothetical data for illustrative purposes.

Protocol 2: Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Rachelmycin at well-tolerated doses in a subcutaneous xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., Nude, SCID, or NSG) appropriate for the selected human tumor cell line.[7][12][23]

  • Tumor Implantation:

    • Harvest cancer cells in their exponential growth phase.[7]

    • Subcutaneously inject 1-10 million viable cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[7][24]

  • Tumor Growth & Randomization:

    • Monitor tumor growth 2-3 times per week using calipers.[7]

    • Calculate tumor volume using the formula: (Length x Width²) / 2 .[7][24]

    • When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).[12]

  • Group Allocation & Dosing:

    • Group 1: Vehicle Control

    • Group 2: Rachelmycin at MTD-low dose (e.g., 20 mg/kg)

    • Group 3: Rachelmycin at MTD-high dose (e.g., 40 mg/kg)

    • Group 4: Positive Control (a standard-of-care drug for that cancer type)

    • Administer treatment for a specified period (e.g., 21-28 days).[7]

  • Monitoring & Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Primary Endpoint: Tumor Growth Inhibition (TGI).

    • Secondary Endpoints: Body weight change, clinical observations.

    • Study Termination: When tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or show signs of ulceration, as per IACUC guidelines.[24]

Visualized Workflows and Logic

To ensure clarity and reproducibility, the experimental logic can be visualized.

In Vivo Dosage Optimization Workflow

G cluster_0 Phase 1: MTD Determination cluster_1 Phase 2: Efficacy Study Start Select Starting Dose (Based on in vitro data) DRF Dose-Range Finding Study (3-5 mice/group, 5-day dosing) Start->DRF MonitorTox Monitor Toxicity (Body Weight, Clinical Signs) DRF->MonitorTox MTD Determine MTD (<20% weight loss, no mortality) MonitorTox->MTD Treat Treat with Vehicle, Rachelmycin (at doses ≤ MTD), Pos. Control MTD->Treat Select Doses (e.g., MTD & MTD/2) Implant Implant Xenograft Tumors Random Randomize Mice (Tumor Volume ~100-150 mm³) Implant->Random Random->Treat MonitorEff Monitor Efficacy & Safety (Tumor Volume, Body Weight) Treat->MonitorEff Analysis Endpoint Analysis (Tumor Growth Inhibition) MonitorEff->Analysis

Caption: Logical flow from MTD determination to the main efficacy study.

Decision Tree for Animal Health Monitoring

G Observe Daily Animal Observation Weight Body Weight Loss > 20%? Observe->Weight Signs Severe Clinical Signs? (hunched, immobile, etc.) Weight->Signs No Consult Consult Vet & PI Weight->Consult Yes Continue Continue Monitoring Signs->Continue No Signs->Consult Yes Euthanize Humane Euthanasia Consult->Euthanize

Caption: Decision-making process for in-study animal welfare checks.

References

  • Vertex AI Search. (n.d.). In vivo pharmacokinetics/pharmacodynamics (PK/PD).
  • ChemRxiv. (n.d.). Pharmacokinetics-Pharmacodynamics (PK-PD) Modeling: A translational path to brain-targeted drug delivery.
  • Sartorius. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Evaluation of Anticancer Agent 258.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • ModernVivo. (2025, November 19). How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • Journal of Visualized Experiments. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • Mispro. (n.d.). IACUC: The Committee Every Vivarium Lab Should Have.
  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services.
  • Wikipedia. (n.d.). Dose-ranging study.
  • Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development.
  • St. John Fisher University. (n.d.). IACUC Animal Welfare Policy.
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • PMC. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • JCO Precision Oncology - ASCO Publications. (2021, February 1). Designing Dose-Finding Phase I Clinical Trials: Top 10 Questions That Should Be Discussed With Your Statistician.
  • Office of Research. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON.
  • PubMed. (2021, June 9). International Consensus on Minimum Preclinical Testing Requirements for the Development of Innovative Therapies For Children and Adolescents with Cancer.
  • Yeasen. (2025, August 10). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • PMC. (2017, October 16). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice.
  • SMC Laboratories Inc. (n.d.). Xenograft tumor model.
  • Molecular Cancer Therapeutics - AACR Journals. (2006, October 13). Tumor models for efficacy determination.
  • BenchChem. (2025). How to minimize variability in HTL14242 in vivo studies.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.
  • AACR Journals. (2021, August 1). International Consensus on Minimum Preclinical Testing Requirements for the Development of Innovative Therapies For Children and Adolescents with Cancer.
  • ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF.
  • Patsnap Synapse. (2025, May 27). How is drug toxicity assessed in animal models?
  • PubMed. (2018, December 19). Challenges in Stratifying the Molecular Variability of Patient-Derived Colon Tumor Xenografts.
  • PMC. (n.d.). Determination of maximum tolerated dose and toxicity of Inauhzin in mice.
  • PMC - NIH. (2019, November 25). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials.
  • NCI - Division of Cancer Treatment and Diagnosis. (n.d.). CTEP Home Page.
  • UK Research and Innovation. (2021, October 22). Preclinical evaluation of cancer therapeutics.
  • upums. (n.d.). PRE CLINICAL TOXICOLOGICAL STUDIES.
  • bioRxiv. (2018, September 12). Bioinformatics workflows for genomic analysis of tumors from Patient Derived Xenografts (PDX): challenges and guidelines.
  • SciSpace. (n.d.). Patient-Derived Xenograft Models Reveal Intratumor Heterogeneity and Temporal Stability in Neuroblastoma.
  • AACR Journals. (2015, August 2). Maintaining Tumor Heterogeneity in Patient-Derived Tumor Xenografts.
  • National Academies of Sciences, Engineering, and Medicine. (2006). Chapter: 2 Animal and In Vitro Toxicity Testing. In Toxicity Testing for Assessment of Environmental Agents: Interim Report. Washington, DC: The National Academies Press.
  • CABI Digital Library. (n.d.). Review TOXICITY STUDIES OF DRUGS AND CHEMICALS IN ANIMALS: AN OVERVIEW.

Sources

Troubleshooting

🧬 Section 1: Biosynthesis &amp; Strain Engineering FAQs

Welcome to the Process Engineering & Technical Support Center for Rachelmycin (CC-1065) production. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks in the scale-up,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering & Technical Support Center for Rachelmycin (CC-1065) production. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks in the scale-up, biosynthesis, and downstream processing of this ultra-potent secondary metabolite.

Rachelmycin is notoriously difficult to produce at scale due to its extreme cytotoxicity and the chemical fragility of its cyclopropapyrroloindole (CPI) pharmacophore. Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity production.

Q1: Why does our Rachelmycin titer plateau so early in Streptomyces zelensis fed-batch fermentations, followed by a rapid decline in active product?

The Causality: This is a classic manifestation of the "auto-toxicity vs. self-resistance paradox." Rachelmycin is a potent DNA-alkylating agent that binds tightly to the minor groove of double-stranded DNA, reacting covalently with the N-3 of adenine to cause lethal strand breaks [1].

As the extracellular titer increases, the drug re-enters the host cells. To survive, Streptomyces zelensis upregulates native resistance genes. The primary resistance enzyme, C10R6 (a GyrI-like protein), protects the host by hydrolyzing the cyclopropane ring of Rachelmycin [2]. Therefore, the host's survival mechanism actively destroys your target product.

The Solution: Do not rely on native hydrolytic resistance for high-yield scale-up. Instead, engineer the strain to overexpress heterologous ABC transporters (efflux pumps) to continuously expel the drug, combined with in situ resin extraction (see Section 3) to keep the broth concentration below the threshold that triggers C10R6 expression.

Biosynthesis_Resistance Tyr L-Tyrosine / DOPA RadicalSAM C10P / C10Q (Radical SAM Cyclopropanation) Tyr->RadicalSAM Subunit Assembly Ser L-Serine Ser->RadicalSAM Met L-Methionine (SAM) Met->RadicalSAM Methylation CC1065 Rachelmycin (CC-1065) Active CPI Pharmacophore RadicalSAM->CC1065 Maturation DNA Host DNA Adduct (Lethal Alkylation) CC1065->DNA Minor Groove Binding C10R6 C10R6 (GyrI-like) Hydrolytic Inactivation CC1065->C10R6 Triggers Native Resistance Efflux Engineered ABC Transporter (Yield Rescue) CC1065->Efflux Target Pathway for Scale-up C10R6->CC1065 Destroys Active Drug

Fig 1. Rachelmycin biosynthesis, auto-toxicity, and the resistance paradox in S. zelensis.

Q2: How can we optimize precursor feeding to maximize the formation of the critical cyclopropabenzodipyrrole (1a) subunit?

The Causality: Isotopic labeling has proven that the benzodipyrrole subunits originate from L-Tyrosine (via a DOPA intermediate) and L-Serine[3]. However, the formation of the highly strained cyclopropane ring requires a HemN-like radical S-adenosylmethionine (SAM) enzyme (C10P) and a methyltransferase (C10Q)[2]. Without sufficient intracellular SAM (derived from Methionine), the cyclopropanation stalls, leading to the accumulation of inactive linear precursors.

Data Presentation: Impact of Precursor Feeding on Rachelmycin Titer Note: Data represents optimized pilot-scale baseline metrics.

Precursor SupplementOptimal Conc.Mechanistic Role in BiosynthesisFinal Active Titer (mg/L)
Control (No Feed) N/ABaseline flux0.8
L-Tyrosine 2.0 mMEnhances the DOPA intermediate pool for benzodipyrrole assembly1.8
L-Serine 5.0 mMSupports N1-C2-C3 assembly across all three subunits1.5
L-Methionine 1.0 mMIncreases SAM pool for C10P/C10Q radical cyclopropanation2.1
Combined (Tyr+Ser+Met) OptimizedSynergistic saturation of the unified biosynthetic pathway4.3

⚙️ Section 2: Fermentation Scale-Up Protocols

Protocol 1: Controlled Fed-Batch Fermentation of Streptomyces zelensis To prevent shear-induced cell lysis (which releases genomic DNA that acts as an irreversible "sponge" for Rachelmycin), bioreactor hydrodynamics must be strictly controlled.

  • Inoculum Preparation: Cultivate S. zelensis NRRL 11183 in vegetative medium (glucose, soy peptone, yeast extract) for 48 hours at 28°C.

  • Bioreactor Transfer: Inoculate a 50L bioreactor at a 5% (v/v) ratio. Maintain agitation using low-shear marine impellers (avoid standard Rushton turbines) at 150-200 RPM.

  • pH Control (Critical): Maintain pH strictly between 7.0 and 7.4. Causality: The CPI pharmacophore undergoes rapid acid-catalyzed ring opening below pH 6.5. Use 1M NaOH / 1M KOH for control.

  • Precursor Feeding: At 72 hours (onset of idiophase), initiate continuous feeding of the optimized Tyr/Ser/Met cocktail (see table above) at a rate of 0.1 mmol/L/hr.

  • Self-Validating Step: At 96 hours, withdraw a 1 mL sample, centrifuge, and run a rapid LC-MS on the supernatant.

    • Validation Check: The presence of an intact m/z 704.2 [M+H]+ peak confirms active Rachelmycin. A mass shift to m/z 722.2 (+18 Da) indicates water addition (ring-opened, inactive form), signaling a pH drop or C10R6 hydrolytic activity.

🧪 Section 3: Downstream Processing & Purification

Q3: We lose over 60% of our active product during downstream extraction. How do we prevent the degradation of the CPI warhead?

The Causality: Standard extraction protocols often utilize acidic modifiers (like TFA) or thermal concentration. The cyclopropane ring of Rachelmycin is highly electrophilic. Heat or acid triggers nucleophilic attack by water or extraction solvents, irreversibly destroying the drug's DNA-alkylating capability.

Protocol 2: Cold-Extraction and CPI-Preservation Workflow This protocol utilizes in situ solid-phase extraction to sequester the drug from the broth before host enzymes or hydrolysis can degrade it.

  • In Situ Capture: At 120 hours, add sterile, pre-washed Amberlite XAD-16 resin (50 g/L) directly into the bioreactor. Agitate gently for 4 hours at 20°C. Causality: The hydrophobic resin outcompetes host DNA and C10R6 enzymes for the Rachelmycin molecules.

  • Harvest & Wash: Harvest the resin via sieving. Wash with 2 bed-volumes of chilled (4°C) deionized water adjusted to pH 7.2.

  • Cold Desorption: Elute the product using 100% cold Methanol. Do not use heat to evaporate. Concentrate in vacuo at temperatures not exceeding 25°C.

  • Prep-HPLC Purification: Purify using a C18 reverse-phase column. Crucial: Use a mobile phase of Water/Acetonitrile buffered with 10 mM Ammonium Acetate (pH 7.0). Strictly avoid Trifluoroacetic Acid (TFA) or Formic Acid.

  • Self-Validating Step: Perform a microbiological assay using Bacillus subtilis.

    • Validation Check: Intact Rachelmycin is biologically active at extremely low concentrations and will inhibit B. subtilis growth at 1–2 ng/mL [4]. If your MIC is significantly higher (e.g., >1 µg/mL), your CPI warhead was destroyed during HPLC.

Downstream_Workflow Ferm 50L Bioreactor (pH > 7.0, Low Shear) Harvest Rapid Chilling (4°C) & In Situ Resin Ferm->Harvest Prevent Cell Lysis Desorption Cold Methanol Elution (Neutral pH) Harvest->Desorption XAD-16 Capture HPLC Prep-HPLC (Avoid Acidic Modifiers) Desorption->HPLC Crude Extract Validation LC-MS Validation (m/z 704 [M+H]+) HPLC->Validation Pure Fraction

Fig 2. Self-validating downstream workflow to preserve the fragile CPI pharmacophore.

📚 References

  • A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs. MDPI Cancers. Available at:[Link]

  • CC-1065 (NSC-298223), a new antitumor antibiotic. Production, in vitro biological activity, microbiological assays and taxonomy of the producing microorganism. PubMed (Journal of Antibiotics). Available at:[Link]

  • Unified Biosynthetic Origin of the Benzodipyrrole Subunits in CC-1065. ACS Publications (Journal of the American Chemical Society). Available at:[Link]

  • Biosynthesis of DNA-Alkylating Antitumor Natural Products. MDPI International Journal of Molecular Sciences. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Targets: A Comparative Analysis of Rachelmycin and Daptomycin

A Senior Application Scientist's Guide to Two Potent, Yet Distinct, Microbial Products In the vast arsenal of natural products derived from microorganisms, few compounds exemplify the diversity of biological targets as s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Two Potent, Yet Distinct, Microbial Products

In the vast arsenal of natural products derived from microorganisms, few compounds exemplify the diversity of biological targets as starkly as Rachelmycin and daptomycin. Both originating from the genus Streptomyces, these molecules have embarked on divergent evolutionary paths, culminating in highly specific and potent activities against disparate cellular components. This guide provides an in-depth comparative analysis of Rachelmycin, a DNA-alkylating antitumor agent, and daptomycin, a membrane-depolarizing antibiotic. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into their unique mechanisms, experimental evaluation, and distinct therapeutic applications.

Introduction: Divergent Paths from a Common Ancestor

Rachelmycin, also known as CC-1065, is a potent antitumor antibiotic isolated from Streptomyces zelensis.[1][2] Its discovery unveiled a unique mechanism of action centered on the covalent alkylation of DNA, leading to profound cytotoxicity in rapidly dividing cancer cells.[1][3] In stark contrast, daptomycin, a cyclic lipopeptide produced by Streptomyces roseosporus, has emerged as a critical last-resort antibiotic for treating life-threatening infections caused by Gram-positive bacteria.[4] Its therapeutic efficacy stems from a novel mechanism that disrupts the integrity of the bacterial cell membrane.[4] This fundamental difference in their molecular targets—DNA versus the cell membrane—dictates their distinct biological activities and clinical utilities.

Mechanism of Action: A Study in Contrasting Molecular Strategies

The profound differences in the biological effects of Rachelmycin and daptomycin are rooted in their fundamentally distinct mechanisms of action. Rachelmycin targets the cell's genetic blueprint, while daptomycin compromises the physical barrier that encases the bacterial cytoplasm.

Rachelmycin: A Precision Strike on the DNA Minor Groove

Rachelmycin exerts its potent antitumor effects through a sequence-selective alkylation of duplex DNA.[3][5] The molecule's curved shape allows it to fit snugly within the minor groove of the DNA helix, with a preference for AT-rich sequences.[2][5] Once positioned, the reactive cyclopropyl ring of Rachelmycin forms a covalent bond with the N3 of adenine, effectively creating a permanent lesion in the DNA.[5][6] This alkylation event disrupts the normal processes of DNA replication and transcription, ultimately triggering cell death.[1]

Rachelmycin Rachelmycin MinorGroove DNA Minor Groove (AT-rich) Rachelmycin->MinorGroove Binds CovalentBond Covalent Alkylation (N3 of Adenine) MinorGroove->CovalentBond Facilitates DNA_Damage DNA Lesion CovalentBond->DNA_Damage Replication_Block Replication & Transcription Inhibition DNA_Damage->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Mechanism of action for Rachelmycin.

Daptomycin: A Disruptor of Membrane Integrity

Daptomycin's bactericidal activity is contingent upon the presence of calcium ions and its interaction with the bacterial cell membrane.[4] In a calcium-dependent manner, daptomycin inserts its lipid tail into the cell membrane, where it then aggregates.[7] This aggregation alters the membrane's curvature, leading to the formation of pores and the leakage of essential ions, most notably potassium.[8] The resulting rapid depolarization of the membrane potential causes a cessation of DNA, RNA, and protein synthesis, leading to bacterial cell death.[8]

Daptomycin Daptomycin Calcium Calcium Ions Daptomycin->Calcium Complexes with Membrane Bacterial Cell Membrane Daptomycin->Membrane Inserts into Calcium->Membrane Facilitates binding to Aggregation Oligomerization & Aggregation Membrane->Aggregation Pore_Formation Pore Formation & Ion Leakage Aggregation->Pore_Formation Depolarization Membrane Depolarization Pore_Formation->Depolarization Cell_Death Bacterial Cell Death Depolarization->Cell_Death

Caption: Mechanism of action for daptomycin.

Comparative Biological Activity and Spectrum

The disparate mechanisms of Rachelmycin and daptomycin translate into vastly different spectrums of activity.

  • Rachelmycin: As a DNA-damaging agent, Rachelmycin's activity is primarily evaluated against cancer cell lines. It is exceptionally potent, with concentrations as low as 0.02 ng/mL causing 50% inhibition of L1210 leukemia cell growth.[1] Its activity is not limited to specific cancer types but is generally more pronounced in rapidly proliferating cells.

  • Daptomycin: Daptomycin's activity is restricted to Gram-positive bacteria due to its inability to penetrate the outer membrane of Gram-negative organisms. It demonstrates potent bactericidal activity against a wide range of clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][9]

CompoundPrimary TargetSpectrum of ActivityPotency MetricTypical Values
Rachelmycin DNA (Minor Groove)Antitumor (various cancer cell lines)IC50 (Inhibitory Concentration)0.02 - 0.05 ng/mL (L1210 cells)[1]
Daptomycin Bacterial Cell MembraneAntibacterial (Gram-positive bacteria)MIC90 (Minimum Inhibitory Concentration)0.5 µg/mL (S. aureus), 4 µg/mL (Enterococci)[7][9][10]

Experimental Evaluation: Methodologies for Two Different Worlds

The assessment of Rachelmycin and daptomycin's activity requires distinct experimental approaches that reflect their unique mechanisms.

Evaluating Rachelmycin's Antitumor Activity

a) Cytotoxicity Assays (e.g., MTT Assay): These assays are fundamental for determining the concentration of a compound that inhibits cell growth by a certain percentage (e.g., IC50).[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Rachelmycin and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value.[11]

b) DNA Binding Assays (e.g., Circular Dichroism): Circular dichroism (CD) spectroscopy is a powerful technique to study the interaction of small molecules with DNA.[2][8] Binding of Rachelmycin to DNA induces changes in the DNA's CD spectrum, providing evidence of interaction and information about the binding mode.[2][8]

Evaluating Daptomycin's Antibacterial Activity

a) Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13][14]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of daptomycin in cation-adjusted Mueller-Hinton broth (supplemented with 50 mg/L calcium) in a 96-well microtiter plate.[4]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) from a fresh culture.[12]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[12]

  • Reading the MIC: The MIC is the lowest concentration of daptomycin in which there is no visible bacterial growth.[13]

b) Time-Kill Assay: This assay determines the rate at which an antibiotic kills a bacterial population over time.

Experimental Protocol: Time-Kill Assay

  • Culture Preparation: Prepare a standardized bacterial culture in the mid-logarithmic growth phase.

  • Exposure to Antibiotic: Add daptomycin at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures.

  • Sampling Over Time: At specific time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each culture.[15]

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate on agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time. A ≥3-log10 reduction (99.9% kill) in CFU/mL is considered bactericidal.[15][16]

Caption: Experimental workflows for Rachelmycin and daptomycin.

Resistance Mechanisms: A Reflection of the Target

The mechanisms by which cells develop resistance to these compounds further highlight their distinct modes of action.

  • Rachelmycin: Resistance to DNA alkylating agents in cancer cells is often multifactorial, involving enhanced DNA repair mechanisms, altered drug efflux, and changes in apoptotic pathways.

  • Daptomycin: Bacterial resistance to daptomycin is complex and typically involves alterations to the cell membrane. These can include changes in membrane phospholipid composition and an increase in the net positive surface charge of the cell, which repels the positively charged daptomycin-calcium complex.

Conclusion: Two Molecules, Two Destinies

Rachelmycin and daptomycin, while both products of Streptomyces, serve as a compelling illustration of the chemical and biological diversity achievable in nature. Rachelmycin's elegant and lethal interaction with DNA has made it a subject of intense study in oncology, while daptomycin's ability to dismantle the bacterial cell membrane has provided a crucial weapon in the fight against multidrug-resistant pathogens. For the research and drug development community, the comparative study of such molecules not only expands our understanding of molecular interactions but also underscores the importance of identifying and validating novel cellular targets to address pressing medical needs.

References

  • Tiberghien, A. C., & Levy, C. (2009). Chemical and Biological Explorations of the Family of CC-1065 and the Duocarmycin Natural Products. Current Medicinal Chemistry, 16(27), 3539–3568. [Link]

  • Li, L. H., Swenson, D. H., Schpok, S. L., Kuentzel, S. L., Dayton, B. D., & Krueger, W. C. (1982). CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA. Cancer Research, 42(3), 999–1004. [Link]

  • Chidester, C. G., Krueger, W. C., Mizsak, S. A., Duchamp, D. J., & Martin, D. G. (1981). The structure of CC-1065, a potent antitumor agent, and its binding to DNA. Journal of the American Chemical Society, 103(25), 7629–7635. [Link]

  • Hurley, L. H., & Needham-Van Devanter, D. R. (1986). Covalent binding of CC-1065 to DNA. Site of reaction and structure of the adduct. Accounts of Chemical Research, 19(8), 230–237. [Link]

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  • A.L. (2021). A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. Antibiotics, 10(12), 1533. [Link]

  • Wilson, W. D., Tanious, F. A., & Boykin, D. W. (2014). Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. Biopolymers, 101(10), 1015–1032. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Swenson, D. H., Li, L. H., Hurley, L. H., Rokem, J. S., Petzold, G. L., Dayton, B. D., ... & Krueger, W. C. (1982). Mechanism of interaction of CC-1065 (NSC 298223) with DNA. Cancer Research, 42(7), 2821–2828. [Link]

  • Khalaf, A. I., et al. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Molecules, 27(14), 4488. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Boger, D. L. (1991). CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents. Chemtracts: Organic Chemistry, 4(5), 329-349. [Link]

  • Fuchs, P. C., Barry, A. L., & Brown, S. D. (2002). In Vitro Activity of Daptomycin against Gram-Positive European Clinical Isolates with Defined Resistance Determinants. Antimicrobial Agents and Chemotherapy, 46(6), 2068–2070. [Link]

  • Khan, A. U., & Maryam, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-08. [Link]

  • Hsueh, P. R., et al. (2007). Daptomycin Susceptibility of Unusual Gram-Positive Bacteria: Comparison of Results Obtained by the Etest and the Broth Microdilution Method. Journal of Clinical Microbiology, 45(11), 3858–3861. [Link]

  • Neidle, S. (2010). Ranking Ligand Affinity for the DNA Minor Groove by Experiment and Simulation. ACS Medicinal Chemistry Letters, 1(6), 262–266. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and cytotoxicity. IntechOpen. [Link]

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  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Sader, H. S., et al. (2004). Daptomycin activity and spectrum: a worldwide sample of 6737 clinical Gram-positive organisms. Journal of Antimicrobial Chemotherapy, 53(4), 664–668. [Link]

  • Sader, H. S., Jones, R. N., Farrell, D. J., Bell, J. M., & Turnidge, J. D. (2010). Daptomycin Antimicrobial Activity and Spectrum When Tested Against Gram-positive Organisms from Australia and New Zealand (2008-2009). JMI Laboratories. [Link]

  • Bar-Joseph, I., et al. (2013). Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents. Journal of Medicinal Chemistry, 56(21), 8434–8444. [Link]

  • Kumar, S., & Raj, U. (2015). DNA minor groove binding of small molecules: Experimental and computational evidence. Journal of Chemical Sciences, 127(1), 11–22. [Link]

  • Goldstein, E. J., et al. (2004). In vitro activity of daptomycin against clinical isolates of Gram-positive bacteria. Antimicrobial Agents and Chemotherapy, 48(9), 3671–3673. [Link]

  • Pamies, D., & Hartung, T. (2017). 21st century toxicology: the decline of the animal model. ALTEX, 34(1), 20–25. [Link]

  • Cowen, L. E. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 5(20), e1605. [Link]

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  • He, T. (2020). Validation of high-throughput time-kill assay. Helda. [Link]

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Comparative

A Researcher's Guide to Genetically Validating the Target of Rachelmycin

In the landscape of oncology drug discovery, the potent antitumor antibiotic Rachelmycin (also known as CC-1065) presents a compelling case for rigorous target validation.[1] Isolated from Streptomyces zelensis, this nat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the potent antitumor antibiotic Rachelmycin (also known as CC-1065) presents a compelling case for rigorous target validation.[1] Isolated from Streptomyces zelensis, this natural product is known to bind to the minor groove of DNA, specifically at N-3 of adenine, leading to alkylation and subsequent cytotoxicity.[1][2] While this direct interaction with DNA is well-documented, a comprehensive understanding of its cellular mechanism of action necessitates further validation through genetic approaches. This guide provides an in-depth comparison of modern genetic techniques to definitively validate the cellular target of Rachelmycin, ensuring a solid foundation for further drug development.

The identification and validation of a drug's target are paramount in the early stages of drug discovery to avoid costly clinical failures.[3] Genetic manipulation of target genes, such as through knockdown or overexpression, is a key strategy in this process.[3] For a compound like Rachelmycin, whose putative target is DNA, genetic approaches are crucial to elucidate the downstream pathways that are critical for its cytotoxic effects and to identify potential resistance mechanisms.

The Imperative for Genetic Target Validation

While biochemical assays can identify direct binding partners of a compound, they may not fully capture the complexity of the cellular response. Genetic methods offer a powerful in-vivo and in-vitro toolkit to:

  • Confirm On-Target Efficacy: By observing how modulation of a specific gene or pathway affects cellular sensitivity to the drug, we can confirm that the drug's efficacy is indeed mediated through its intended target.

  • Uncover Resistance Mechanisms: Genetic screens can identify genes that, when mutated or differentially expressed, confer resistance to the drug, providing invaluable insights for predicting and overcoming clinical resistance.[4]

  • Identify Synthetic Lethal Interactions: These approaches can reveal genetic backgrounds in which the drug is particularly effective, paving the way for personalized medicine.

  • Deconvolute Complex Mechanisms: For natural products with potentially multiple cellular effects, genetic strategies can help distinguish the primary mechanism of action from off-target effects.[5][6]

Comparative Analysis of Genetic Validation Strategies

We will explore three primary genetic approaches for validating the target of Rachelmycin: CRISPR/Cas9-based screening, RNA interference (RNAi) techniques, and overexpression studies. Each method offers unique advantages and is suited for different stages of the target validation pipeline.

Approach Principle Primary Application for Rachelmycin Strengths Limitations
CRISPR/Cas9 Screening Genome-wide or targeted gene knockout/activation/inhibition to identify genes that modulate drug sensitivity.[4][7][8]Identification of genes and pathways essential for Rachelmycin's cytotoxicity; discovery of resistance mechanisms.High on-target specificity; complete gene knockout is possible; versatile (knockout, activation, inhibition).[7][9]Potential for off-target effects; can be resource-intensive.[4]
RNA Interference (shRNA/siRNA) Post-transcriptional gene silencing via short hairpin RNAs (shRNA) or small interfering RNAs (siRNA).[10]Orthogonal validation of hits from CRISPR screens; rapid assessment of individual gene involvement.Established technology; pooled library screening is effective.[11][12]Incomplete knockdown can lead to ambiguous results; prone to off-target effects.[7][10]
Gene Overexpression Introduction and expression of a target gene to assess its impact on drug sensitivity.[13][14]Confirmation that increased levels of a specific DNA repair protein, for example, can confer resistance to Rachelmycin.Can reveal if target engagement is the rate-limiting step for drug efficacy; can distinguish between simple inhibition and more complex mechanisms.[15]Overexpression may not always confer resistance, depending on the drug's mechanism of action.[15]

Experimental Deep Dive: Protocols and Workflows

CRISPR/Cas9-Based Genome-Wide Screening

CRISPR/Cas9 technology has revolutionized functional genomics and is a powerful tool for unbiased target discovery and validation.[8][16] A genome-wide knockout screen can identify genes that, when inactivated, lead to either resistance or sensitization to Rachelmycin.

CRISPR_Workflow cluster_library Library Preparation & Transduction cluster_selection Drug Selection cluster_analysis Analysis lib Pooled sgRNA Library (Genome-Wide) virus Lentiviral Packaging lib->virus transduction Lentiviral Transduction (Low MOI) virus->transduction cells Cancer Cell Line (e.g., A549) cells->transduction selection Puromycin Selection (for transduced cells) transduction->selection split Split Population selection->split control Control (DMSO) split->control treatment Rachelmycin Treatment split->treatment harvest Harvest Cells control->harvest treatment->harvest gDNA Genomic DNA Extraction harvest->gDNA pcr PCR Amplification of sgRNA Cassettes gDNA->pcr ngs Next-Generation Sequencing (NGS) pcr->ngs data Bioinformatic Analysis (e.g., MAGeCK) ngs->data hits Identify Enriched/Depleted sgRNAs (Hits) data->hits

Caption: Workflow of a pooled CRISPR/Cas9 knockout screen for Rachelmycin target validation.

  • Library Preparation and Lentivirus Production: A pooled lentiviral single-guide RNA (sgRNA) library targeting the entire human genome (e.g., GeCKOv2) is amplified and packaged into lentiviral particles.[7]

  • Cell Line Transduction: A cancer cell line relevant to Rachelmycin's potential therapeutic application is transduced with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.[17]

  • Antibiotic Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Rachelmycin Treatment: The cell population is split into a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with a sub-lethal dose of Rachelmycin). The cells are cultured for a duration that allows for the selection of resistant or sensitive populations.[7]

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both populations. The sgRNA sequences integrated into the host genome are amplified by PCR and sequenced using next-generation sequencing (NGS).[12]

  • Data Analysis: The frequency of each sgRNA in the Rachelmycin-treated population is compared to the control population. Computational tools like MAGeCK are used to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity).[18]

Expected Outcomes: Genes involved in DNA damage repair pathways are expected to be enriched in the resistant population. Conversely, genes whose knockout enhances the efficacy of Rachelmycin would be depleted.

RNA Interference (RNAi) for Orthogonal Validation

RNAi, using either shRNA or siRNA, provides an alternative method for gene silencing and is an excellent orthogonal approach to validate hits from a primary CRISPR screen.[10]

shRNA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout hits Hits from Primary Screen shRNA Design/Synthesize shRNA constructs hits->shRNA lentivirus Lentiviral Packaging shRNA->lentivirus transduction Transduce with individual shRNAs lentivirus->transduction cells Target Cell Line cells->transduction knockdown Confirm Knockdown (qPCR/Western Blot) transduction->knockdown treatment Treat with Rachelmycin knockdown->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability analysis Compare IC50 values viability->analysis validation Validate Hit analysis->validation Overexpression_Workflow gene Gene of Interest (e.g., DNA Repair Enzyme) vector Cloning into Expression Vector gene->vector transfection Transfection into Cancer Cell Line vector->transfection overexpression Confirm Overexpression (Western Blot) transfection->overexpression treatment Rachelmycin Dose-Response overexpression->treatment viability Cell Viability Assay treatment->viability ic50 IC50 Determination viability->ic50

Caption: Workflow for validating a gene's role via overexpression.

  • Cloning: The open reading frame of the gene of interest is cloned into a mammalian expression vector.

  • Transfection: The expression vector is transfected into the target cancer cell line. An empty vector control should be included.

  • Overexpression Confirmation: Overexpression of the protein is confirmed by Western blot analysis.

  • Dose-Response and Viability Assays: Similar to the shRNA workflow, the transfected cells are treated with a range of Rachelmycin concentrations, and cell viability is assessed.

  • IC50 Comparison: The IC50 of Rachelmycin in the overexpression cell line is compared to the empty vector control. A significant increase in the IC50 would indicate that overexpression of the gene confers resistance to Rachelmycin.

Conclusion

The genetic validation of Rachelmycin's target is a critical step in its development as a potential anticancer agent. While its direct interaction with DNA is established, a multi-pronged genetic approach is essential to build a comprehensive understanding of its cellular mechanism of action. Genome-wide CRISPR screens offer an unbiased, high-resolution map of the genetic landscape influencing Rachelmycin's activity. Follow-up validation of key hits using orthogonal methods like RNAi and targeted overexpression studies provides the necessary rigor to confidently define the pathways critical for its therapeutic effect and to anticipate potential resistance mechanisms. By employing these self-validating systems, researchers can build a robust data package that strongly supports the continued development of Rachelmycin.

References

  • In vivo CRISPR screening for therapeutic target identification in xenograft models. (2026, March 19). news-medical.net. [Link]

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  • Remsing, L. L., et al. (2004). Heterologous reconstitution of the biosynthesis pathway for 4-demethyl-premithramycinone, the aglycon of antitumor polyketide mithramycin. Chemistry & Biology. [Link]

  • Williams, R. M., & Rajski, S. R. (2009). The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches. Chemical Reviews. [Link]

  • Boger, D. L. (2009). Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065. Synlett. [Link]

  • Remsing, L. L., et al. (2004). MtmMII-mediated C-methylation during biosynthesis of the antitumor drug mithramycin is essential for biological activity and DNA-drug interaction. Journal of Biological Chemistry. [Link]

  • Zhang, Y., et al. (2021). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Marine Drugs. [Link]

  • What is the mechanism of Boanmycin hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

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Validation

A Head-to-Head Comparative Guide to Rachelmycin's Efficacy in Preclinical Animal Infection Models

This guide provides a comprehensive, head-to-head comparison of the novel antibiotic, Rachelmycin, against standard-of-care antibiotics in validated murine models of bacterial infection. As researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, head-to-head comparison of the novel antibiotic, Rachelmycin, against standard-of-care antibiotics in validated murine models of bacterial infection. As researchers and drug development professionals, understanding the in vivo efficacy of a new chemical entity is paramount. This document is structured to provide not only the experimental data but also the scientific rationale behind the chosen models and protocols, ensuring a thorough evaluation of Rachelmycin's potential as a therapeutic agent.

Introduction to Rachelmycin: A Novel Mechanism of Action

Rachelmycin (also known as CC-1065 or NSC 298223) is a potent antibiotic isolated from Streptomyces zelensis.[1] Its mechanism of action is distinct from many existing antibiotic classes. Rachelmycin binds to the minor groove of B-form DNA, leading to a disruption of essential cellular processes.[1] While it has been primarily investigated for its potent antitumor activity, its DNA-binding properties suggest a potential for broad-spectrum antibacterial effects. This guide explores this potential through rigorous evaluation in established animal infection models.

Comparative Efficacy in a Murine Sepsis Model

Sepsis remains a life-threatening condition with a high mortality rate, making it a critical model for evaluating new antibiotics. The cecal ligation and puncture (CLP) model is a gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis.[2][3]

Experimental Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model

This protocol is adapted from established methodologies to assess the efficacy of Rachelmycin in a severe sepsis scenario.[3][4]

Objective: To compare the survival rates and bacterial clearance in septic mice treated with Rachelmycin versus a broad-spectrum antibiotic, Imipenem.

Materials:

  • 8-10 week old C57BL/6 mice

  • Rachelmycin (formulated for intraperitoneal injection)

  • Imipenem (formulated for intraperitoneal injection)

  • Sterile saline

  • Surgical instruments

  • Anesthetics

Procedure:

  • Induction of Sepsis:

    • Anesthetize mice via isoflurane inhalation.

    • Make a 1-cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum just distal to the ileocecal valve.

    • Puncture the cecum once with a 22-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the incision in two layers.

  • Treatment:

    • At 6 hours post-CLP, randomize mice into three groups (n=10 per group):

      • Group 1: Vehicle control (sterile saline, i.p.)

      • Group 2: Rachelmycin (dose to be determined by prior dose-ranging studies, i.p., twice daily)

      • Group 3: Imipenem (1.5 mg/mouse, i.p., twice daily for 5 days).[3]

    • Administer fluid resuscitation with subcutaneous sterile saline to all groups.[3]

  • Monitoring and Endpoints:

    • Monitor survival for 10 days.

    • At 24 and 48 hours post-infection, collect blood and peritoneal lavage fluid from a subset of animals for bacterial load determination (CFU counts).

    • Assess levels of inflammatory cytokines (e.g., TNF-α, IL-6) in plasma samples.[4]

Expected Data and Comparative Analysis

The efficacy of Rachelmycin will be compared to Imipenem based on the following metrics:

Parameter Vehicle Control Rachelmycin Imipenem
10-Day Survival Rate (%) <10%TBD~70-80%[3]
Blood Bacterial Load (log10 CFU/mL) at 24h HighTBDSignificantly Reduced
Peritoneal Fluid Bacterial Load (log10 CFU/mL) at 24h HighTBDSignificantly Reduced
Plasma TNF-α levels (pg/mL) at 24h ElevatedTBDReduced

TBD: To Be Determined by experimental results.

Experimental Workflow: Murine Sepsis Model

G cluster_prep Preparation cluster_induction Sepsis Induction cluster_treatment Treatment (6h post-CLP) cluster_monitoring Monitoring & Endpoints A Acclimatize C57BL/6 Mice B Anesthetize Mice A->B C Cecal Ligation and Puncture (CLP) B->C D Group 1: Vehicle Control C->D Randomization E Group 2: Rachelmycin C->E Randomization F Group 3: Imipenem C->F Randomization G Monitor Survival (10 days) D->G H Bacterial Load (Blood & Peritoneal Fluid) D->H I Cytokine Analysis (Plasma) D->I E->G E->H E->I F->G F->H F->I

Caption: Workflow for the murine CLP sepsis model.

Head-to-Head in a Neutropenic Murine Thigh Infection Model

The neutropenic thigh infection model is a highly standardized and reproducible model used to evaluate the efficacy of antimicrobial agents in the absence of a robust immune response.[5][6][7] This model is particularly useful for determining the direct antibacterial activity of a compound in vivo.

Experimental Protocol: Thigh Infection Model

This protocol is designed to compare the bactericidal or bacteriostatic activity of Rachelmycin against Vancomycin for a Gram-positive infection.

Objective: To quantify the reduction in bacterial burden in the thighs of neutropenic mice treated with Rachelmycin versus Vancomycin.

Materials:

  • Female Swiss mice (8-10 weeks old)

  • Cyclophosphamide

  • Staphylococcus aureus (e.g., strain 29213)[6]

  • Rachelmycin (formulated for subcutaneous injection)

  • Vancomycin (formulated for subcutaneous injection)

  • Sterile saline

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally on day -4 (150 mg/kg) and day -1 (100 mg/kg) prior to infection.[5][6]

  • Infection:

    • On day 0, inject 0.1 mL of a 10^7 CFU/mL suspension of S. aureus intramuscularly into the right thigh of each mouse.[6]

  • Treatment:

    • At 2 hours post-infection, randomize mice into treatment groups (n=5 per group):

      • Group 1: Vehicle control (sterile saline)

      • Group 2: Rachelmycin (various doses)

      • Group 3: Vancomycin (various doses)

    • Administer treatments subcutaneously at 2, 8, and 14 hours post-inoculation.[6]

  • Endpoint:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the right thigh and homogenize it in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (log10 CFU/thigh).[5]

Comparative Data Summary

The efficacy will be assessed by the reduction in bacterial load compared to the vehicle control.

Treatment Group Dose (mg/kg) Mean Bacterial Load (log10 CFU/thigh) at 24h Log Reduction vs. Control
Vehicle Control -~8.0-
Rachelmycin Dose 1TBDTBD
Dose 2TBDTBD
Dose 3TBDTBD
Vancomycin 100~3.6[6]~4.4[6]
200~3.2~4.8
400~2.9~5.1

Data for Vancomycin is illustrative and based on published results.[6]

Thigh Infection Model Workflow

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment (2h post-infection) cluster_endpoint Endpoint (24h post-infection) A Induce Neutropenia (Cyclophosphamide) B Intramuscular Injection of S. aureus into Thigh A->B C Group 1: Vehicle B->C Randomization D Group 2: Rachelmycin B->D Randomization E Group 3: Vancomycin B->E Randomization F Euthanize and Excise Thigh C->F D->F E->F G Homogenize and Plate for CFU Count F->G

Caption: Workflow for the neutropenic murine thigh infection model.

Evaluation in a Murine Pneumonia Model

Pneumonia is a leading cause of morbidity and mortality worldwide, making the murine pneumonia model essential for evaluating antibiotics intended for respiratory infections.[8][9][10] This model allows for the assessment of bacterial clearance from the lungs and the host inflammatory response.

Experimental Protocol: Oropharyngeal Aspiration Pneumonia Model

This protocol is adapted from established methods to compare Rachelmycin with a standard-of-care antibiotic for Gram-negative pneumonia, such as a fluoroquinolone or a beta-lactam.[8][11]

Objective: To evaluate the efficacy of Rachelmycin in reducing bacterial burden and lung inflammation in a murine model of Klebsiella pneumoniae pneumonia.

Materials:

  • 8-10 week old C57BL/6 mice

  • Klebsiella pneumoniae (a clinically relevant strain)

  • Rachelmycin (formulated for the appropriate route of administration)

  • Levofloxacin (or another appropriate comparator)

  • Anesthetics

  • Bronchoalveolar lavage (BAL) fluid collection supplies

Procedure:

  • Infection:

    • Anesthetize mice.

    • Instill a 50 µL suspension of K. pneumoniae (e.g., 10^7 CFU) into the oropharynx for aspiration into the lungs.[8]

  • Treatment:

    • At 4 hours post-infection, randomize mice into treatment groups (n=8 per group):

      • Group 1: Vehicle control

      • Group 2: Rachelmycin

      • Group 3: Levofloxacin

    • Administer treatments (e.g., subcutaneously or via aerosol) twice daily for 3 days.[11]

  • Endpoints:

    • At 72 hours post-infection, euthanize the mice.

    • Collect BAL fluid to measure inflammatory cell influx and cytokine levels.

    • Harvest the lungs, homogenize, and plate for bacterial CFU determination.

    • A portion of the lung can be fixed for histopathological analysis to assess tissue damage.

Comparative Data Analysis
Parameter Vehicle Control Rachelmycin Levofloxacin
Lung Bacterial Load (log10 CFU/g) at 72h HighTBDSignificantly Reduced
BAL Fluid Total Cell Count (cells/mL) at 72h ElevatedTBDReduced
BAL Fluid IL-6 levels (pg/mL) at 72h ElevatedTBDReduced
Lung Histopathology Score Severe InflammationTBDMild Inflammation

TBD: To Be Determined by experimental results.

Signaling Pathway: Inflammatory Cascade in Bacterial Pneumonia

G cluster_infection Infection cluster_response Host Immune Response cluster_outcome Outcome A Bacterial Pathogens in Lung B Recognition by PRRs (e.g., TLRs) A->B C Activation of NF-κB Pathway B->C D Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) C->D E Neutrophil Recruitment D->E F Bacterial Clearance E->F G Lung Inflammation & Damage E->G H Resolution or ARDS G->H

Caption: Simplified inflammatory signaling in bacterial pneumonia.

Conclusion and Future Directions

This guide outlines a rigorous, multi-model approach to evaluating the in vivo efficacy of Rachelmycin as a potential antibacterial agent. By comparing it directly with established antibiotics in clinically relevant models of sepsis, soft-tissue infection, and pneumonia, a comprehensive understanding of its therapeutic potential can be achieved. The data generated from these studies will be crucial for determining dose-response relationships, understanding the pharmacokinetic/pharmacodynamic drivers of efficacy, and ultimately, for making informed decisions about the future development of Rachelmycin as a novel antibiotic.

References

  • DNases improve effectiveness of antibiotic treatment in murine polymicrobial sepsis. Available at: [Link]

  • Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC. Available at: [Link]

  • Mouse thigh infection model. - Bio-protocol. Available at: [Link]

  • Murine Oropharyngeal Aspiration Model of Ventilator-associated and Hospital-acquired Bacterial Pneumonia - JoVE. Available at: [Link]

  • Neutropenic Mouse Thigh Model of Infection - Noble Life Sciences. Available at: [Link]

  • Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release. Available at: [Link]

  • Azithromycin reduces systemic inflammation and provides survival benefit in murine model of polymicrobial sepsis - bioRxiv.org. Available at: [Link]

  • Murine pneumonia model - GARDP Revive. Available at: [Link]

  • Pyocin efficacy in a murine model of Pseudomonas aeruginosa sepsis - PubMed. Available at: [Link]

  • Neutropenic thigh mouse model - REVIVE - GARDP. Available at: [Link]

  • Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Available at: [Link]

  • An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC. Available at: [Link]

  • Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice. Available at: [Link]

  • In Vivo Efficacy of Apramycin in Murine Infection Models - PMC. Available at: [Link]

  • Neutropenic Thigh Infection Model - Charles River Laboratories. Available at: [Link]

  • In vivo efficacy of apramycin in murine infection models - PubMed. Available at: [Link]

  • Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa | European Respiratory Society. Available at: [Link]

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